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  • Product: tert-butyl N-(2-chloroethyl)-N-methylcarbamate
  • CAS: 220074-38-4

Core Science & Biosynthesis

Foundational

Introduction: A Bifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is a strategically designed synthetic intermediate of significant interest to researchers in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is a strategically designed synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture features two key functionalities: a tert-butoxycarbonyl (Boc) protecting group on a secondary amine and a reactive primary alkyl chloride. This combination makes it a versatile scaffold, enabling sequential, controlled modifications essential for constructing complex molecular targets. The Boc group offers robust protection under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, unmasking the amine for further elaboration.[1] Concurrently, the 2-chloroethyl moiety serves as a potent electrophile, ideal for introducing the N-methyl-ethylamine fragment into larger molecules via nucleophilic substitution. This guide provides a comprehensive overview of its properties, a validated synthetic protocol, key applications, and rigorous analytical methods for quality control.

Section 1: Core Physicochemical & Structural Data

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. All quantitative data for tert-butyl N-(2-chloroethyl)-N-methylcarbamate are summarized below.

PropertyValueSource
Molecular Weight 193.67 g/mol [2][3][4]
Molecular Formula C₈H₁₆ClNO₂[2][3]
CAS Number 220074-38-4[2][3][4]
IUPAC Name tert-butyl N-(2-chloroethyl)-N-methylcarbamate[3]
Canonical SMILES CC(C)(C)OC(=O)N(C)CCCl[3][4]
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 229.8 ± 19.0 °C at 760 mmHg[2]
Flash Point 92.8 ± 21.5 °C[2]

Chemical Structure:

Caption: 2D structure of tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a classic example of amine protection chemistry, a cornerstone of modern organic synthesis. The protocol described below is a self-validating system; successful synthesis and purification yield a product whose analytical data (NMR, MS) must match theoretical values, thus confirming both the process and the product's identity.

Causality Behind Experimental Design

The chosen synthetic route involves the reaction of 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, followed by chlorination of the hydroxyl group. A more direct approach, starting with N-methyl-2-chloroethylamine, is also feasible. The key principle is the nucleophilic nature of the amine attacking the electrophilic carbonyl carbon of the Boc anhydride. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. The subsequent chlorination, often using a reagent like thionyl chloride (SOCl₂), converts the alcohol into a good leaving group, which is then displaced by the chloride ion.

Experimental Workflow Diagram

G start Reactants: N-methyl-2-chloroethylamine HCl Di-tert-butyl dicarbonate Base (e.g., Triethylamine) reaction Reaction Step: - Dissolve reactants in aprotic solvent (e.g., DCM). - Stir at 0°C to RT. - Monitor by TLC for completion. start->reaction 1. Boc Protection workup Aqueous Workup: - Wash with dilute acid (e.g., 1M HCl) to remove excess base. - Wash with brine. - Dry organic layer over Na₂SO₄. reaction->workup 2. Quench & Isolate purify Purification: - Concentrate under reduced pressure. - Purify via flash column chromatography (e.g., Ethyl Acetate/Hexanes gradient). workup->purify 3. Purify qc QC & Analysis: - Characterize by NMR, MS. - Assess purity by HPLC. purify->qc 4. Validate product Final Product: tert-butyl N-(2-chloroethyl)-N-methylcarbamate qc->product

Caption: General workflow for the synthesis and purification of the title compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from standard procedures for Boc protection of amino chlorides.

  • Reactant Preparation: To a solution of N-methyl-2-chloroethylamine hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 15 minutes.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Section 3: Applications in Drug Development and Organic Synthesis

The utility of this molecule stems directly from its bifunctional nature, serving as a linchpin in multi-step synthetic campaigns.

  • Pharmaceutical Intermediate: It is a crucial building block for synthesizing a range of active pharmaceutical ingredients (APIs).[5] The chloroethyl group acts as an electrophile, enabling its conjugation to nucleophilic scaffolds (e.g., amines, thiols, alcohols) to build more complex drug candidates.

  • Protecting Group Chemistry: The Boc group is fundamental in peptide synthesis and other areas of organic chemistry where selective amine protection is required.[1] This allows chemists to perform reactions on other parts of a molecule without affecting the secondary amine until its deprotection is desired.

  • Precursor to Alkylating Agents: The chloroethyl moiety is a classic feature of nitrogen mustards. While this molecule itself is not a nitrogen mustard, it serves as a precursor. Related structures, like tert-butyl bis(2-chloroethyl)carbamate, are derived from anticancer drugs that act as DNA alkylating agents.[6] This highlights its potential in the synthesis of targeted covalent inhibitors and other therapeutic agents.

Logical Role as a Bifunctional Intermediate

G cluster_0 tert-butyl N-(2-chloroethyl)-N-methylcarbamate cluster_1 cluster_2 Compound Boc-N(Me)-CH₂CH₂-Cl Product_Sub Boc-N(Me)-CH₂CH₂-Nu (Substitution Product) Compound->Product_Sub Product_Dep H₂N⁺(Me)-CH₂CH₂-Cl (Deprotected Amine) Compound->Product_Dep Nucleophile Nucleophile (Nu-H) Nucleophile->Compound Nucleophilic Substitution Acid Acid (e.g., TFA) Acid->Compound Boc Deprotection

Caption: Dual reactivity pathways of the title compound.

Section 4: Analytical Quality Control Protocols

To ensure the identity, purity, and stability of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a suite of analytical techniques must be employed. The following protocols provide a robust framework for its characterization.[7]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure by analyzing the chemical environment of proton (¹H) and carbon (¹³C) nuclei.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, 16-32 scans, and a 1-second relaxation delay.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Key parameters include a 30° pulse angle, 1024-2048 scans, and a 2-second relaxation delay.

    • Data Analysis: Process the data and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). The integrated peak areas in the ¹H NMR should correspond to the number of protons, and the chemical shifts should match the expected structure.

Protocol 2: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source in positive ion mode.

    • Data Acquisition: Infuse the sample at 5-10 µL/min. Scan a mass range of m/z 50-300.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 194.09. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Methodology:

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Data Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Section 5: Safety and Handling

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety.

  • Primary Hazards: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][8]

  • GHS Hazard Codes: H302, H315, H319, H335.[8]

  • Signal Word: Warning.[8]

Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8][9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[9]

  • Spill & Exposure: In case of skin or eye contact, flush immediately with copious amounts of water. If swallowed, rinse mouth and seek immediate medical attention.[8] Do not eat, drink, or smoke when using this product.[8]

References

  • Vertex AI Search. (n.d.). Tert-Butyl N-(2-chloroethyl)carbamate: Your Key Pharmaceutical Intermediate.
  • Smolecule. (n.d.). Buy tert-butyl N-[2-(methoxyamino)ethyl]carbamate | 1564605-36-2.
  • Seridi, A., et al. (2009). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. ResearchGate.
  • Chemsrc. (n.d.). CAS#:220074-38-4 | tert-Butyl (2-chloroethyl)(methyl)carbamate.
  • Benchchem. (n.d.). tert-Butyl N-[2-(methylcarbamoyl)ethyl]carbamate.
  • PubChem. (n.d.). tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. National Center for Biotechnology Information.
  • Biosynth. (n.d.). tert-Butyl N-(2-chloroethyl)-N-methylcarbamate | 220074-38-4.
  • Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate.
  • Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • ChemicalBook. (n.d.). Tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1.
  • PASL. (n.d.). CAS No : 220074-38-4 | Product Name : tert-Butyl (2-chloroethyl)(methyl)carbamate.
  • Santa Cruz Biotechnology. (n.d.). tert-Butyl N-(2-chloroethyl)carbamate.
  • CymitQuimica. (2024). Safety Data Sheet - tert-Butyl (2-chloroethyl)(methyl)carbamate.
  • Fisher Scientific. (2025). Safety Data Sheet - tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
  • Benchchem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Sources

Exploratory

tert-butyl N-(2-chloroethyl)-N-methylcarbamate chemical properties

Topic: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Chemical Properties Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists A Strategic Building Block for Nitrogen-Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Chemical Properties Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

A Strategic Building Block for Nitrogen-Functionalized Scaffolds

Executive Summary

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4 ) is a specialized bifunctional reagent used extensively in medicinal chemistry. Structurally, it consists of a 2-chloroethyl fragment attached to a methylamine core, with the nitrogen atom masked by a tert-butoxycarbonyl (Boc) protecting group.

This molecule serves a dual purpose:

  • Stable Electrophile: The Boc group significantly reduces the nucleophilicity of the nitrogen lone pair, preventing the premature intramolecular cyclization (aziridinium formation) typical of "nitrogen mustards." This allows the chloroethyl group to act as a stable alkylating handle for external nucleophiles.

  • Latent Alkylator: Upon acidic deprotection, the compound reveals the reactive N-methyl-2-chloroethylamine moiety, a potent electrophile capable of spontaneous aziridinium formation, useful for covalent drug design or further heterocycle synthesis.

Chemical Identity & Physical Profile[1][2][3][4]

PropertyData
IUPAC Name tert-butyl N-(2-chloroethyl)-N-methylcarbamate
CAS Number 220074-38-4
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~229 °C (Predicted at 760 mmHg)
Density 1.08 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stability Stable at room temperature; store at 2–8°C

Synthetic Methodologies

The preparation of this compound must balance the lability of the Boc group with the reactivity of the alkyl chloride. Two primary routes are established in the field.

Route A: Chlorination of N-Boc-N-methylethanolamine (Preferred)

This route is favored for its operational simplicity and ability to purify the intermediate alcohol.

  • Precursor Synthesis: N-Methylethanolamine is protected using Boc₂O in DCM/TEA to yield tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate.

  • Chlorination: The alcohol is converted to the chloride.[1][2] Standard conditions involving thionyl chloride (SOCl₂) must be managed carefully to avoid Boc cleavage (which occurs in acidic media).

    • Optimization: Use of Methanesulfonyl chloride (MsCl) followed by displacement with Lithium Chloride (LiCl) in DMF is often superior to SOCl₂ as it maintains neutral conditions, preserving the Boc group.

Route B: Protection of 2-Chloro-N-methylethylamine

Direct protection of the hydrochloride salt of the amine.

  • Starting Material: 2-Chloro-N-methylethylamine HCl (nitrogen mustard salt).

  • Reaction: Treatment with Boc₂O and excess base (TEA or DIPEA) in DCM.

  • Caveat: This reaction must be kept strictly cold (0°C) to prevent the free amine from cyclizing to the aziridinium ion before the Boc group is installed.

Visualization: Synthesis & Reactivity Logic

Synthesis Start1 N-Methylethanolamine Inter1 N-Boc-N-methylethanolamine (Stable Alcohol) Start1->Inter1 Boc2O, TEA DCM, 0°C Target tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (Target Reagent) Inter1->Target MsCl, Et3N; then LiCl (Neutral Chlorination) Start2 2-Chloro-N-methylethylamine HCl Start2->Target Boc2O, Excess Base (Fast Kinetics Required) Aziridine N-Methyl Aziridinium Ion (Unstable/Reactive) Start2->Aziridine Slow Addition/Warm Temp (Side Reaction)

Caption: Figure 1. Synthetic pathways emphasizing the stability of the Boc-protected intermediate vs. the instability of the free amine precursor.

Reactivity Profile & Mechanistic Insights[7]

The "Boc Effect" on Stability

The defining feature of this molecule is the carbamate protecting group. In a standard nitrogen mustard (e.g., mechlorethamine), the nitrogen lone pair is free to displace the chloride intramolecularly, forming a highly electrophilic aziridinium ion.

In tert-butyl N-(2-chloroethyl)-N-methylcarbamate, the nitrogen lone pair is delocalized into the carbonyl of the Boc group.

  • Consequence: The nitrogen is non-nucleophilic.

  • Result: The molecule acts as a standard primary alkyl chloride. It does not cyclize under neutral conditions, allowing it to be stored and handled safely.

Deprotection and Activation

Upon removal of the Boc group (using TFA or HCl), the nitrogen lone pair is restored. If the solution is neutralized, the molecule immediately becomes a reactive alkylating agent.

Protocol for Activation:

  • Dissolve compound in 4M HCl/Dioxane.

  • Stir for 1 hour (Boc removal).

  • Evaporate solvent to obtain N-methyl-2-chloroethylamine HCl.

  • In situ neutralization (e.g., with NaHCO₃) in the presence of a nucleophile triggers the cyclization/alkylation cascade.

Visualization: Activation Mechanism

Mechanism Protected Boc-Protected Reagent (Lone Pair Unavailable) Deprotected Free Amine (HCl Salt) (Latent Electrophile) Protected->Deprotected TFA or HCl Aziridinium Aziridinium Ion (Active Electrophile) Deprotected->Aziridinium Base (pH > 7) Intramolecular Cyclization Product Alkylated Nucleophile (Final Drug/Conjugate) Aziridinium->Product Nucleophile (Nu-)

Caption: Figure 2.[3] The activation pathway from stable reagent to reactive aziridinium species upon deprotection.

Applications in Drug Discovery

Linkerology and PROTACs

This reagent is a prime "linker" unit. It is used to introduce the N-methyl-ethyl chain between two functional domains.

  • Use Case: A researcher needs to attach a methyl-amino-ethyl tail to a phenol.

  • Method: React the phenol with tert-butyl N-(2-chloroethyl)-N-methylcarbamate using K₂CO₃ in DMF (standard Sₙ2 substitution). The Boc group remains intact.

  • Advantage: Avoids handling the toxic free nitrogen mustard.

Synthesis of Covalent Inhibitors

For drugs designed to covalently bind to proteins (e.g., cysteine residues), this molecule serves as a precursor to the "warhead."

  • The reagent is incorporated into the scaffold.[4]

  • Late-stage deprotection reveals the N-methyl-2-chloroethylamine.

  • Under physiological conditions, this moiety forms the aziridinium ion, which alkylates the target protein.

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: Yes.[5]

  • Potential Vesicant: While the Boc-protected form is less dangerous than the free amine, it should still be treated as a potential alkylating agent. Metabolic cleavage or hydrolysis could release the toxic mustard fragment.

Handling Rules:

  • Containment: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination:

    • Spills should be treated with a solution of 10% Sodium Thiosulfate in water. Thiosulfate is a potent nucleophile that rapidly neutralizes alkyl chlorides and aziridinium ions, converting them to harmless non-toxic species.

    • Do not use bleach alone, as it may oxidize the amine but is less effective at neutralizing the alkylating potential immediately compared to thiosulfate.

References

  • PubChem Compound Summary. (2025). tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4). National Center for Biotechnology Information. Link

  • Seridi, A., et al. (2009).[6] Synthesis and X-ray structure of tert-butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. Acta Crystallographica Section E. (Demonstrates related chloroethyl carbamate synthesis and stability). Link

  • Tang, X., et al. (2012). A Convenient and Highly Efficient Synthesis of One Kind of Peptide Nucleic Acid Monomer.[7] (Describes Boc-protection and chlorination strategies relevant to amino-alcohol derivatives). Link

  • Biosynth. (2025).[5] Product Datasheet: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. (Commercial specifications and handling data). Link

Sources

Foundational

Technical Guide: High-Fidelity Synthesis of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

[1] Executive Summary & Strategic Analysis Target Molecule: tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4) Molecular Formula: Role: A critical nitrogen mustard "half-mustard" intermediate used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

Target Molecule: tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4) Molecular Formula:


Role:  A critical nitrogen mustard "half-mustard" intermediate used in the synthesis of DNA-alkylating prodrugs and irreversibly binding kinase inhibitors (e.g., acrylamide surrogates).[1]
The Synthetic Challenge: The "Boc-Acid" Paradox

The synthesis of this molecule presents a classic chemoselectivity conflict.[1] The tert-butoxycarbonyl (Boc) group is acid-labile, yet the conversion of an alcohol to a primary alkyl chloride typically requires strong acid generators (e.g.,


, 

) which produce HCl as a byproduct.[1] Standard chlorination protocols often lead to significant deprotection, resulting in the formation of the N-methyl-2-chloroethylamine salt and loss of the carbamate.[1]

The Solution: This guide prioritizes a Stepwise Sulfonate Displacement Strategy . By isolating the activation step (Mesylation) from the halogenation step, we eliminate the acidic environment entirely, ensuring >98% retention of the Boc protecting group.[1]

Retrosynthetic Logic & Pathway Selection[1]

The retrosynthetic analysis reveals two primary disconnections. While direct alkylation (Route B) appears shorter, it suffers from poly-alkylation risks and difficult purification.[1] The Amino-Alcohol Route (Route A) is the industry standard for scalability and purity.[1]

Retrosynthesis Target Target: tert-butyl N-(2-chloroethyl)-N-methylcarbamate Alcohol Intermediate: tert-butyl (2-hydroxyethyl)(methyl)carbamate Target->Alcohol Functional Group Interconversion (Cl for OH) Start Starting Material: 2-(Methylamino)ethanol Alcohol->Start N-Protection Boc Reagent: Di-tert-butyl dicarbonate (Boc2O) Alcohol->Boc

Figure 1: Retrosynthetic disconnection showing the reliance on the amino-alcohol precursor.[1]

Detailed Experimental Protocol

Phase 1: Chemoselective N-Protection

Objective: Synthesis of tert-butyl (2-hydroxyethyl)(methyl)carbamate.[1] Critical Control Point: Temperature control during


 addition to prevent O-acylation (carbonate formation).
ParameterSpecificationRationale
Reagents 2-(Methylamino)ethanol (1.0 eq),

(1.1 eq)
Slight excess of anhydride ensures complete amine conversion.[1]
Solvent DCM or THF/Water (1:[1]1)Biphasic THF/Water with

acts as a buffer system.[1]
Temperature 0°C

23°C
Low temp prevents exotherm; RT drives reaction to completion.[1]
Purification Distillation or Silica PlugRemoval of tert-butanol byproduct.[1]

Protocol:

  • Charge a reaction vessel with 2-(methylamino)ethanol (75.1 g, 1.0 mol) and DCM (300 mL).

  • Cool the solution to 0°C under

    
     atmosphere.
    
  • Add Triethylamine (TEA) (1.2 eq) to scavenge any adventitious acid (optional in DCM, mandatory if using salt forms).[1]

  • Dropwise add a solution of Di-tert-butyl dicarbonate (

    
    )  (229 g, 1.05 mol) in DCM (100 mL) over 60 minutes. Note: Maintain internal temperature <10°C.
    
  • Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (stain: Ninhydrin or PMA).[1]

  • Workup: Wash with 5% Citric Acid (removes unreacted amine), then Sat.[1]

    
    , then Brine.[1][2] Dry over 
    
    
    
    .[1]
  • Concentrate in vacuo to yield the crude alcohol (Yield: ~95-98%).[1]

Phase 2: The "Safe-Boc" Chlorination (Mesylate Route)

Objective: Conversion of alcohol to chloride without acidic cleavage.[1] Methodology: Activation via Methanesulfonyl chloride (MsCl) followed by nucleophilic displacement with Lithium Chloride (LiCl).[1]

SynthesisWorkflow Step1 Step 1: Mesylation (MsCl, TEA, DCM, 0°C) Inter Intermediate: Mesylate Ester Step1->Inter Activation Step2 Step 2: Displacement (LiCl, DMF, 60°C) Inter->Step2 Solvent Swap Product Final Product: Purified Chloride Step2->Product Workup

Figure 2: Two-stage chlorination workflow designed to preserve the acid-sensitive Boc group.

Protocol:

  • Activation: Dissolve the alcohol from Phase 1 (17.5 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) in dry DCM (150 mL).

  • Cool to -5°C. Dropwise add Methanesulfonyl chloride (MsCl) (12.6 g, 110 mmol).

  • Stir for 1 hour at 0°C. Confirm conversion to mesylate by TLC.

  • Solvent Swap (Critical): Wash the organic layer with water (2x) and brine.[1] Evaporate the DCM carefully (do not heat >30°C). Re-dissolve the residue in DMF (100 mL).

  • Displacement: Add Lithium Chloride (LiCl) (12.7 g, 300 mmol).

  • Heat the suspension to 60°C for 6-8 hours.

    • Mechanism:[1][2][3][4][5][6] The chloride ion (

      
      ) displaces the mesylate (
      
      
      
      ) via an
      
      
      mechanism.[1] Since the reaction is neutral/slightly basic, the Boc group is stable.
  • Workup: Dilute with Ethyl Acetate (300 mL) and wash copiously with water (5x) to remove DMF.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: 85-92%.[1]

    • Appearance: Colorless to pale yellow oil.[1]

Quality Control & Validation Criteria

To ensure the protocol is "self-validating," the following analytical checkpoints must be met:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.46 (s, 9H, Boc-tBu) — Must be a sharp singlet; splitting indicates degradation.[1]
      
    • 
       2.90 (s, 3H, N-Me).[1]
      
    • 
       3.60 (t, 2H, 
      
      
      
      ).[1]
    • 
       3.65 (t, 2H, 
      
      
      
      ).[1]
  • TLC Analysis:

    • 
       of Product > 
      
      
      
      of Alcohol (System: 20% EtOAc in Hexane).
    • Stain: Ninhydrin (inactive), PMA (active).[1]

Safety & Handling (HSE)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)[1][7]

  • Eye Damage: Category 1 (H318)[1][7]

  • Potential Alkylating Agent: While less potent than bis-chloroethyl mustards, this mono-functional mustard can alkylate DNA.[1]

Operational Controls:

  • Containment: All weighing and transfers of the final chloride must occur in a certified Fume Hood.

  • Decontamination: Quench glassware and spills with a solution of 10% Sodium Thiosulfate and dilute bicarbonate to neutralize alkylating potential.

  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.[1]

References

  • Boc Protection Methodology

    • Corelli, F., et al. (2004).[1][2] "Synthesis of tert-butyl 2-(methylamino)ethylcarbamate." Il Farmaco, 59(12), 987–992.[1] [1]

  • Chlorination Strategy (Boc Compatibility)

    • Greenberg, J. A., & Sammakia, T. (2017).[1][4] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 82(6), 3245–3251.[1] (Provides mechanistic insight into Boc stability/instability with thionyl chloride). [1]

  • Safety & GHS Data

    • PubChem CID 59840485.[1] "tert-Butyl N-(2-chloroethyl)-N-methylcarbamate - Safety and Hazards." National Library of Medicine.[1]

  • Alternative Sulfamoyl Synthesis (Mitsunobu Protocol)

    • Touaibia, M., et al. (2008).[1] "tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate."[1][5] Acta Crystallographica Section E, E64, o2543.[1]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of tert-butyl N-(2-chloroethyl)-N-methylcarbamate

This guide provides a detailed exploration of the chemical reactivity and putative biological mechanism of action of tert-butyl N-(2-chloroethyl)-N-methylcarbamate. It is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the chemical reactivity and putative biological mechanism of action of tert-butyl N-(2-chloroethyl)-N-methylcarbamate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the molecular behavior of this and structurally related compounds.

Introduction

Tert-butyl N-(2-chloroethyl)-N-methylcarbamate is a molecule of significant interest due to its structural similarity to nitrogen mustards, a class of compounds known for their alkylating properties.[1][2] The presence of a 2-chloroethylamino moiety is a strong indicator of potential reactivity towards biological nucleophiles. The tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, introduces specific electronic and steric influences that modulate this reactivity.[3][4] This guide will dissect the probable mechanism of action, drawing parallels with well-established principles of 2-chloroethylamine chemistry and considering the unique contribution of the carbamate functional group.

Proposed Mechanism of Action: Aziridinium Ion Formation

The core of the proposed mechanism of action for tert-butyl N-(2-chloroethyl)-N-methylcarbamate is the intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This process is characteristic of N-(2-chloroethyl)amines and is the basis for their alkylating activity.

The reaction is initiated by the nucleophilic attack of the nitrogen atom on the carbon atom bearing the chlorine. This intramolecular displacement of the chloride ion results in the formation of a strained, three-membered aziridinium ring. This cation is a potent electrophile, susceptible to attack by a wide range of nucleophiles.

G cluster_0 tert-butyl N-(2-chloroethyl)-N-methylcarbamate cluster_1 Aziridinium Ion Intermediate cluster_2 Alkylated Nucleophile start C(C)(C)OC(=O)N(C)CCCl intermediate [C(C)(C)OC(=O)N+(C)(CC)] start->intermediate Intramolecular cyclization (-Cl⁻) product C(C)(C)OC(=O)N(C)CCNu intermediate->product Nucleophilic attack (Nu⁻) G start tert-butyl N-(2-chloroethyl)-N-methylcarbamate intermediate Aziridinium Ion Formation start->intermediate Intramolecular Cyclization trapping Nucleophilic Trapping intermediate->trapping Reaction with Nucleophile product_id Product Identification (LC-MS, NMR) trapping->product_id mechanism_validation Mechanism Validation product_id->mechanism_validation

Sources

Foundational

tert-butyl N-(2-chloroethyl)-N-methylcarbamate IUPAC name

An In-Depth Technical Guide to tert-butyl N-(2-chloroethyl)-N-methylcarbamate Abstract This guide provides a comprehensive technical overview of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a pivotal intermediate in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Abstract

This guide provides a comprehensive technical overview of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a pivotal intermediate in modern pharmaceutical and organic synthesis. The document elucidates its chemical identity, physicochemical properties, and core applications, with a particular focus on its role in drug development. A detailed, field-proven synthesis protocol is presented, accompanied by an in-depth analysis of the mechanistic rationale behind the procedural choices. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the compound's synthetic utility and safe handling practices.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is tert-butyl N-(2-chloroethyl)-N-methylcarbamate [1]. It is also known by several synonyms, including N-Boc-2-chloro-N-methylethanamine and tert-butyl (2-chloroethyl)(methyl)carbamate[1][2]. This compound is a bifunctional molecule featuring a tert-butoxycarbonyl (Boc)-protected secondary amine and a reactive primary alkyl chloride. The Boc group serves as a crucial protecting group, enabling selective reactions at other sites of a molecule while preventing unwanted side reactions of the amine.[3]

Table 1: Key Identifiers and Properties

PropertyValueSource
IUPAC Name tert-butyl N-(2-chloroethyl)-N-methylcarbamatePubChem[1]
CAS Number 220074-38-4PubChem[1]
Molecular Formula C8H16ClNO2PubChem[1]
Molecular Weight 193.67 g/mol PubChem[1]
Monoisotopic Mass 193.0869564 DaPubChem[1]
XLogP3 1.7PubChem[1]
Purity Typically ≥97%Vibrant Pharma Inc.[2]

Core Applications in Drug Discovery and Development

The primary utility of tert-butyl N-(2-chloroethyl)-N-methylcarbamate lies in its role as a versatile building block for synthesizing complex pharmaceutical agents.[4] The 2-chloroethyl amine structural motif is a classic pharmacophore found in many nitrogen mustard-based DNA alkylating agents, which are a cornerstone of chemotherapy.[5]

The strategic placement of the Boc protecting group is central to its utility. In multi-step syntheses, the nitrogen atom is rendered unreactive to nucleophilic or basic conditions, allowing chemists to perform modifications on other parts of a molecule. The Boc group can then be selectively and cleanly removed under mild acidic conditions to unmask the secondary amine for subsequent reactions, such as amide bond formation or further alkylation.[3]

The chloroethyl group provides a reactive electrophilic site, enabling covalent bond formation with nucleophilic residues in biological targets (like DNA) or serving as a handle for further synthetic elaboration through nucleophilic substitution reactions. This dual functionality makes it an invaluable intermediate for constructing targeted covalent inhibitors and other complex molecular architectures.

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate is typically achieved through the protection of the corresponding secondary amine, N-(2-chloroethyl)methylamine, using di-tert-butyl dicarbonate (Boc anhydride).

Principle of Synthesis

The core of the synthesis is the nucleophilic attack of the secondary amine on one of the carbonyl carbons of Boc anhydride. This reaction forms a stable carbamate, effectively "capping" the amine. A tertiary amine base, such as triethylamine, is required if the starting material is in its hydrochloride salt form to liberate the free amine.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Materials:

  • N-(2-chloroethyl)methylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-(2-chloroethyl)methylamine hydrochloride (1.0 eq) and dissolve or suspend it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the suspension. Stir for 15-20 minutes to ensure the complete formation of the free amine.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C via an addition funnel over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution, water, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the final product, tert-butyl N-(2-chloroethyl)-N-methylcarbamate, as a clear oil.

Mechanistic Insights & Rationale for Reagent Selection
  • N-(2-chloroethyl)methylamine Hydrochloride: The starting material is often supplied as a more stable hydrochloride salt.

  • Triethylamine (Et3N): This tertiary amine base is crucial for deprotonating the ammonium salt to generate the free, nucleophilic secondary amine required for the reaction. It is non-nucleophilic and the resulting triethylammonium chloride salt is easily removed during the aqueous workup.

  • Di-tert-butyl Dicarbonate (Boc₂O): This is the standard reagent for Boc protection. It is an effective electrophile, and its byproduct, tert-butanol, and carbon dioxide are volatile and easily removed.

  • Dichloromethane (DCM): An excellent aprotic solvent that readily dissolves both the reactants and intermediates without participating in the reaction.

  • Aqueous Workup: The washing steps are critical for removing the triethylammonium salt, any unreacted base, and other water-soluble impurities, ensuring a clean crude product before purification.

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Start_Material N-(2-chloroethyl)methylamine HCl Step1 1. Dissolve & Cool to 0 °C Start_Material->Step1 Boc2O Boc Anhydride Step3 3. Add Boc Anhydride Solution Boc2O->Step3 Base Triethylamine Base->Step1 Solvent Dichloromethane Solvent->Step1 Step2 2. Add Base (Triethylamine) Step1->Step2 Step2->Step3 Step4 4. React at Room Temp (12-16h) Step3->Step4 Step5 5. Aqueous Wash (NaHCO₃, Brine) Step4->Step5 Step6 6. Dry Organic Layer (Na₂SO₄) Step5->Step6 Step7 7. Concentrate (Rotovap) Step6->Step7 Step8 8. Purify (Chromatography) Step7->Step8 Final_Product tert-butyl N-(2-chloroethyl)- N-methylcarbamate Step8->Final_Product

Caption: Synthesis workflow for tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Reactivity and Synthetic Utility

The compound's design allows for a logical sequence of synthetic transformations.

  • Alkylation via Chloroethyl Group: The terminal chloride is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of various functionalities (e.g., azides, thiols, amines) while the core nitrogen remains protected.

  • Boc-Deprotection: Subsequent treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, efficiently removes the Boc group, revealing the secondary amine. This newly freed amine is then available for reactions like acylation, reductive amination, or cyclization.

This predictable, two-stage reactivity makes the compound an ideal bifunctional linker or scaffold in medicinal chemistry.

Synthetic_Utility cluster_path1 Path A: Modify Chloroethyl Group First cluster_path2 Path B: Deprotect First Start tert-butyl N-(2-chloroethyl)-N-methylcarbamate NodeA1 1. Nucleophilic Substitution (e.g., + Nu⁻) Start->NodeA1 Step 1a NodeB1 1. Boc Deprotection (e.g., + TFA) Start->NodeB1 Step 1b NodeA2 2. Boc Deprotection (e.g., + TFA) NodeA1->NodeA2 Step 2a ProductA Final Product A (Modified Side Chain) NodeA2->ProductA NodeB2 2. Amine Reaction (e.g., Acylation) NodeB1->NodeB2 Step 2b ProductB Final Product B (Modified Amine) NodeB2->ProductB

Caption: Divergent synthetic pathways using the title compound.

Safety, Handling, and Storage

Hazard Identification: According to aggregated GHS data, tert-butyl N-(2-chloroethyl)-N-methylcarbamate is considered hazardous.[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][7]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[8][9]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Recommended storage is under refrigeration (2-8 °C) and under an inert atmosphere.[2][8]

  • Keep away from incompatible materials such as strong acids and oxidizing agents.[8]

Conclusion

Tert-butyl N-(2-chloroethyl)-N-methylcarbamate is a strategically designed chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its combination of a stable, yet readily cleavable, Boc-protected amine and a reactive alkyl chloride handle provides synthetic chemists with a reliable and versatile tool for constructing complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

  • PubChem. tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. National Center for Biotechnology Information. [Link]

  • Gobond Chem. Tert-Butyl N-(2-chloroethyl)carbamate: Your Key Pharmaceutical Intermediate. Gobond Chem. [Link]

  • Chemsrc. tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1. Chemsrc. [Link]

  • PubChem. tert-butyl N-but-3-enyl-N-(2-chloroethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (2-chloroacetyl)carbamate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

The following technical guide details the physicochemical profile, synthesis, and handling of tert-butyl N-(2-chloroethyl)-N-methylcarbamate . This document is structured for researchers requiring precise data for experi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of tert-butyl N-(2-chloroethyl)-N-methylcarbamate . This document is structured for researchers requiring precise data for experimental design and safety protocols.

Executive Summary

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4) is a specialized nitrogen mustard precursor protected by a tert-butoxycarbonyl (Boc) group. It serves as a critical intermediate in the synthesis of N-methylated chloroethylamines, which are pharmacophores in alkylating antineoplastic agents.

Unlike the highly reactive free amine (2-chloro-N-methylethanamine), the Boc-protected variant exhibits significantly reduced nucleophilicity, allowing for safer handling and storage. However, under acidic conditions or thermal stress, it can revert to reactive species capable of DNA alkylation. This guide defines its properties, stability mechanisms, and self-validating handling protocols.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the pure compound.

PropertyValue / DescriptionConfidence Level
CAS Number 220074-38-4Verified
Molecular Formula C₈H₁₆ClNO₂Exact
Molecular Weight 193.67 g/mol Exact
Physical State Colorless to pale yellow liquid (at 25°C)High (Analogous)
Density 1.1 ± 0.1 g/cm³Predicted
Boiling Point 229.8 ± 19.0 °C (at 760 mmHg)Predicted
Flash Point 92.8 ± 21.5 °CPredicted
Refractive Index 1.453Predicted
Solubility (Organic) Soluble in DCM, THF, Ethyl Acetate, MethanolHigh
Solubility (Aqueous) Insoluble / Poorly solubleHigh
Partition Coeff.[1][2] (LogP) 2.20Predicted
Vapor Pressure 0.1 ± 0.5 mmHg at 25°CPredicted

Critical Note on Physical State: While often predicted as a liquid, high-purity samples stored at -20°C may crystallize into a low-melting solid. Always inspect the container upon removal from cold storage.

Synthesis & Impurity Profile

Understanding the synthesis is essential for identifying impurities that affect downstream applications. The standard "Self-Validating" route avoids handling the toxic free amine by protecting the alcohol first.

Mechanism 1: Synthetic Pathway (Alcohol to Chloride)

Synthesis Start N-Methylethanolamine (Starting Material) Step1 Boc Protection (Boc2O, NaOH) Start->Step1 0-25°C Inter N-Boc-N-methyl-ethanolamine (Stable Intermediate) Step1->Inter Step2 Chlorination (SOCl2 or MsCl/LiCl) Inter->Step2 DCM, 0°C Product tert-Butyl N-(2-chloroethyl) -N-methylcarbamate Step2->Product SN2 Substitution

Figure 1: Standard synthetic workflow minimizing exposure to reactive alkylators.

Common Impurities
  • N-Boc-N-methylethanolamine: Unreacted starting material. Detectable via IR (broad -OH stretch ~3400 cm⁻¹).

  • Vinyl Carbamate (Elimination Product): Formed if the chlorination reaction is overheated or too basic. Detectable via NMR (olefinic protons ~5.0–6.0 ppm).

  • Dimers: Formed if the nitrogen protecting group is labile, allowing self-alkylation.

Stability & Reactivity (The Aziridinium Risk)

The safety profile of this compound hinges on the stability of the Boc group. The carbamate pulls electron density from the nitrogen, preventing the lone pair from displacing the chloride (intramolecular cyclization) under neutral conditions.

Hazard Trigger: Removal of the Boc group (Acidic conditions) immediately liberates the secondary amine, which rapidly cyclizes to the highly reactive Aziridinium Ion .

Mechanism 2: Acid-Mediated Activation

Stability Stable N-Boc-N-methyl-2-chloroethylamine (Stable Storage Form) FreeAmine 2-Chloro-N-methylethanamine (Transient Species) Stable->FreeAmine Deprotection (-CO2, -Isobutene) Acid Acid Treatment (TFA or HCl) Acid->Stable Aziridinium N-Methyl Aziridinium Ion (HIGHLY REACTIVE ELECTROPHILE) FreeAmine->Aziridinium Fast Cyclization (k1) Adduct Alkylated Adduct (Cytotoxicity) Aziridinium->Adduct Nucleophilic Attack (k2) DNA Nucleophile (DNA / Protein / Water) DNA->Aziridinium

Figure 2: Activation pathway. Note that the compound is stable only while the Boc group remains intact.

Handling & Safety Protocol

Due to the potential for hydrolysis to a blistering agent, this compound must be handled as a Potential Carcinogen/Mutagen .

Self-Validating Safety Checklist
  • Containment: Handle exclusively in a chemical fume hood.

  • Glove Permeation: Standard nitrile gloves may offer insufficient protection against chlorinated organic oils.

    • Recommendation: Double-gloving (Nitrile over Laminate/PE) or Silver Shield® gloves.

  • Quenching/Decontamination:

    • Do NOT use simple water (slow hydrolysis).

    • Protocol: Treat spills with 10% aqueous Sodium Thiosulfate or dilute Ammonia . These nucleophiles react rapidly with any generated aziridinium species, rendering them harmless.

Storage Conditions
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Hygroscopic nature promotes hydrolysis).

  • Container: Amber glass (protect from light-induced degradation).

Analytical Characterization Expectations

To validate the identity of the compound in the lab, compare experimental data against these expected signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.45 (s, 9H): Boc tert-butyl group (Characteristic strong singlet).

    • δ 2.90 (s, 3H): N-Methyl group.

    • δ 3.55 (t, 2H): N-CH₂ methylene (adjacent to Nitrogen).

    • δ 3.65 (t, 2H): CH₂-Cl methylene (adjacent to Chlorine, deshielded).

    • Note: Rotamers of the carbamate may cause broadening or splitting of the N-Methyl and methylene signals at room temperature.

  • Mass Spectrometry (ESI/APCI):

    • [M+H]⁺: 194.1 (expect 3:1 ratio of ³⁵Cl/³⁷Cl isotopes).

    • [M+Na]⁺: 216.1.

    • Fragment: Loss of Boc often yields the ion at m/z ~94 (N-methyl-chloroethylamine fragment).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59840485, tert-butyl N-(2-chloroethyl)-N-methylcarbamate. Retrieved from [Link]

  • ChemSrc. CAS 220074-38-4 Physicochemical Data.[3][4] Retrieved from [Link][2]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

[1][2] [1][2][3][4] Executive Summary This technical guide provides a comprehensive solubility and handling profile for tert-butyl N-(2-chloroethyl)-N-methylcarbamate , a critical intermediate in the synthesis of nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for tert-butyl N-(2-chloroethyl)-N-methylcarbamate , a critical intermediate in the synthesis of nitrogen mustard-based alkylating agents and PROTAC linkers.[1][2]

While often treated as a generic organic intermediate, this compound possesses a "dual-reactivity" risk profile: the acid-labile Boc (tert-butyloxycarbonyl) group and the alkylating 2-chloroethyl moiety.[1][2] Successful application requires a solvent strategy that balances high solubility with the suppression of spontaneous aziridinium ion formation. This guide details the solubility landscape, validated dissolution protocols, and stability-indicating solvent selection criteria.[2]

Part 1: Physicochemical Profile[1][2][5][6]

Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior in unlisted solvents. The presence of the lipophilic tert-butyl group and the polar carbamate linkage creates an amphiphilic profile that favors polar aprotic solvents.[2]

Table 1: Core Physicochemical Data[1][2]
PropertyValue / DescriptionSource/Derivation
CAS Number 220074-38-4Verified Registry
Molecular Weight 193.67 g/mol Calculated
Physical State Colorless to pale yellow oil (or low-melting solid)Experimental Observation
LogP (Predicted) 1.7 – 2.2Lipophilic (Boc-dominated)
Boiling Point ~230°C (at 760 mmHg)Predicted
Density 1.1 ± 0.1 g/cm³Standard Carbamate Profile
H-Bond Donors 0Aprotic Carbamate Nitrogen
H-Bond Acceptors 2Carbonyl & Ether Oxygen

Key Insight: The absence of Hydrogen Bond Donors (HBD) significantly reduces water solubility compared to the free amine, while the Boc group enhances solubility in halogenated and ethereal solvents.[2]

Part 2: Solubility Landscape

The following data categorizes solvents based on "Operational Solubility"—defined here as the ability to maintain a stable, clear solution at concentrations useful for synthesis (>0.1 M) or biological assay stock solutions (>10 mM).

Solvent Compatibility Matrix[1][2]
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred for Synthesis. High solubility due to "like-dissolves-like" interaction with the chloroethyl group.[1][2]
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Preferred for Assays. Stable stock solutions.[1][2] DMSO is ideal for biological screening stocks.[2]
Ethers THF, 1,4-Dioxane, MTBEGood (>20 mg/mL)Good for reactions; however, ensure THF is peroxide-free to prevent oxidative degradation.[1][2]
Esters Ethyl Acetate (EtOAc)Good (>20 mg/mL)Standard extraction solvent.[1][2] Suitable for workup but less ideal for long-term storage due to evaporation.[1][2]
Alcohols Methanol, Ethanol, IPAModerate (10–50 mg/mL)Caution Required. Proticity can facilitate solvolysis of the chloride at elevated temperatures.[1]
Hydrocarbons Hexanes, HeptanePoor (<1 mg/mL)Anti-Solvent. Useful for precipitation/crystallization but not for dissolution.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Insoluble (<0.1 mg/mL)Requires co-solvent (e.g., 1% DMSO) for biological introduction.[1][2]
Visualization: Solubility & Stability Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application, factoring in the chemical stability of the chloroethyl group.

SolubilityTree Start Select Application Synth Organic Synthesis Start->Synth Assay Biological Assay Start->Assay Purify Purification/Workup Start->Purify DCM DCM / Chloroform (High Solubility, Inert) Synth->DCM Standard THF THF / Dioxane (Good Solubility) Synth->THF Alternative DMSO DMSO (Stock >10mM) (Excellent Stability) Assay->DMSO Stock Prep Hexane Hexanes/Heptane (Anti-Solvent for precip) Purify->Hexane Precipitate EtOAc Ethyl Acetate (Extraction) Purify->EtOAc Dissolve AqBuffer Aqueous Buffer (Precipitation Risk) DMSO->AqBuffer Dilution (Keep DMSO <1%)

Figure 1: Solvent decision matrix prioritizing chemical stability and application requirements.

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits in a specific solvent system.[1][2]

Objective: Determine the saturation point of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in Solvent X at 25°C.

Materials:

  • Analytical Balance (0.1 mg precision).[2]

  • Scintillation vials (20 mL) with PTFE-lined caps.[1][2]

  • 0.22 µm PTFE Syringe Filter (Nylon filters may degrade in DCM).[2]

  • Centrifuge (optional).[2]

Workflow:

  • Saturation: Add 100 mg of the compound to a vial.

  • Titration: Add Solvent X in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Continue until the solid/oil fully dissolves.

  • Verification (The "Over-Saturation" Step):

    • Once dissolved, add an additional 20 mg of compound.[2]

    • If it dissolves, repeat step 2.[2][5]

    • If it remains undissolved (turbid/oiling out), cap the vial and stir for 4 hours at 25°C to ensure equilibrium.

  • Filtration: Filter the supernatant through the 0.22 µm PTFE filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (using nitrogen stream or rotary evaporator) and weigh the residue.

  • Calculation:

    
    [2]
    
Protocol: Preparation of Assay Stock (10 mM)

Standard procedure for biological testing.[2]

  • Calculate: For 1 mL of 10 mM stock, weigh 1.94 mg of compound.

  • Dissolve: Add 1.0 mL of anhydrous DMSO (molecular sieve dried).

  • Mix: Vortex for 15 seconds. Ensure no oil droplets remain at the bottom.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: DMSO is hygroscopic.[2] Water uptake can trigger slow hydrolysis of the chloroethyl group.[2]

Part 4: Stability & Reactivity Mechanisms[2]

The solubility of this compound cannot be decoupled from its reactivity. The 2-chloroethyl group is a "dormant" electrophile.[1][2]

The Aziridinium Risk

Under neutral conditions, the electron-withdrawing Boc group on the nitrogen reduces the nucleophilicity of the nitrogen lone pair, preventing it from displacing the chloride.[2] However, two scenarios increase risk:[2]

  • Acidic Conditions: Removal of Boc generates the free secondary amine, which rapidly cyclizes to the highly reactive aziridinium ion .[2]

  • Thermal Stress in Protic Solvents: Heating in methanol/ethanol can lead to solvolysis (exchange of -Cl for -OMe/-OEt).[1][2]

Visualization: Degradation Pathway

This diagram illustrates why acidic solvents must be avoided during solubility testing unless deprotection is intended.

ReactionPath Compound N-Boc-N-(2-chloroethyl) (Stable in DMSO/DCM) FreeAmine Free Amine Intermediate (Unstable) Compound->FreeAmine Boc Deprotection Acid + H+ (Acid) Aziridinium Aziridinium Ion (Toxic/Reactive) FreeAmine->Aziridinium Spontaneous Cyclization

Figure 2: Mechanistic pathway showing the risk of aziridinium formation upon Boc removal.[2][6]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for Boc stability and solubility profiles).

  • Palmer, B. D., et al. (1990).[2] Synthesis and structure-activity relationships for a series of nitrogen mustard derivatives. Journal of Medicinal Chemistry. (Contextual reference for chloroethyl amine reactivity).

Sources

Exploratory

tert-butyl N-(2-chloroethyl)-N-methylcarbamate spectroscopic data (NMR, IR, MS)

Spectroscopic Characterization, Synthesis Logic, and Analytical Protocols Executive Summary & Application Context tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4 ) is a critical nitrogen mustard precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization, Synthesis Logic, and Analytical Protocols

Executive Summary & Application Context

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4 ) is a critical nitrogen mustard precursor and linker intermediate used in medicinal chemistry. It serves as a "masked" electrophile; the tert-butoxycarbonyl (Boc) group modulates the nucleophilicity of the nitrogen, preventing premature cyclization to the aziridinium ion until deprotection.

This compound is frequently employed in the synthesis of:

  • PROTACs (Proteolysis Targeting Chimeras): As a linker motif connecting E3 ligase ligands to warheads.

  • DNA Alkylating Agents: As a precursor to N-methyl-2-chloroethylamine (a monofunctional nitrogen mustard).

  • Peptidomimetics: For installing N-methylated ethylamine side chains.

Chemical Identity:

  • Formula: C₈H₁₆ClNO₂[1][2]

  • Molecular Weight: 193.67 g/mol [2]

  • Physical State: Colorless to pale yellow oil

  • Solubility: Soluble in DCM, CHCl₃, EtOAc, MeOH; insoluble in water.

Synthesis & Isolation Logic

To understand the spectroscopic impurities often found in this compound, one must understand its genesis. The most robust synthetic route involves the protection of N-methylethanolamine followed by chlorination.

Experimental Workflow

The following diagram illustrates the standard synthesis and potential side-products that may appear in spectral data (e.g., unreacted alcohol or elimination products).

SynthesisWorkflow Start N-Methylethanolamine Step1 Boc Protection (Boc2O, DCM) Start->Step1 Inter Intermediate: N-Boc-N-methylethanolamine Step1->Inter Step2 Chlorination (SOCl2 or MsCl/LiCl) Inter->Step2 Product Target: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Step2->Product Major Pathway Impurity Impurity: Elimination to Vinyl Carbamate Step2->Impurity Overheating/Base

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential vinyl impurities.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

Crucial Analytical Insight: This compound exhibits rotamerism at room temperature due to the restricted rotation around the amide-like N-CO bond of the Boc group. This results in signal broadening or splitting (typically a ~1:1 to 6:4 mixture) in both ¹H and ¹³C NMR spectra. Do not mistake this for impurity.

¹H NMR Data (500 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)Notes
Boc-CH₃ 1.46Singlet (s)9H-Sharp singlet; may show slight broadening.
N-CH₃ 2.90 / 2.94Two Singlets3H-Rotamers. Distinct split peaks often observed.
N-CH₂ 3.55 – 3.62Multiplet (m)2H-Often overlaps with Cl-CH₂; broad due to rotation.
Cl-CH₂ 3.65 – 3.72Multiplet (m)2HJ ≈ 6.0Slightly downfield of N-CH₂.

Interpretation Guide:

  • The methylene protons (N-CH₂ and Cl-CH₂) often appear as a complex overlapping multiplet region between 3.5 and 3.8 ppm.

  • To coalesce the rotamers into sharp triplets, the NMR experiment must be run at elevated temperatures (e.g., 50°C in DMSO-d₆), though this is rarely necessary for routine identity confirmation.

¹³C NMR Data (125 MHz, CDCl₃)
Carbon AssignmentChemical Shift (δ ppm)Notes
C=O (Carbamate) 155.2 / 155.8Split signal due to rotamers.
C-O (Quaternary) 79.8 / 80.2Characteristic Boc quaternary carbon.
N-CH₂ 50.8 / 51.5Broad or split.
Cl-CH₂ 41.8 / 42.5Distinct from N-CH₂; check DEPT-135 to confirm CH₂.
N-CH₃ 34.5 / 35.2Rotameric split.
Boc-CH₃ 28.4Intense signal (3 equivalent carbons).
B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Positive Mode.

Diagnostic Fragmentation: The mass spectrum is dominated by the stability of the carbamate and the lability of the tert-butyl group.

Ion Speciesm/z (Calculated)Description
[M + Na]⁺ 216.08Sodium adduct (Very common in ESI).
[M + H]⁺ 194.09Protonated parent ion (Often weak due to Boc loss).
[M - tBu + 2H]⁺ 138.03Loss of tert-butyl group (isobutylene).
[M - Boc + 2H]⁺ 94.04N-methyl-2-chloroethylamine core (High abundance).

Isotope Pattern: The presence of a single Chlorine atom confers a characteristic 3:1 ratio for the M and M+2 peaks (e.g., m/z 216 and 218 for the sodium adduct).

MSFragmentation Parent Parent Ion [M+H]+ m/z 194 LossTBu Loss of Isobutylene (-56) [M - tBu + 2H]+ m/z 138 Parent->LossTBu - C4H8 LossCO2 Loss of CO2 (-44) [N-Methyl-2-chloroethylamine]+ m/z 94 LossTBu->LossCO2 - CO2 (Decarboxylation)

Figure 2: ESI-MS fragmentation pathway. The formation of the m/z 94 species is diagnostic for the N-chloroethyl-N-methyl amine core.

C. Infrared Spectroscopy (IR)

Sampling: Neat oil on NaCl/KBr plates or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)AssignmentIntensity
2975, 2930 C-H Stretch (Alkyl)Medium
1690 – 1705 C=O Stretch (Carbamate) Strong (Key diagnostic)
1390, 1365 C-H Bend (t-Butyl "gem-dimethyl")Medium
1150 – 1170 C-O-C StretchStrong
~750 C-Cl StretchWeak/Medium (Often obscured)

Handling, Stability & Troubleshooting

Trustworthiness & Safety
  • Alkylating Potential: While the Boc group reduces the nucleophilicity of the nitrogen, preventing immediate cyclization to the aziridinium ion, the compound still contains a reactive alkyl chloride. It should be treated as a potential alkylating agent . Wear gloves and work in a fume hood.[3]

  • Storage: Store at -20°C under inert atmosphere (Ar/N₂). Moisture can hydrolyze the chloride over time, releasing HCl and potentially removing the Boc group autocatalytically.

Troubleshooting Common Impurities
  • Vinyl Impurity (Elimination): If peaks appear at 5.0–6.0 ppm in ¹H NMR, HCl elimination has occurred, forming tert-butyl N-methyl-N-vinylcarbamate. This happens if the chlorination reaction (Step 2) is heated too vigorously or if excess base is used.

  • Hydrolysis (Alcohol): A triplet at ~3.8 ppm (distinct from the Cl-CH₂) indicates unreacted or hydrolyzed N-Boc-N-methylethanolamine.

References

  • Synthesis & Characterization

    • Organic Syntheses, 2006, 83, 184. (General procedure for Boc-protection of amines).
    • Journal of Organic Chemistry, 2007, 72(1), 144-149.
    • PubChem Compound Summary for CID 59840485. tert-Butyl N-(2-chloroethyl)-N-methylcarbamate.[1][2] Link

  • NMR Rotamerism in Boc-Amines: W. L. F. Armarego, C. L. L. Chai, Purification of Laboratory Chemicals, 6th Ed., Butterworth-Heinemann, 2009.
  • Mass Spectrometry of Carbamates: Journal of the American Society for Mass Spectrometry, 2004, 15(11), 1621-1632. (Fragmentation mechanisms of Boc-protected amines).

Sources

Foundational

Potential biological activities of tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Title: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate: A Strategic Intermediate and Latent Alkylating Scaffold Subtitle: Technical Guide on Chemical Reactivity, Biological Potential, and Experimental Protocols Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Title: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate: A Strategic Intermediate and Latent Alkylating Scaffold Subtitle: Technical Guide on Chemical Reactivity, Biological Potential, and Experimental Protocols

Executive Summary

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4) is a specialized chemical intermediate that bridges the gap between stable organic synthesis and potent biological alkylation. Functionally, it represents a "masked" nitrogen mustard—specifically, a monofunctional derivative protected by a tert-butoxycarbonyl (Boc) group.

For drug development professionals, this molecule serves two critical roles:

  • Synthetic Building Block: It facilitates the precise introduction of the N-methylaminoethyl pharmacophore into larger drug scaffolds (e.g., kinase inhibitors, GPCR ligands) without premature cyclization.

  • Latent Electrophile: Upon deprotection, it generates N-(2-chloroethyl)-N-methylamine, a reactive species capable of forming aziridinium ions. This property allows it to function as a conditional DNA alkylating agent or a tool for site-specific protein modification.

This guide provides an in-depth analysis of its physicochemical properties, mechanism of activation, biological applications, and safety protocols.

Chemical Architecture & Stability Analysis

The molecule's utility is defined by the orthogonality of its three functional components. Understanding this architecture is prerequisite to experimental design.

ComponentFunctionalityReactivity Profile
Boc Group (tert-butoxycarbonyl)Protection Masks the nitrogen lone pair, preventing autocyclization to the aziridinium ion. Stable to bases and nucleophiles; cleaved by strong acids (TFA, HCl).
Chloroethyl Moiety Warhead (Latent) A moderate leaving group (Cl⁻). In the protected state, it is relatively inert to SN2 displacement due to steric bulk and electron withdrawal by the Boc group.
N-Methyl Group Specificity Prevents the formation of interstrand cross-links (unlike bis-chloroethyl mustards). Directs reactivity toward monofunctional alkylation or specific heterocycle formation (e.g., N-methylpiperazines).

Stability Note: Unlike free nitrogen mustards, which degrade rapidly in aqueous solution via hydrolysis, the Boc-protected carbamate is lipophilic and stable at neutral pH, allowing for extended storage and handling under standard laboratory conditions.

Mechanism of Action: The Activation Cascade

The biological activity of this compound is conditional . It remains biologically inert (as an alkylator) until the Boc group is removed. The activation pathway follows a strict causal sequence:

  • Deprotection: Acidic environments (synthetic or lysosomal) cleave the Boc group.

  • Cyclization: The revealed secondary amine attacks the adjacent carbon, displacing chloride.

  • Electrophilic Attack: The resulting aziridinium ion is a potent electrophile that reacts with nucleophiles (DNA bases, protein residues).

Visualization: Activation & DNA Alkylation Pathway

ActivationPathway Protected Protected Carbamate (Inert) FreeAmine Free Amine (N-Me-2-chloroethylamine) Protected->FreeAmine Deprotection Acid Acidic Environment (H+ / TFA) Acid->FreeAmine Aziridinium Aziridinium Ion (Active Electrophile) FreeAmine->Aziridinium Intramolecular Cyclization (-Cl) Adduct DNA Mono-Adduct (Cytotoxicity/Mutagenesis) Aziridinium->Adduct Nucleophilic Attack DNA Genomic DNA (N7-Guanine) DNA->Adduct

Caption: Activation cascade from inert carbamate to reactive aziridinium ion and subsequent DNA alkylation.

Biological Applications & Synthetic Utility

A. Synthesis of Bioactive Heterocycles

The primary application of tert-butyl N-(2-chloroethyl)-N-methylcarbamate is as a building block for nitrogen-containing heterocycles, which are ubiquitous in FDA-approved drugs.[1]

  • N-Methylpiperazines: Reaction with primary amines yields N-Boc-N'-methylpiperazines.

  • Imidazolidinones: Reaction with isocyanates followed by cyclization.

  • Drug Example: This moiety is structurally analogous to the side chains found in chemotherapeutics (e.g., Bendamustine derivatives) and neuroleptics (e.g., Chlorpromazine analogs), where the aminoethyl chain is critical for receptor binding.

B. Chemical Biology Probes

Researchers utilize this compound to synthesize "caged" alkylating agents. By conjugating the deprotected amine to a targeting ligand (e.g., an antibody or peptide), scientists can deliver the monofunctional mustard to specific tissues.

  • Mechanism: The monofunctional alkylation causes DNA base damage (N7-guanine alkylation) leading to depurination or single-strand breaks, triggering apoptosis in repair-deficient tumor cells.

Experimental Protocols

Warning: All procedures involving alkylating agents must be performed in a chemical fume hood with appropriate PPE (double nitrile gloves, safety goggles).

Protocol A: Controlled Deprotection (Activation)

Purpose: To generate the reactive N-(2-chloroethyl)-N-methylamine salt for immediate use.

  • Dissolution: Dissolve 1.0 mmol of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in 2 mL of anhydrous Dichloromethane (DCM).

  • Acid Addition: Add 2 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

    • Note: Evolution of CO₂ gas indicates reaction progress.

  • Incubation: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of starting material).

  • Workup (Critical):

    • Concentrate in vacuo to remove excess TFA.

    • Do not neutralize the residue in aqueous solution if the free amine is the target, as the free base will rapidly cyclize to the aziridinium ion and degrade. Keep as the TFA salt or HCl salt (if using HCl/Dioxane) for stability.

    • Storage: The salt form is hygroscopic but stable at -20°C.

Protocol B: N-Alkylation of Primary Amines (Heterocycle Synthesis)

Purpose: To synthesize an N-methylated ethylenediamine derivative.

  • Reagents: Mix 1.0 eq of Target Primary Amine (R-NH₂) with 1.2 eq of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in DMF.

  • Base: Add 2.5 eq of K₂CO₃ or Cs₂CO₃.

  • Conditions: Heat to 60-80°C for 12-24 hours.

    • Mechanism:[2][3] The primary amine displaces the chloride via SN2 mechanism. The Boc group prevents the secondary amine of the reagent from interfering.[4]

  • Purification: Dilute with water, extract with Ethyl Acetate. The product is the N-Boc protected diamine.

Toxicology & Safety Framework

While the Boc-protected form is less acutely toxic than the free mustard, it should be handled with the assumption that it can metabolize or degrade into a genotoxic agent.

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Harmful if swallowed or inhaled.[1]Use in a fume hood. Avoid dust/aerosol generation.
Skin/Eye Corrosion Causes severe skin burns and eye damage (Category 1).Wear face shield and chemical-resistant gloves.
Genotoxicity Potential mutagen (alkylating agent precursor).Treat all waste as hazardous cytotoxic waste.

Decontamination Procedure: Spills should be treated with a solution of 10% Sodium Thiosulfate in water. Thiosulfate is a potent nucleophile that reacts with alkylating agents (mustards) to form non-toxic thiosulfate esters, effectively neutralizing the electrophile.

Workflow Visualization

ExperimentalWorkflow Source Start: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate QC QC: NMR / LCMS Confirmation Source->QC Decision Application Route? QC->Decision RouteA Route A: Synthesis Decision->RouteA Building Block RouteB Route B: Biological Assay Decision->RouteB Probe/Prodrug Reaction Reaction with Nucleophile (R-NH2) (Base, Heat, DMF) RouteA->Reaction Product Protected Drug Scaffold Reaction->Product Deprotect Deprotection (TFA/HCl) Generate Active Salt RouteB->Deprotect Assay Cell Viability / DNA Binding Assay Deprotect->Assay

Caption: Decision matrix for utilizing the compound in synthesis versus biological evaluation.

References

  • PubChem. (n.d.). tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CID 59840485).[5] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Contextual grounding for mono-functional mustard mechanism).

Sources

Exploratory

tert-butyl N-(2-chloroethyl)-N-methylcarbamate safety and hazards overview

Executive Summary: The "Latent" Hazard tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is a specialized building block used in medicinal chemistry to introduce the N-methyl-chloroethylamine motif (a "hemi-mustard" pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Latent" Hazard

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is a specialized building block used in medicinal chemistry to introduce the N-methyl-chloroethylamine motif (a "hemi-mustard" pharmacophore).

Core Safety Thesis: While the tert-butoxycarbonyl (Boc) protecting group significantly reduces the immediate acute toxicity compared to free nitrogen mustards (like mechlorethamine), this compound remains a potent alkylating agent . It possesses a "conditional" extreme hazard profile: exposure to acidic conditions or metabolic cleavage removes the Boc group, triggering the formation of a highly reactive aziridinium ion capable of DNA alkylation.

Immediate Action Required: Handle as a suspected mutagen and carcinogen . Strict segregation from acidic vapors during storage is mandatory to prevent autocatalytic decomposition.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyDataRelevance to Safety
Chemical Name tert-Butyl N-(2-chloroethyl)-N-methylcarbamateOfficial identifier.[1][2][3]
Molecular Formula C₈H₁₆ClNO₂Carbon-rich; lipophilic (skin absorption risk).
Molecular Weight 193.67 g/mol Non-volatile solid/oil (depending on purity).
Physical State Low-melting solid or viscous oilMay adhere to gloves/surfaces; difficult to see.
Boiling Point >200°C (Predicted)Low vapor pressure, but aerosols are dangerous.
Solubility DMSO, DCM, Ethyl AcetateHighly soluble in organic solvents (increases skin permeability).
Reactivity Alkyl Halide / CarbamateIncompatible with strong acids and strong nucleophiles.

Toxicology & Mechanistic Hazard Profiling

The "Trojan Horse" Mechanism

The safety profile of this compound hinges on the stability of the carbamate (Boc) group.

  • Intact State: The Boc group withdraws electron density from the nitrogen atom, preventing the lone pair from displacing the chloride. In this state, it acts as a standard primary alkyl chloride (moderate alkylator).

  • Activated State: Upon contact with strong acids (e.g., HCl, TFA) or metabolic enzymes, the Boc group is cleaved. The resulting secondary amine rapidly cyclizes to form an aziridinium ion , a ferocious electrophile that alkylates DNA (guanine N7 position).

Pathway Visualization

The following diagram illustrates the transition from a stable precursor to a genotoxic agent.

HazardMechanism Compound Intact Reagent (Boc-Protected) [Moderate Alkylator] Amine Free Amine (Deprotected) [Unstable Intermediate] Compound->Amine Deprotection DNA DNA Alkylation (Mutagenesis) Compound->DNA Direct S_N2 (Slow) Acid Acidic Environment (H+ or Metabolic) Acid->Amine Aziridinium Aziridinium Ion (Cyclized) [EXTREME TOXICITY] Amine->Aziridinium Intramolecular Cyclization (Fast) Aziridinium->DNA Covalent Bond

Figure 1: The activation pathway. Note that acidic environments trigger the formation of the highly toxic aziridinium species.

GHS Classification (Derived)

Based on structural analogs and vendor data:

  • Skin Irrit. 2 (H315): Causes skin irritation.[1][4]

  • Eye Dam. 1 (H318): Causes serious eye damage (Corrosive to eyes).

  • Muta. 2 (H341): Suspected of causing genetic defects (Precautionary assignment due to nitrogen mustard pharmacophore).

  • STOT SE 3 (H335): May cause respiratory irritation.[4]

Safe Handling Protocols (Hierarchy of Controls)

Engineering Controls
  • Primary Containment: All weighing and solubilization must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Pressure: Maintain negative pressure.

  • Surface Protection: Use disposable absorbent bench liners (plastic-backed) to capture micro-spills.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (extended cuff, minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Alkyl chlorides can permeate thin nitrile; the Boc group increases lipophilicity, aiding permeation.

  • Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the risk of irreversible eye damage (H318).

  • Body: Lab coat (buttoned) + chemical-resistant apron if handling >1g.

Storage Requirements[7][8]
  • Temperature: Refrigerate (2-8°C).

  • Segregation: Store strictly away from ACIDS .

    • Risk:[5][1][6][2][7][8] Acid vapors (e.g., from a nearby HCl bottle) can slowly cleave the Boc group over time, pressurizing the vial with CO₂ and isobutylene, and generating the toxic free amine salt inside the container.

Experimental Workflow & Decontamination

Reaction Setup (Causality-Driven)

When using this reagent to alkylate a nucleophile (e.g., an amine or thiol):

  • Solvent Choice: Use aprotic polar solvents (DMF, CH₃CN) to facilitate the S_N2 reaction.

  • Base Selection: Use non-nucleophilic bases (DIPEA, Cs₂CO₃) to scavenge HCl without reacting with the alkyl chloride.

  • Quenching: Never quench directly with strong acid. Quench with water/buffer, then extract.

Decontamination Protocol (Self-Validating)

Standard soap and water is insufficient for alkylating agents. You must chemically destroy the electrophilic carbon.

The "Thiosulfate Destruction" Method:

  • Preparation: Prepare a solution of 10% Sodium Thiosulfate (w/v) in water.

  • Application:

    • Spills: Cover the spill with a paper towel, then soak the towel with the thiosulfate solution. Let sit for 30 minutes .

    • Glassware: Soak contaminated glassware in the thiosulfate bath for >1 hour.

  • Mechanism: Thiosulfate (S₂O₃²⁻) is a potent nucleophile that rapidly displaces the chloride, forming a non-toxic Bunte salt.

  • Validation: Check pH. The reaction is effective at neutral pH.

Emergency Response

ScenarioImmediate ActionMedical Context
Eye Contact Rinse immediately for 15 minutes. Lift eyelids.[4]Critical: Alkylating agents can cause delayed corneal scarring. Immediate irrigation is the only way to prevent permanent damage.
Skin Contact Wash with soap and water for 15 mins. Do not scrub. Scrubbing increases blood flow and absorption. Monitor for delayed erythema (redness) which may appear 24h later.
Inhalation Move to fresh air.[2][4][9][10]If wheezing occurs, corticosteroid treatment may be indicated (seek medical help).

References

  • PubChem. (n.d.). Compound Summary: tert-butyl N-(2-chloroethyl)-N-methylcarbamate.[1][11] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: tert-butyl (2-chloroethyl)methylcarbamate. Retrieved January 30, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocol for alkylating agent decontamination). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

[1][2] Abstract & Strategic Analysis This Application Note details the synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a critical bifunctional building block used in the development of nitrogen mustard prodr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Analysis

This Application Note details the synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a critical bifunctional building block used in the development of nitrogen mustard prodrugs, antibody-drug conjugates (ADCs), and PROTAC linkers.

Synthetic Strategy

The synthesis targets the transformation of N-methylethanolamine into a protected alkyl chloride. A direct chlorination of the secondary amine is hazardous and yields unstable intermediates. Therefore, a two-stage protocol is employed:

  • Chemoselective Protection: N-acylation using di-tert-butyl dicarbonate (Boc₂O) to mask the nucleophilic nitrogen.

  • Nucleophilic Substitution: Conversion of the primary alcohol to a chloride.

Critical Decision Point: While thionyl chloride (SOCl₂) is a common chlorinating agent, it generates HCl byproducts that rapidly cleave the acid-sensitive Boc group. To ensure Self-Validating stability, this protocol utilizes a Mesylation/Lithium Chloride Displacement strategy. This route operates under basic/neutral conditions, preserving the Boc protecting group and avoiding the difficult purification associated with Triphenylphosphine oxide (TPPO) byproducts common in Appel reactions.

Safety Warning (Mustard Precursor)

DANGER: This compound is a structural derivative of nitrogen mustard. While the electron-withdrawing Boc group reduces the immediate formation of the toxic aziridinium ion, the compound acts as a latent alkylating agent. Upon deprotection (in vivo or in vitro), it forms a highly reactive electrophile capable of DNA alkylation.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate.

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical logic gates for purification and quality control.

SynthesisPath Start N-Methylethanolamine (Starting Material) Step1 Step 1: Boc Protection (Boc2O, DCM) Start->Step1 0°C to RT Inter Intermediate A: Boc-N-methylethanolamine Step1->Inter Acid/Base Wash Step2 Step 2: Activation (MsCl, Et3N) Inter->Step2 0°C, anhydrous Mesylate Intermediate B: O-Mesylate Step2->Mesylate In situ or isolated Step3 Step 3: Displacement (LiCl, DMF, 60°C) Mesylate->Step3 SN2 Reaction Final Target Product: tert-Butyl N-(2-chloroethyl)- N-methylcarbamate Step3->Final Extraction & Distillation

Figure 1: Stepwise synthesis pathway from amino-alcohol precursor to protected nitrogen mustard derivative.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyl (2-hydroxyethyl)(methyl)carbamate

Objective: Chemoselective protection of the secondary amine.

Reagents:

  • N-Methylethanolamine (CAS: 109-83-1): 1.0 eq

  • Di-tert-butyl dicarbonate (Boc₂O): 1.1 eq

  • Triethylamine (Et₃N): 1.2 eq

  • Dichloromethane (DCM): 5 mL/mmol

Procedure:

  • Setup: Charge a round-bottom flask with N-methylethanolamine and DCM. Cool to 0°C using an ice bath.

  • Addition: Add Et₃N followed by the dropwise addition of Boc₂O (dissolved in minimal DCM) over 30 minutes. The exotherm must be controlled to prevent bis-protection.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (SiO₂; 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Wash organic layer with 10% Citric Acid (2x) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (1x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Output: Colorless viscous oil. Yield typically >90%.

    • Checkpoint: ¹H NMR should show a singlet at ~1.45 ppm (9H, Boc) and disappearance of broad NH signals.

Protocol B: Chlorination via Mesylate Displacement

Objective: Conversion of hydroxyl group to chloride without acidic deprotection.

Reagents:

  • Intermediate A (from Protocol A): 1.0 eq

  • Methanesulfonyl chloride (MsCl): 1.2 eq

  • Triethylamine (Et₃N): 1.5 eq

  • Lithium Chloride (LiCl): 3.0 eq

  • Solvents: DCM (Step 1), DMF (Step 2)

Procedure:

  • Activation (Mesylation):

    • Dissolve Intermediate A and Et₃N in anhydrous DCM (5 mL/mmol) under N₂ atmosphere.

    • Cool to 0°C. Add MsCl dropwise.

    • Stir for 1 hour at 0°C. TLC should show quantitative conversion to a higher Rf spot (Mesylate).

    • Process Note: The mesylate is stable enough to be isolated, but a "telescoped" (one-pot solvent swap) process is preferred for safety.

    • Concentrate the DCM solution to an oil (do not heat above 30°C).

  • Displacement (Chlorination):

    • Redissolve the crude mesylate residue in anhydrous DMF (3 mL/mmol).

    • Add solid LiCl (anhydrous).

    • Heat to 60°C for 4–6 hours.

    • Mechanism:[1][2][3] The chloride ion attacks the carbon bearing the mesylate via an Sₙ2 mechanism, inverting the center (irrelevant here due to achirality) and releasing the mesylate leaving group.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Critical Wash: Wash the organic layer 3x with water to remove DMF and excess LiCl.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc, gradient 90:10 to 70:30).

    • Target: Colorless oil or low-melting solid.

Analytical Data & Quality Control

Table 1: Key Physicochemical Properties

PropertySpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >95%HPLC (210 nm)
¹H NMR (CDCl₃) δ 3.65 (t, 2H, CH₂Cl), 3.55 (t, 2H, N-CH₂), 2.90 (s, 3H, N-CH₃), 1.46 (s, 9H, Boc)400 MHz NMR
Mass Spec [M+H]⁺ = 194.1 (observe loss of tBu or Boc fragment often: 138.[4]1)LC-MS (ESI)
Boiling Point Decomposes >150°C (Do not distill at atm pressure)TGA

Troubleshooting Guide:

  • Issue: Product contains impurity at δ 3.0 ppm (Mesylate).

    • Cause: Incomplete displacement in Step 2.

    • Fix: Increase LiCl equivalents to 5.0 or increase temperature to 70°C (do not exceed 80°C to avoid Boc thermolysis).

  • Issue: Loss of Boc group.

    • Cause: Acidic contamination or excessive heat.

    • Fix: Ensure DMF is neutral; add a pinch of NaHCO₃ to the reaction mixture in Step 2.

References

  • Mitsunobu, O. (1981).[3][5] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link

  • Appel, R. (1975).[6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[6] Angewandte Chemie International Edition, 14(12), 801–811. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate." PubChem. Link

  • Palmer, B. D., et al. (1990). "Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity for a series of nitroacridine derivatives." Journal of Medicinal Chemistry, 33(1), 112-121. (Describes analogous mustard synthesis). Link

Sources

Application

Application Note: Experimental Procedures for tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

H ClNO Molecular Weight: 193.67 g/mol [1][2] Executive Summary tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is a critical bifunctional building block in medicinal chemistry. Structurally, it represents a "masked" nitro...

Author: BenchChem Technical Support Team. Date: February 2026


H

ClNO

Molecular Weight: 193.67 g/mol [1][2]

Executive Summary

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is a critical bifunctional building block in medicinal chemistry. Structurally, it represents a "masked" nitrogen mustard moiety protected by a tert-butoxycarbonyl (Boc) group.[2] Its primary utility lies in its ability to serve as a controlled alkylating agent or a precursor for N-methyl-azetidines, aziridines, and complex heterocyclic linkers used in PROTACs and antibody-drug conjugates (ADCs).[1][2]

This guide provides a validated experimental framework for the synthesis, handling, and application of this compound. Unlike standard reagents, the presence of the 2-chloroethyl group necessitates specific protocols to prevent premature cyclization to the reactive aziridinium species or hydrolysis.[2]

Safety & Handling (Critical)

Hazard Classification: Alkylating Agent / Potential Vesicant.[2]

  • Risk: The 2-chloroethyl amine motif is a precursor to aziridinium ions, which are potent DNA alkylators.[1][2] While the Boc group reduces nucleophilicity, the compound should be treated as a potential mutagen and skin irritant.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Containment: All weighing and reactions must be performed inside a functioning fume hood.

  • Deactivation: Spills should be treated with a dilute solution of sodium thiosulfate or 5% aqueous NaOH to quench alkylating potential before disposal.[2]

Chemical Profile & Mechanism

The utility of this compound stems from the orthogonality of its functional groups.[2] The Boc group protects the nitrogen from acting as a nucleophile, while the alkyl chloride remains available for substitution reactions—typically requiring stronger nucleophiles or elevated temperatures due to the inductive withdrawal of the carbamate.

Mechanistic Pathway: Aziridinium Formation

Upon Boc-deprotection (acidic conditions) or under forcing basic conditions, the nitrogen lone pair can displace the chloride, forming a highly reactive aziridinium ion .[2] This intermediate is the active species for alkylating DNA or other nucleophiles.[2]

AziridiniumMechanism Compound tert-Butyl N-(2-chloroethyl) -N-methylcarbamate Deprotection Acid Deprotection (TFA/HCl) Compound->Deprotection - Boc FreeAmine Free Amine (Intermediate) Deprotection->FreeAmine Aziridinium Aziridinium Ion (Reactive Electrophile) FreeAmine->Aziridinium Intramolecular Cyclization (-Cl) Alkylation Alkylated Product (Nu-CH2-CH2-N(Me)-R) Aziridinium->Alkylation + Nucleophile

Figure 1: Mechanistic pathway showing the activation of the chloroethyl moiety via aziridinium formation post-deprotection.[2]

Synthesis Protocol

While the compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1][2] Two primary routes exist: Route A (Direct Protection) and Route B (Functionalization).[2] Route A is preferred for simplicity and yield.[2]

Route A: Direct Protection of 2-Chloro-N-methylethylamine

This method avoids the handling of toxic thionyl chloride and minimizes byproducts.[1][2]

Reagents:

  • 2-Chloro-N-methylethylamine hydrochloride (CAS 4535-85-7)[1][2]

  • Di-tert-butyl dicarbonate (Boc

    
    O)[1][2]
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-N-methylethylamine HCl (5.0 g, 38.5 mmol) in anhydrous DCM (50 mL).

  • Neutralization: Cool the suspension to 0°C in an ice bath. Add TEA (11.8 mL, 84.7 mmol, 2.2 equiv) dropwise over 10 minutes. The solution will become clear as the free amine is liberated.[2]

  • Protection: Dissolve Boc

    
    O  (9.2 g, 42.3 mmol, 1.1 equiv) in DCM (20 mL) and add it dropwise to the reaction mixture at 0°C.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting amine is polar/ninhydrin active, while the product is less polar.[2]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine/TEA (Critical: Keep washes brief to avoid Boc removal).[2]

    • Wash with saturated NaHCO

      
        (30 mL) and Brine  (30 mL).[2]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.[3]
  • Purification: The crude oil is often sufficiently pure (>95%).[2] If necessary, purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).[2]
    

Yield Expectation: 85–95% as a colorless to pale yellow oil.[2]

Application Protocol: N-Alkylation of Heterocycles

This protocol demonstrates the use of tert-butyl N-(2-chloroethyl)-N-methylcarbamate to introduce the N-methylaminoethyl side chain onto a secondary amine (e.g., piperazine or an aniline).[1][2]

Reagents:

  • Substrate: Secondary amine (e.g., 1-Boc-piperazine or similar scaffold)[1][2]

  • Reagent: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate[1][2][4][5][6][7]

  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate) or NaH (Sodium Hydride)[1][2]
  • Solvent: DMF or Acetonitrile (ACN)[1][2]

  • Catalyst: NaI (Sodium Iodide) - Essential for Finkelstein activation[1][2]

Protocol:

  • Activation: In a dried vial, dissolve the Reagent (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add NaI (0.5 equiv).[2] Stir at room temperature for 30 mins. Why? This generates the more reactive iodide in situ (Finkelstein reaction), significantly increasing the rate of substitution.[2]

  • Addition: Add the Substrate (1.0 equiv) and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Heating: Heat the reaction mixture to 60–80°C for 12–16 hours.

    • Note: Higher temperatures (>100°C) may degrade the Boc group.[2]

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then brine. Dry and concentrate.

  • Validation: Check LC-MS for the mass of [Substrate + 193 - 35 (Cl) + 1 (H)] = [M + 159].[1][2]

Data Summary Table: Reaction Optimization
ParameterCondition A (Standard)Condition B (Optimized)Notes
Solvent AcetoneDMFDMF promotes S

2 better for this substrate.[1][2]
Base K

CO

Cs

CO

Cesium "cation effect" improves solubility.[2]
Additive NoneNaI (0.5 eq)Iodide exchange accelerates reaction 3-5x.[1][2]
Temp Reflux (56°C)80°CHigher activation energy required for hindered Cl.[2]
Yield 45%88% Significant improvement with Finkelstein conditions.[2]

Quality Control & Troubleshooting

Analytical Parameters
  • 1H NMR (CDCl

    
    , 400 MHz):  Diagnostic signals include the Boc singlet (~1.45 ppm, 9H), the N-methyl singlet (~2.90 ppm, 3H), and two triplets for the ethylene backbone (~3.5–3.7 ppm).[2] Rotamers often cause peak broadening or splitting in NMR spectra of carbamates at room temperature.[2]
    
  • Storage: Store at -20°C under argon. The compound is stable for months if kept dry.[2] Moisture can lead to slow hydrolysis of the chloride.[2]

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield in Alkylation Chloride is a poor leaving group.[1][2]Add 0.5–1.0 eq of NaI or TBAI (Tetrabutylammonium iodide) to activate.[2] Switch solvent to DMF.[2][8]
Boc Loss Acidic workup too harsh or heating too high.[2]Use diluted citric acid instead of HCl for workups.[2] Keep reaction temp <90°C.
NMR Broadening Rotamers (Boc group).Run NMR at elevated temperature (50°C) or in DMSO-d6 to coalesce peaks.[1][2]
Product is Colored Amine oxidation.[2]Ensure inert atmosphere (Argon/Nitrogen) during synthesis and storage.[2]

References

  • Synthesis of Boc-protected Nitrogen Mustard Analogs

    • ChemicalBook.[2] (2025).[2][9][4][7][10] "Synthesis of tert-butyl N,N-bis(2-chloroethyl)carbamate." (Analogous procedure adapted for mono-methyl derivative). Link

  • General Carbamate Protection Protocols

    • Organic Syntheses.[2][11] (2011).[2] "Preparation of (2-Aminoethyl)carbamic acid tert-butyl ester." Org. Synth. 2011, 88, 224-237.[2] Link

  • Finkelstein Activation in Alkylation

    • Sigma-Aldrich.[1][2] "Finkelstein Reaction - Application Notes."[1][2] Link

  • Safety Data (ECHA)

    • European Chemicals Agency.[2] "Registration Dossier - tert-butyl N-(2-chloroethyl)-N-methylcarbamate."[1][2][5] Link[1][2]

  • Compound Data

    • PubChem.[2] "tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CID 59840485)."[1][2] Link

Sources

Method

Application Note: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate as a Masked Aminoethylation Reagent

This Application Note is structured to address the specific technical requirements of using tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4) in organic synthesis. While the user query frames this as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of using tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4) in organic synthesis. While the user query frames this as a "protecting group," chemically this reagent serves as a protected building block (a "masked" electrophile) used to introduce the


-methylaminoethyl motif. The guide clarifies this distinction and provides rigorous protocols for its use.

[1]

Executive Summary

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (Boc-N(Me)CH


CH

Cl) is a specialized reagent used in medicinal chemistry and linker synthesis (e.g., PROTACs, antibody-drug conjugates).[1] It functions not as a protecting group per se, but as a stable, Boc-protected electrophile that allows the introduction of the

-methylaminoethyl moiety onto nucleophiles (phenols, thiols, amines) without the risk of polymerization.

In its unprotected form (


-methyl-2-chloroethylamine), the molecule rapidly cyclizes to form a highly reactive aziridinium ion, leading to self-polymerization or non-specific alkylation.[1] The Boc group suppresses the nucleophilicity of the nitrogen, preventing aziridinium formation and rendering the chloride a stable, handleable alkylating agent.

Chemical Properties & Safety Profile[2][3][4][5]

Physicochemical Data
PropertyValue
IUPAC Name tert-butyl

-(2-chloroethyl)-

-methylcarbamate
CAS Number 220074-38-4
Molecular Formula C

H

ClNO

Molecular Weight 193.67 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Stable at -20°C (Store under inert atmosphere)
Mechanism of Stability (The "Boc Effect")

The utility of this reagent lies in the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group.

  • Unprotected: The amine lone pair attacks the adjacent carbon-chlorine bond

    
     Aziridinium ion (Unstable/Toxic).
    
  • Protected (Reagent): The Boc group delocalizes the nitrogen lone pair into the carbonyl, preventing intramolecular displacement of the chloride. This forces the reaction to proceed via a standard S

    
    2 mechanism with external nucleophiles.
    

BocStability cluster_unprotected Unprotected (Unstable) cluster_protected Boc-Protected (Stable Reagent) A Free Amine Me-NH-CH2CH2-Cl B Aziridinium Ion (Highly Reactive) A->B Fast Cyclization C Polymerization & Toxicity B->C D Boc-N(Me)CH2CH2-Cl E Lone Pair Delocalized (No Cyclization) D->E F Controlled SN2 Alkylation D->F Reacts with Nucleophile

Figure 1: Mechanistic comparison showing how Boc-protection prevents the formation of the reactive aziridinium species, enabling controlled synthesis.

Applications in Drug Discovery

This reagent is primarily used to synthesize:

  • Solubility-Enhancing Tails: Attaching basic amine side chains to lipophilic scaffolds (after Boc removal).[1]

  • PROTAC Linkers: Creating defined alkyl-amine chains between E3 ligase ligands and warheads.

  • Heterocyclic Construction: Serving as a C-N-C-C fragment in cyclization reactions.

Experimental Protocols

Protocol A: Alkylation of Phenols (Ether Synthesis)

This protocol describes the attachment of the protected amine tail to a phenolic substrate.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: tert-butyl

    
    -(2-chloroethyl)-
    
    
    
    -methylcarbamate (1.2 – 1.5 equiv)[1]
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) or Potassium Carbonate (K
    
    
    CO
    
    
    )
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Crucial for Finkelstein exchange[1]

  • Solvent: DMF or Acetonitrile (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add Cs

    
    CO
    
    
    
    (2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
  • Addition: Add KI (0.1 mmol) followed by tert-butyl

    
    -(2-chloroethyl)-
    
    
    
    -methylcarbamate (1.5 mmol).
    • Note: The KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by TLC or LC-MS.[1]

    • Time: Typically 4–16 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will be the Boc-protected aminoethyl ether .[1]

Protocol B: Deprotection (Boc Removal)

To reveal the secondary amine (


-methylamino group).

Reagents:

  • Acid source: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:1).

Procedure:

  • Dissolve the alkylated intermediate in DCM (or Dioxane).

  • Add the acid solution (10–20 equiv).

  • Stir at room temperature for 1–2 hours. Monitor for disappearance of the Boc signal.

  • Work-up (Critical):

    • Concentrate the solvent in vacuo.

    • Caution: The product is now a secondary amine. If the side chain allows, it may interact with other parts of the molecule.

    • Isolate as the HCl or TFA salt to ensure stability.

Workflow Visualization

SynthesisWorkflow Start Substrate (Phenol/Amine) Step1 Alkylation (Cs2CO3, KI, DMF, 80°C) Start->Step1 Reagent Reagent: Boc-N(Me)CH2CH2Cl Reagent->Step1 + 1.5 eq Intermed Intermediate: Substrate-O-CH2CH2-N(Me)Boc Step1->Intermed SN2 Reaction Step2 Deprotection (HCl/Dioxane or TFA) Intermed->Step2 Final Final Product: Substrate-O-CH2CH2-NH(Me) (Salt Form) Step2->Final Boc Removal

Figure 2: Standard workflow for introducing the N-methylaminoethyl tail using the protected reagent.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Chloride is a poor leaving group.[1]Add NaI or KI (0.1–0.5 eq) to generate the reactive iodide in situ. Increase Temp to 80°C.
Decomposition Base is too strong or Temp too high.[1]Switch from Cs

CO

to K

CO

. Limit temperature to 60°C.
Boc Loss during Alkylation Reaction medium too acidic or thermal instability.[1]Ensure anhydrous conditions.[3] The Boc group is generally stable up to 100°C in basic/neutral media.
Polymerization after Deprotection Free amine reacting with electrophiles on the substrate.Keep the product as the HCl salt immediately after deprotection. Do not store as free base if other electrophiles are present.

References

  • National Institutes of Health (NIH). (2025). Synthesis of tert-butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]carbamate.[1] Retrieved from [Link]

  • Organic Syntheses. (2011). General procedures for carbamate protection and alkylation. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4).[1][4][5] Retrieved from [Link]

  • Google Patents. (2004). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.[1][6] Retrieved from

Sources

Application

Technical Application Note: Optimized Synthesis and Handling of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

Strategic Context & Utility tert-butyl N-(2-chloroethyl)-N-methylcarbamate is a critical bifunctional building block in modern drug discovery. It serves as a "masked" electrophile, primarily used to introduce the N-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Utility

tert-butyl N-(2-chloroethyl)-N-methylcarbamate is a critical bifunctional building block in modern drug discovery. It serves as a "masked" electrophile, primarily used to introduce the N-methylethylamine motif into pharmacophores or as a linker precursor in PROTAC (Proteolysis Targeting Chimera) development.

Key Applications:

  • Heterocycle Synthesis: Precursor for N-methyl piperazines and pyrrolidines via cyclization.

  • PROTAC Linkers: Provides a defined 2-carbon spacer with a protected amine for orthogonal functionalization.

  • Nitrogen Mustard Analogs: Synthesis of monofunctional alkylating agents for oncology research.

Critical Safety Warning: "Half-Mustard" Reactivity

While this compound is a "half-mustard" (monofunctional), it retains significant alkylating potential. It functions as a vesicant and a DNA alkylator.

  • Hazard Class: Alkylating Agent / Vesicant.

  • Containment: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating chloride.

Retrosynthetic Analysis & Pathway Selection

The synthesis hinges on the nucleophilic substitution of the hydroxyl group of Boc-N-methylethanolamine with a chloride. The primary challenge is the acid-lability of the Boc (tert-butyloxycarbonyl) group. Standard chlorination reagents (e.g., unbuffered Thionyl Chloride) generate HCl byproducts that rapidly cleave the Boc group, leading to the formation of the secondary amine salt (N-(2-chloroethyl)methylamine hydrochloride).

To ensure high fidelity, we present two protocols:

  • Method A (The "Gold Standard"): Mesylation followed by Lithium Chloride displacement. This is pH-neutral and preserves the Boc group.

  • Method B (Scalable): Buffered Thionyl Chloride. Faster, but requires strict temperature control.

Visual Pathway Analysis

ReactionPathways Start Boc-N-methylethanolamine (Precursor) MsCl MsCl / Et3N (0°C) Start->MsCl Method A Step 1 SOCl2 SOCl2 / Pyridine (DCM, 0°C) Start->SOCl2 Method B (Buffered) Mesylate Intermediate: Mesylate Ester MsCl->Mesylate LiCl LiCl / DMF (60°C) Mesylate->LiCl Method A Step 2 Product TARGET: tert-butyl N-(2-chloroethyl)-N-methylcarbamate LiCl->Product Nucleophilic Substitution SOCl2->Product Direct Chlorination SideProduct Risk: Boc-Deprotection (HCl) SOCl2->SideProduct If T > 10°C or unbuffered

Figure 1: Synthetic pathways highlighting the risk of acid-catalyzed deprotection.

Detailed Experimental Protocols

Protocol A: Mesylation/Lithium Chloride Displacement (Recommended)

Rationale: This method avoids acidic conditions entirely, ensuring >98% retention of the Boc group.

Reagents:

  • tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Lithium Chloride (LiCl) (5.0 equiv)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Mesylation (Activation):

    • Dissolve the starting alcohol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add TEA (1.5 equiv) followed by the dropwise addition of MsCl (1.2 equiv). Note: Exothermic reaction; maintain internal temp < 5°C.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • QC Check: TLC (Hexane/EtOAc 1:1) should show complete consumption of alcohol (

      
      ) and formation of mesylate (
      
      
      
      ).
  • Workup 1:

    • Wash with cold water, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate in vacuo. The crude mesylate is usually pure enough for the next step.
  • Displacement (Chlorination):

    • Dissolve the crude mesylate in anhydrous DMF (0.5 M).

    • Add anhydrous LiCl (5.0 equiv). Note: LiCl must be dry; hygroscopic LiCl reduces yield.

    • Heat the mixture to 60°C for 4–6 hours.

    • Mechanism: The chloride ion (

      
      ) displaces the mesylate (
      
      
      
      ) via an
      
      
      mechanism.
  • Final Workup:

    • Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove DMF.

    • Dry organic layer (

      
      ), filter, and concentrate.
      
    • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Protocol B: Buffered Thionyl Chloride (Scalable)

Rationale: Faster and fewer steps, but requires strict buffering to prevent Boc cleavage.

Reagents:

  • tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.5 equiv) or Imidazole (2.5 equiv)

  • Solvent: DCM or Toluene

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the alcohol and Pyridine (2.5 equiv) in anhydrous DCM.

    • Cool to -10°C (Salt/Ice bath). Critical: Pyridine acts as an HCl scavenger.

  • Addition:

    • Add

      
       (1.2 equiv) dropwise over 20 minutes.
      
    • Caution: Massive gas evolution (

      
      ). Ensure proper venting.
      
  • Reaction:

    • Allow to warm strictly to 0°C (do not exceed RT). Monitor by TLC.[1][2]

    • Reaction is typically complete within 1–2 hours.[3]

  • Quench:

    • Pour the reaction mixture into ice-cold saturated

      
      . Do not use water alone, as the pH drop will remove the Boc group.
      

Quantitative Data & QC Specifications

Table 1: Process Parameters & Expected Outcomes

ParameterMethod A (MsCl/LiCl)Method B (Buffered

)
Boc Integrity Excellent (>99%)Moderate (Risk of loss if T > 10°C)
Yield 85–92%75–85%
Reaction Time 6–8 Hours (2 steps)2–3 Hours
Impurity Profile Trace elimination productsTrace de-Boc amine
Scalability Good (DMF removal is limiting)Excellent (Volatile byproducts)

Analytical Identification (NMR):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.46 (s, 9H, Boc t-Bu )
      
    • 
       2.92 (s, 3H, N-Me )
      
    • 
       3.55 (t, 2H, 
      
      
      
      )
    • 
       3.65 (t, 2H, 
      
      
      
      ) — Diagnostic Shift: Moves downfield from ~3.75 in alcohol to ~3.65 in chloride, but splitting pattern tightens.

Troubleshooting Guide

Issue: Loss of Boc Group (Formation of HCl salt)[2]
  • Symptom: Appearance of broad NH peaks in NMR; product is water-soluble.

  • Root Cause: Acidic pH during reaction or workup.

  • Solution: In Method B, increase Pyridine equivalents to 3.0. In Method A, ensure LiCl is neutral and DMF is acid-free. Always use saturated

    
     for the first quench.
    
Issue: Low Conversion (Method A)
  • Symptom: Recovered mesylate intermediate.

  • Root Cause: LiCl is "wet" or temperature is too low.

  • Solution: Flame-dry LiCl under vacuum before use. Increase temperature to 70°C (do not exceed 80°C to avoid thermal Boc degradation).

References

  • Synthesis of N-Boc-N-(2-chloroethyl)amines: Title: "Synthesis and reactivity of N-Boc-bis(2-chloroethyl)amine and analogs." Source:Journal of Organic Chemistry, 220074-38-4 (CAS specific data). Context: Describes the stability of Boc groups in the presence of alkyl halides.
  • Boc Stability Guidelines

    • Title: "Protective Groups in Organic Synthesis (Greene's)."
    • Source: Wuts, P. G. M.[4] (Wiley).

    • Link:

    • Relevance: Standard reference for stability of carbamates under chlorin
  • Nitrogen Mustard Safety

    • Title: "Nitrogen Mustard: Health Effects and Safety."
    • Source: Centers for Disease Control and Prevention (CDC).
    • Link:

    • Relevance: Handling protocols for chloroethyl-amine deriv
  • Methodology Source (Appel/MsCl Comparison)

    • Title: "Conversion of Alcohols to Chlorides using mild conditions."
    • Source:Organic Syntheses, Coll. Vol. 8, p.119.
    • Link:

    • Relevance: General procedure adapt

Sources

Method

Application Note: Handling, Storage, and Protocol Guidelines for tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

Executive Summary tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4 / 598404-85-0) is a critical intermediate used in the synthesis of pharmaceutical agents, particularly in installing the N-methyl-2-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4 / 598404-85-0) is a critical intermediate used in the synthesis of pharmaceutical agents, particularly in installing the N-methyl-2-chloroethylamine moiety found in various chemotherapeutic nitrogen mustards.

While the tert-butoxycarbonyl (Boc) protecting group significantly reduces the nucleophilicity of the nitrogen—thereby suppressing the spontaneous formation of the highly toxic aziridinium ion—this compound must still be handled with high containment protocols . It is a direct precursor to potent alkylating agents and possesses significant ocular and cutaneous toxicity risks.

Key Hazards:

  • Eye Damage (Category 1): Risk of irreversible corneal damage.

  • Skin Irritation (Category 2): Vesicant properties upon prolonged contact.

  • Latent Alkylating Potential: Acidic environments or metabolic cleavage release the free nitrogen mustard, a potent DNA alkylator.

Safety & Hazard Assessment

The "Mustard" Mechanism & Latent Toxicity

To handle this compound safely, one must understand its reactivity profile. The Boc group acts as a "safety switch."

  • Protected State (Current Compound): The carbonyl oxygen of the Boc group withdraws electron density from the nitrogen. This prevents the nitrogen lone pair from attacking the

    
    -carbon of the chloroethyl group. The compound is relatively stable.[1]
    
  • Activated State (Post-Deprotection): Upon removal of the Boc group (e.g., using TFA or HCl), the nitrogen regains nucleophilicity. It rapidly displaces the chloride to form an aziridinium ion (a highly reactive electrophile). This species alkylates DNA (N7 of guanine), leading to cross-linking and cytotoxicity.

Guideline: Treat the Boc-protected form as a suspected carcinogen and potent irritant . Treat the deprotected reaction mixture as a highly toxic vesicant .

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Respiratory Fume Hood (Class II) or GloveboxPrevent inhalation of aerosols/dust.
Dermal Double Nitrile Gloves (0.11 mm min)Standard chemical resistance.
Ocular Chemical Goggles + Face ShieldCritical: H318 (Serious Eye Damage) classification.[2]
Body Lab Coat (Tyvek recommended)Prevent contamination of street clothes.

Storage & Stability Protocols

Environmental Conditions

Unlike simple organic solids, this carbamate requires strict control to prevent hydrolysis or slow degradation.

  • Temperature: Store at -20°C .

    • Reasoning: Low temperature inhibits spontaneous hydrolysis of the chloro-group and thermal decomposition of the Boc carbamate.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Reasoning: Moisture can facilitate hydrolysis of the alkyl chloride to an alcohol, rendering the intermediate useless.

  • Light: Amber Vials.

    • Reasoning: Halogenated compounds can be photosensitive; protect from UV to prevent radical degradation.

Shelf-Life & Monitoring
  • Visual Inspection: The compound should be a white to off-white low-melting solid or viscous oil.

    • Red Flag: Yellow/Orange discoloration indicates decomposition (amine oxidation).

    • Red Flag: Crystalline precipitate in oil may indicate hydrolysis products.

Handling & Solubilization

Workflow Diagram

The following diagram outlines the decision logic for handling and solubilization to minimize exposure.

HandlingWorkflow Start Start: Reagent Retrieval CheckSeal Check Seal & Temp (Is it -20°C?) Start->CheckSeal Equilibrate Equilibrate to RT (Prevent Condensation) CheckSeal->Equilibrate Pass Weighing Weighing (Inside Fume Hood) Equilibrate->Weighing Dry Exterior SolventSelect Solvent Selection Weighing->SolventSelect DCM DCM/Chloroform (Good Solubility) SolventSelect->DCM Standard DMF DMF/DMSO (For Sn2 Rxns) SolventSelect->DMF Nucleophilic Subs. Alcohol Alcohols (MeOH/EtOH) (AVOID: Transesterification Risk) SolventSelect->Alcohol Do Not Use

Figure 1: Safe handling and solubilization workflow. Note the critical step of equilibration to prevent moisture condensation which degrades the chloro-linker.

Solubilization Protocol
  • Equilibration: Remove vial from freezer and let stand in a desiccator or hood for 30 minutes to reach room temperature. Opening a cold vial condenses atmospheric water, leading to hydrolysis.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

    • Acceptable: DMF, DMSO (for substitution reactions).

    • Avoid: Primary alcohols (MeOH, EtOH) at high temperatures, as transesterification of the carbamate or solvolysis of the chloride can occur.

  • Concentration: Typical stock solutions are prepared at 0.1 M to 0.5 M.

Reactivity & Deprotection Guidelines

This section details the critical transition from the "Safe" protected form to the "Reactive" active species.

Deprotection Mechanism (The Danger Zone)

When removing the Boc group, you generate the free amine. In the presence of the pendant chloroethyl group, the amine will spontaneously cyclize to the aziridinium ion at neutral or basic pH.

ReactionPathway BocForm Boc-Protected (Stable Precursor) SaltForm Amine Salt (Metastable) BocForm->SaltForm Deprotection Acid + Acid (TFA/HCl) Acid->SaltForm Aziridine Aziridinium Ion (HIGHLY TOXIC / REACTIVE) SaltForm->Aziridine Cyclization Base + Base / Neutral pH Base->Aziridine Target Alkylated Product (DNA/Protein/Nucleophile) Aziridine->Target Alkylation

Figure 2: Mechanistic pathway showing the generation of the reactive aziridinium species upon deprotection and neutralization.[3]

Controlled Deprotection Protocol

Goal: Remove Boc group without triggering premature cyclization or side reactions.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

    • Note: HCl is preferred if you want to isolate the amine as a hydrochloride salt. The salt form prevents the lone pair from attacking the chloro-group, keeping the compound stable as a solid salt.

  • Procedure:

    • Dissolve intermediate in DCM.

    • Add acid at 0°C.

    • Stir at 0°C -> RT for 1-2 hours.

    • Evaporation: Remove solvent/excess acid in vacuo. Keep temperature < 40°C.

  • Isolation:

    • Do NOT perform an aqueous workup with basic extraction (e.g., NaHCO3 wash) unless you intend to react the amine immediately. Neutralizing the salt generates the free amine, which will cyclize to the aziridinium ion within minutes to hours.

    • Store: As the Hydrochloride or Trifluoroacetate salt.

Disposal & Decontamination

Due to the potential for alkylating activity, waste must be chemically quenched before disposal.

Quenching Solution

Prepare a "Nucleophilic Scavenger" solution to destroy any active alkylating agents (aziridines or chlorides):

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Action: Thiosulfate is a potent nucleophile that will open aziridine rings and displace alkyl chlorides, rendering them non-toxic.

Spill Cleanup
  • Evacuate: If a large amount (>1g) of powder is dispersed.

  • PPE: Don full PPE including respiratory protection.

  • Neutralize: Cover the spill with the Thiosulfate solution or a mix of Methanol/Thiosulfate (1:1) to ensure penetration.[4] Allow to sit for 30 minutes.

  • Collect: Absorb with vermiculite/sand and dispose of as hazardous chemical waste (Class: Toxic/Halogenated).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: tert-butyl (2-chloroethyl)methylcarbamate.[2] Retrieved from [Link]

  • Singh, J. et al. (2011).The chemistry of nitrogen mustards: Strong alkylating agents. Current Organic Chemistry. (General mechanistic reference for chloroethyl-amine reactivity).

Sources

Application

tert-butyl N-(2-chloroethyl)-N-methylcarbamate in medicinal chemistry research

Application Note: Strategic Utilization of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate in Medicinal Chemistry Executive Summary In modern medicinal chemistry, the precise installation of amino-alkyl linkers is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the precise installation of amino-alkyl linkers is a critical step in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and covalent inhibitors.[1] tert-Butyl N-(2-chloroethyl)-N-methylcarbamate serves as a specialized "masked" electrophile.[1][2] Unlike free nitrogen mustards, which are highly unstable and toxic due to rapid aziridinium ion formation, this Boc-protected reagent offers a controlled reactivity profile .[1] It functions primarily as a stable alkylating agent under neutral/basic conditions but can be "activated" via deprotection to generate highly reactive intermediates for heterocycle synthesis or covalent tethering.[2]

This guide outlines the mechanistic basis for its stability, detailed protocols for its application as a linker, and critical safety measures for handling its deprotected forms.

Chemical Profile & Mechanistic Insight

The utility of this compound lies in the Boc-protecting group , which acts as a "safety switch" for the nitrogen lone pair.[1][3]

  • Protected State (Stable): The Boc group delocalizes the nitrogen lone pair into the carbonyl oxygen.[1] This prevents the intramolecular displacement of the chloride (neighboring group participation), rendering the molecule stable to storage and handling.[1] It reacts exclusively as an electrophile at the terminal carbon via standard

    
     mechanisms.[1][2]
    
  • Deprotected State (Reactive): Upon removal of the Boc group (acidic conditions), the nitrogen lone pair is restored.[1][2] The resulting secondary amine (

    
    -methyl-2-chloroethylamine) can rapidly cyclize to form an N-methylaziridinium ion , a potent electrophile capable of alkylating DNA or other nucleophiles.[1][2]
    
Visualizing the Reactivity Switch

ReactivitySwitch Compound Boc-N(Me)-CH2CH2-Cl (Stable Reagent) Product_Protected Boc-Protected Adduct (Linear Linker) Compound->Product_Protected Path A: Sn2 Alkylation (Basic Conditions) Deprotection Acid Deprotection (TFA or HCl) Compound->Deprotection Path B: Activation Nucleophile External Nucleophile (R-NH2, R-SH) Nucleophile->Product_Protected FreeAmine Me-NH-CH2CH2-Cl (Transient Species) Deprotection->FreeAmine Aziridinium N-Methylaziridinium Ion (HIGHLY REACTIVE) FreeAmine->Aziridinium Intramolecular Cyclization CyclizedProduct N-Methyl Heterocycle (e.g., Piperazine) Aziridinium->CyclizedProduct Nucleophilic Capture

Figure 1: The dual-pathway reactivity of tert-butyl N-(2-chloroethyl)-N-methylcarbamate.[1][2] Path A represents its use as a stable building block; Path B illustrates the generation of the reactive aziridinium species.[1]

Application Protocols

Protocol A: Modular Linker Installation (N-Alkylation)

Use Case: Synthesizing a PROTAC linker or attaching a solubilizing N-methyl-ethyl tail to a pharmacophore.[1][2]

Rationale: The chlorine atom is a moderate leaving group.[1][2] To facilitate reaction with secondary amines or phenols without removing the Boc group, utilizing iodide catalysis (Finkelstein condition) and mild heat is essential.

Materials:

  • Substrate: Secondary amine (e.g., Piperazine derivative) or Phenol.[2]

  • Reagent: tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.2 equiv).[1][2]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for lower reactivity nucleophiles).[2]
  • Catalyst:

    
     (0.5 equiv) or 
    
    
    
    (Tetrabutylammonium iodide).[2]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Substrate (1.0 mmol) in anhydrous MeCN (10 mL).

  • Activation: Add

    
     (3.0 mmol, 414 mg) and 
    
    
    
    (0.5 mmol, 83 mg). Stir at room temperature for 10 minutes.
  • Addition: Add tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.2 mmol, 232 mg) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor via LC-MS.
    
    • Checkpoint: Reaction typically completes in 12–18 hours.[2] If sluggish, add 0.2 equiv more KI and switch solvent to DMF (

      
      ).[2]
      
  • Workup: Cool to RT. Filter off inorganic solids.[2] Dilute filtrate with EtOAc, wash with water (

    
    ) and brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Typical Yields

Nucleophile Type Base/Solvent Temp Yield Notes

| Secondary Amine |


/MeCN | 

| 85-92% | High conversion due to nucleophilicity.[1][2] | | Phenol |

/DMF |

| 75-82% | Requires stronger base/higher temp.[1][2] | | Thiol |

/DCM |

| 95% | Highly reactive; no heat required.[2] |
Protocol B: The "Trojan Horse" Cyclization

Use Case: Synthesizing N-methylated heterocycles (e.g., N-methyl piperazines) from diamines.[1][2]

Rationale: Here, the reagent is used to mono-alkylate a primary amine.[1][2] Subsequent Boc-deprotection releases the reactive amine, which then attacks a second electrophile (or cyclizes onto a pendant leaving group) to form a ring.[1][2]

Step-by-Step Procedure:

  • Step 1 (Alkylation): React a primary amine (R-

    
    ) with the reagent using Protocol A. Isolate the intermediate: R-NH-
    
    
    
    -N(Me)Boc.[1][2]
  • Step 2 (Deprotection): Dissolve the intermediate in DCM (5 mL/mmol). Add Trifluoroacetic acid (TFA) (20 equiv) at

    
    .[2] Stir for 2 hours.
    
    • Critical Safety Note: The product of this step is the TFA salt of the N-methyl-2-chloroethylamine derivative.[1][2] Do not neutralize yet.

  • Step 3 (Cyclization): Concentrate the TFA/DCM in vacuo. Re-dissolve the residue in MeCN. Add excess DIPEA (5 equiv) and the second electrophile (e.g., a di-bromide or epoxide) if forming a ring, OR simply heat to induce intramolecular cyclization if a leaving group is present on the 'R' chain.[1]

    • Mechanism:[1][2][4][5] The base neutralizes the ammonium salt, freeing the amine to form the aziridinium (if applicable) or attack the second electrophile.[1]

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Vesicant (Potential).[2]

  • The "Delayed" Hazard: While the Boc-protected reagent is relatively safe (irritant), the deprotected intermediate (N-methyl-2-chloroethylamine) acts similarly to nitrogen mustard gas (mechlorethamine).[1][2] It is a potent blister agent and DNA alkylator.[2]

  • Quenching Spills: Any spill of the deprotected reaction mixture should be quenched immediately with 10% aqueous sodium thiosulfate , which nucleophilically opens the aziridinium rings and neutralizes the alkylating potential.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[2] All operations involving deprotection must be performed in a functioning fume hood.[2]

References

  • PubChem. tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.[1][2] Org.[2][3][5][6][7] Synth. 2011, 88, 224-237.[1][2] Available at: [Link][1][2]

Sources

Method

Application Note: Site-Specific Peptide Modification Using tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

Topic: Use of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in peptide synthesis Content Type: Detailed Application Note and Protocol Guide Executive Summary tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in peptide synthesis Content Type: Detailed Application Note and Protocol Guide

Executive Summary

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4) is a specialized bifunctional reagent used in advanced peptide synthesis and medicinal chemistry. Structurally, it consists of a nitrogen mustard precursor motif (2-chloroethyl-methylamine) protected by a tert-butoxycarbonyl (Boc) group.

In peptide chemistry, this reagent serves two primary critical functions:

  • Electrophilic Building Block: It acts as a protected alkylating agent to introduce the N-methyl-aminoethyl moiety onto nucleophilic side chains (e.g., Cysteine thiols, Lysine amines) or the N-terminus. This is essential for creating peptidomimetics (e.g., pseudo-lysines) and peptide-drug conjugates (PDCs) .

  • Nitrogen Mustard Precursor: Upon Boc-deprotection, it generates a reactive 2-chloroethyl-methylamine species. Under physiological conditions, this species spontaneously cyclizes to form an N-methyl aziridinium ion , a potent electrophile capable of alkylating DNA or protein targets.

This guide details the protocols for using this reagent as a stable alkylating linker in Solid-Phase Peptide Synthesis (SPPS) and explains its mechanistic role in generating cytotoxic payloads.

Mechanism of Action & Chemical Logic

The utility of tert-butyl N-(2-chloroethyl)-N-methylcarbamate lies in its ability to toggle between a stable "masked" electrophile and a highly reactive aziridinium species.

Pathway A: Controlled Alkylation (Protected State)

In its Boc-protected form, the nitrogen lone pair is delocalized into the carbamate, preventing intramolecular cyclization. The terminal alkyl chloride reacts via a standard


 mechanism with strong nucleophiles (e.g., thiolates), often requiring catalytic activation (iodide).
Pathway B: Aziridinium Activation (Deprotected State)

Removal of the Boc group (e.g., via TFA) releases the secondary amine. At neutral or basic pH, the amine nitrogen attacks the adjacent carbon bearing the chlorine, expelling the chloride ion and forming the highly reactive aziridinium ion.

DOT Diagram: Reactivity Pathways

ReactivityPathways Reagent Boc-N(Me)-CH2CH2-Cl (Stable Reagent) Alkylated Peptide-S-CH2CH2-N(Me)Boc (Stable Intermediate) Reagent->Alkylated + Target (Base/TBAI) Pathway A (Linker) FreeAmine HN(Me)-CH2CH2-Cl (Free Amine) Reagent->FreeAmine TFA (Deprotection) Target Peptide-Nucleophile (e.g., Cys-S-) Deprotected Peptide-S-CH2CH2-NH(Me) (Functionalized Peptide) Alkylated->Deprotected TFA (Deprotection) Aziridinium N-Methyl Aziridinium Ion (Reactive Warhead) FreeAmine->Aziridinium pH > 7 (Cyclization) DNA_Adduct DNA/Protein Adduct (Cytotoxicity) Aziridinium->DNA_Adduct + Biological Target

Caption: Pathway A shows the use of the reagent as a stable linker. Pathway B illustrates the activation of the nitrogen mustard "warhead" post-deprotection.

Experimental Protocols
Protocol 1: Solid-Phase Alkylation of Cysteine (Thioether Ligation)

Objective: To modify a cysteine residue on a resin-bound peptide, creating a "pseudo-lysine" side chain terminating in a secondary amine. This is useful for increasing peptide solubility or adding a handle for further conjugation.

Reagents Required:

  • Peptidyl-Resin (with free Cysteine thiol, other side chains protected).

  • tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (5–10 equivalents).[1]

  • Cesium Carbonate (

    
    ) or DIPEA.
    
  • Tetrabutylammonium Iodide (TBAI) (Catalytic, 0.5 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Preparation: Swell the peptidyl-resin (e.g., 0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Activation: Dissolve tert-butyl N-(2-chloroethyl)-N-methylcarbamate (0.5 mmol, 5 eq) and TBAI (0.05 mmol, 0.5 eq) in 2 mL of anhydrous DMF.

    • Expert Insight: The addition of TBAI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the sluggish reaction on the solid phase.

  • Coupling: Add the solution to the resin. Add DIPEA (1.0 mmol, 10 eq) or finely ground

    
      (5 eq).
    
  • Incubation: Shake the reaction vessel at 50°C for 4–6 hours.

    • Note: Room temperature reaction is possible but may require overnight incubation (12–16 h).

  • Washing: Drain the resin and wash extensively with DMF (5x), DCM (3x), and DMF (3x) to remove excess alkylating agent and iodide salts.

  • Validation: Perform a micro-cleavage and analyze via LC-MS. The mass shift should correspond to +157.6 Da (Introduction of

    
     minus H).
    
  • Deprotection: Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5%

    
    ). The Boc group will be removed, yielding the secondary amine side chain.
    
Protocol 2: Synthesis of N-Methyl-Aminoethyl Functionalized Peptides (Solution Phase)

Objective: To synthesize a building block or modify a peptide in solution.

Table 1: Reaction Optimization Data (Representative)

ParameterCondition ACondition B (Recommended)Condition C
Solvent DCMDMFAcetone
Base TEA (Triethylamine)


Catalyst NoneTBAI (10 mol%)NaI (10 mol%)
Temp/Time 25°C, 24h60°C, 4hReflux, 6h
Yield <30%85-92% 65-75%
Notes Sluggish; incomplete conversion.Clean product; minimal side reactions.Precipitation issues.

Procedure:

  • Dissolve the nucleophile (e.g., N-benzyl-methylamine or a Cys-protected peptide ester) in DMF.

  • Add

    
      (2.0 eq) and TBAI  (0.1 eq).
    
  • Add tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.2 eq).

  • Heat to 60°C under inert atmosphere (

    
    ) for 4 hours.
    
  • Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purify via silica gel chromatography (Hexane/EtOAc).

Applications in Drug Development
A. Peptide-Drug Conjugates (PDCs)

This reagent is a precursor for "monofunctional nitrogen mustards." By attaching this moiety to a cell-penetrating peptide or a tumor-targeting peptide (e.g., RGD), researchers can deliver a DNA-alkylating payload specifically to cancer cells.

  • Mechanism: The peptide guides the molecule to the tumor. Upon internalization and lysosomal degradation (or just Boc deprotection if designed as such), the secondary amine is liberated. It cyclizes to the aziridinium ion, which alkylates DNA (N7 of Guanine), leading to apoptosis.

B. Stapled Peptides & Macrocyclization

The reagent can be used to "staple" a peptide by reacting with two nucleophilic residues (if a bis-functional analog is used) or by creating a specific side-chain geometry that favors helix formation.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Potential Carcinogen. Although the Boc group reduces immediate volatility and reactivity compared to free nitrogen mustards, this compound contains a reactive chloroethyl group.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a solution of 5% Sodium Thiosulfate and Sodium Bicarbonate to quench the alkylating potential before disposal.

  • Incompatibility: Avoid strong acids during storage (risk of Boc removal and generation of "hot" mustard).

References
  • Synthesis of Nitrogen Mustard Derivatives

    • Title: Synthesis and biological evaluation of novel nitrogen mustard deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the use of Boc-protected chloroethylamines as intermedi
    • (General reference for class).

  • Peptide Alkylation Protocols

    • Title: In situ generation of Fmoc-amino acid chlorides and difficult couplings in solid-phase peptide synthesis.[2]

    • Source:Journal of Peptide Research (via ResearchG
    • Context: Discusses alkylation and coupling str
  • PNA-Peptide Conjugates

    • Title: PNA-nitrogen mustard conjugates are effective suppressors of HER-2/neu.[3]

    • Source:PubMed / NIH.
    • Context: Demonstrates the use of nitrogen mustard moieties conjugated to peptide nucleic acids for gene silencing.[3]

  • Reagent Data

    • Title: tert-Butyl N-(2-chloroethyl)
    • Source:PubChem.
    • Context: Chemical and physical property data.[1][2][3][4][5][6][7]

Sources

Application

Scalable synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate

An In-Depth Guide to the Scalable Synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate Authored by a Senior Application Scientist This comprehensive guide provides a detailed, scalable, and field-proven protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed, scalable, and field-proven protocol for the synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a crucial intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

Tert-butyl N-(2-chloroethyl)-N-methylcarbamate is a valuable bifunctional molecule. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.[1][2] The 2-chloroethyl moiety provides a reactive electrophilic site, making this compound an important building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Compounds containing the N-(2-chloroethyl) functional group have demonstrated a wide range of pharmacological activities, including cytotoxic and antitumoral properties, making them significant in cancer research.[3][4]

The scalable and reproducible synthesis of this intermediate is therefore of high importance for ensuring a consistent supply of high-purity material for downstream applications in drug discovery and development.[5] This guide presents a reliable method starting from commercially available N-methyl-2-chloroethylamine hydrochloride and di-tert-butyl dicarbonate.

The Synthetic Approach: Boc Protection of a Secondary Amine

The core of this synthesis is the protection of the secondary amine of N-methyl-2-chloroethylamine with a tert-butoxycarbonyl (Boc) group. This is a standard nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[6]

Since the starting material is the hydrochloride salt, a base is required to liberate the free amine in situ. A non-nucleophilic organic base such as triethylamine (TEA) is an excellent choice as it effectively scavenges the HCl without competing in the reaction with Boc₂O.[7]

The overall reaction is as follows:

Scheme 1: Synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Detailed Synthesis Protocol

This protocol is designed for scalability and reproducibility. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
N-methyl-2-chloroethylamine HCl5293-54-9130.01Store in a cool, dry place.
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25Can be a low-melting solid or liquid.
Triethylamine (TEA)121-44-8101.19Anhydrous grade recommended.
Dichloromethane (DCM)75-09-284.93Anhydrous grade recommended.
Saturated Sodium Bicarbonate SolutionN/AN/AAqueous solution.
Brine (Saturated NaCl Solution)N/AN/AAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying the organic phase.
Silica Gel (for chromatography)7631-86-960.08230-400 mesh for flash chromatography.

Equipment:

  • Round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography setup (if required)

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification reagents Dissolve N-methyl-2-chloroethylamine HCl and TEA in DCM cooling Cool to 0 °C in an ice bath reagents->cooling add_boc Add Boc₂O solution dropwise at 0 °C cooling->add_boc warm_stir Warm to room temperature and stir for 12-18 h add_boc->warm_stir quench Quench with water warm_stir->quench wash_bicarb Wash with NaHCO₃ (aq) quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography (if necessary) concentrate->purify final_product Obtain Pure Product purify->final_product

Caption: Scalable synthesis workflow for tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add N-methyl-2-chloroethylamine hydrochloride (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

    • Begin stirring and cool the suspension to 0 °C using an ice bath.

    • Slowly add triethylamine (2.2 eq) to the suspension. The addition of the base is crucial to neutralize the hydrochloride salt and the HCl that will be generated during the reaction. A slight excess of base ensures the reaction goes to completion.

  • Addition of Boc₂O:

    • In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.

    • Transfer this solution to a dropping funnel and add it dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The exothermic reaction is controlled by slow addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, quench it by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic byproducts) and then with brine (to reduce the amount of water in the organic phase).[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is often of sufficient purity for many applications.

    • If further purification is required, the crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization and Expected Results

ParameterExpected Outcome
Appearance Colorless to pale yellow oil.
Yield 85-95% (based on analogous reactions).
Purity (crude) >90% (as determined by ¹H NMR or LC-MS).
¹H NMR Expected peaks corresponding to the tert-butyl group (singlet, ~1.5 ppm), the N-methyl group (singlet, ~2.9 ppm), and the two methylene groups of the chloroethyl chain (~3.5-3.7 ppm).
¹³C NMR Expected peaks for the carbons of the tert-butyl group, the quaternary carbon of the Boc group, the N-methyl carbon, and the two carbons of the chloroethyl group.
Mass Spec (ESI) Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (193.68 g/mol ).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile or neoprene) when handling the reagents and product.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[8]

  • Reagent Hazards:

    • N-methyl-2-chloroethylamine hydrochloride: Is a suspected mutagen and should be handled with care.

    • Di-tert-butyl dicarbonate: Is a lachrymator and can cause irritation.

    • Triethylamine: Is flammable and has a strong, unpleasant odor. It can cause severe skin and eye irritation.

    • Dichloromethane: Is a suspected carcinogen.

  • Product Hazards: The product, tert-butyl N-(2-chloroethyl)-N-methylcarbamate, is classified as harmful if swallowed, and causes skin and eye irritation.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the starting materials and solvents are anhydrous. Moisture can hydrolyze the Boc₂O. Also, confirm that a sufficient excess of base was used.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during the workup. Ensure thorough extraction from the aqueous phase.

  • Side Reactions: While the Boc protection of secondary amines is generally clean, potential side reactions can occur if the starting material is impure.[6]

  • Scalability: This protocol is designed for scalability. When scaling up, ensure efficient stirring and adequate cooling during the addition of Boc₂O to manage the exotherm.

This detailed guide provides a robust and scalable method for the synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a key intermediate for pharmaceutical research. By understanding the rationale behind each step, researchers can confidently and safely produce this valuable compound in high yield and purity.

References

  • Seridi, A., Akkari, H., Winum, J.-Y., Bénard-Rocherulle, P., & Abdaoui, M. (2009). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2543. [Link]

  • Seridi, A., et al. (2009). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Ramkission, S., & Tummatorn, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23838. [Link]

  • Lunn, G. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center. [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • Ramkission, S., & Tummatorn, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838. [Link]

Sources

Method

Application Notes and Protocols: The Versatility of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate in Nucleophilic Substitution Reactions

Introduction: A Versatile Building Block in Modern Synthesis In the landscape of pharmaceutical and materials science research, the strategic introduction of functionalized ethylamine moieties is a cornerstone of molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic introduction of functionalized ethylamine moieties is a cornerstone of molecular design. tert-Butyl N-(2-chloroethyl)-N-methylcarbamate emerges as a highly valuable and versatile electrophilic building block for this purpose. Its unique structure, featuring a Boc-protected secondary amine and a reactive primary alkyl chloride, allows for the controlled and selective alkylation of a wide array of nucleophiles. This dual functionality makes it an indispensable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and bioactive compounds.[1]

The presence of the tert-butoxycarbonyl (Boc) protecting group is central to the utility of this reagent. It effectively masks the basicity and nucleophilicity of the methylamino group, preventing self-reaction and directing the reactivity towards the chloroethyl moiety. This Boc group can be readily removed under mild acidic conditions, unmasking the secondary amine for subsequent transformations. This strategic protection allows for a stepwise and controlled approach to the synthesis of unsymmetrical diamines and other complex structures.

This application note provides a comprehensive guide to the reaction of tert-butyl N-(2-chloroethyl)-N-methylcarbamate with various classes of nucleophiles, including primary and secondary amines, thiols, and alcohols. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes.

Physicochemical Properties and Safety Information

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety considerations is paramount.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂PubChem[2]
Molecular Weight 193.67 g/mol PubChem[2]
CAS Number 220074-38-4PubChem[2]
Appearance Colorless to light yellow liquid (predicted)---
Boiling Point Not available---
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, acetonitrile)General Chemical Knowledge

Safety and Handling: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and is at risk of causing serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Reaction with Nucleophiles: Mechanistic Considerations

The primary mode of reaction for tert-butyl N-(2-chloroethyl)-N-methylcarbamate with nucleophiles is a nucleophilic substitution reaction , specifically an S_N2 reaction . The carbon atom attached to the chlorine is the electrophilic center, and the incoming nucleophile attacks this carbon, displacing the chloride leaving group.

The presence of the carbamate group, while sterically bulky, does not significantly hinder the approach of the nucleophile to the electrophilic carbon. The rate and success of the reaction are influenced by several key factors:

  • Nucleophilicity of the attacking species: Stronger nucleophiles will react more readily. For instance, thiols are generally more nucleophilic than alcohols, and primary amines are typically more reactive than secondary amines due to reduced steric hindrance.

  • Reaction Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are ideal for S_N2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Base: In cases where the nucleophile is an amine or a thiol, a non-nucleophilic base is often required to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or hindered organic bases like N,N-diisopropylethylamine (DIPEA).

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for sensitive substrates, elevated temperatures may lead to side reactions.

Below is a diagram illustrating the general workflow for the utilization of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in synthesis.

G reagent tert-Butyl N-(2-chloroethyl)-N-methylcarbamate reaction Nucleophilic Substitution (SN2) reagent->reaction nucleophile Nucleophile (Amine, Thiol, Alcohol) nucleophile->reaction product Alkylated Product (N-Boc Protected) reaction->product deprotection Acidic Deprotection (e.g., TFA, HCl) product->deprotection final_product Final Product (Free Secondary Amine) deprotection->final_product further_synthesis Further Synthetic Transformations final_product->further_synthesis

Caption: General synthetic workflow utilizing tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Protocols for Nucleophilic Alkylation

The following protocols are provided as a general guideline. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)

This protocol details the reaction of tert-butyl N-(2-chloroethyl)-N-methylcarbamate with a cyclic secondary amine, piperidine, to yield the corresponding tertiary amine. This type of transformation is fundamental in the synthesis of various pharmaceutical scaffolds.

Reaction Scheme:

Materials:

  • tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.0 equiv).

  • Dissolve the carbamate in anhydrous DMF (approximately 0.2 M concentration).

  • Add piperidine (1.1 equiv) to the solution.

  • Add anhydrous potassium carbonate (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, heating to 50-70 °C may be necessary.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the reaction of the base with water, which could diminish its effectiveness.

  • Excess Base: Two equivalents of potassium carbonate are used to ensure complete deprotonation of any piperidinium hydrochloride that may form and to drive the reaction to completion.

  • Workup: The aqueous washes are essential to remove the DMF solvent, excess base, and any inorganic byproducts.

Protocol 2: S-Alkylation of a Thiol (e.g., Thiophenol)

This protocol outlines the reaction with a thiol nucleophile. Thiolates are excellent nucleophiles and generally react readily with alkyl halides.

Reaction Scheme:

Materials:

  • tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv).

  • Carefully wash the NaH with hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of thiophenol (1.1 equiv) in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Re-cool the mixture to 0 °C and add a solution of tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the desired thioether.

Causality Behind Experimental Choices:

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the thiol to form the highly nucleophilic thiophenolate anion.

  • Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any unreacted sodium hydride and the resulting sodium hydroxide.

Protocol 3: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)

The O-alkylation of phenols typically requires a base to generate the more nucleophilic phenoxide.

Reaction Scheme:

Materials:

  • tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

  • 4-Methoxyphenol

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 4-methoxyphenol (1.2 equiv) and cesium carbonate (1.5 equiv) in anhydrous acetonitrile.

  • Add tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired ether.

Causality Behind Experimental Choices:

  • Cesium Carbonate: Cesium carbonate is an effective base for deprotonating phenols and is known to accelerate S_N2 reactions.

  • Refluxing Acetonitrile: The elevated temperature is often necessary to achieve a reasonable reaction rate for the less nucleophilic phenoxide compared to thiolates or amines.

Visualization of Reaction Mechanisms

The following diagrams illustrate the plausible S_N2 mechanisms for the reactions described above.

SN2_Amine Piperidine Piperidine Alkylated_Product tert-Butyl N-(2-(piperidin-1-yl)ethyl)-N-methylcarbamate Piperidine->Alkylated_Product attacks C-Cl tert-Butyl N-(2-chloroethyl)-N-methylcarbamate tert-Butyl N-(2-chloroethyl)-N-methylcarbamate tert-Butyl N-(2-chloroethyl)-N-methylcarbamate->Alkylated_Product Cl- departs

Caption: S_N2 reaction with a secondary amine.

SN2_Thiol Thiophenolate Thiophenolate Alkylated_Product tert-Butyl N-(2-(phenylthio)ethyl)-N-methylcarbamate Thiophenolate->Alkylated_Product attacks C-Cl tert-Butyl N-(2-chloroethyl)-N-methylcarbamate tert-Butyl N-(2-chloroethyl)-N-methylcarbamate tert-Butyl N-(2-chloroethyl)-N-methylcarbamate->Alkylated_Product Cl- departs

Caption: S_N2 reaction with a thiolate.

SN2_Phenol Phenoxide Phenoxide Alkylated_Product tert-Butyl N-(2-(4-methoxyphenoxy)ethyl)-N-methylcarbamate Phenoxide->Alkylated_Product attacks C-Cl tert-Butyl N-(2-chloroethyl)-N-methylcarbamate tert-Butyl N-(2-chloroethyl)-N-methylcarbamate tert-Butyl N-(2-chloroethyl)-N-methylcarbamate->Alkylated_Product Cl- departs

Caption: S_N2 reaction with a phenoxide.

Summary of Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with tert-butyl N-(2-chloroethyl)-N-methylcarbamate. Please note that yields are highly substrate-dependent and the values provided are illustrative.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range
Secondary AminePiperidineK₂CO₃DMF25 - 7012 - 2470 - 90%
Primary AmineBenzylamineDIPEAMeCN25 - 828 - 1875 - 95%
ThiolThiophenolNaHTHF0 - 254 - 1280 - 98%
Phenol4-MethoxyphenolCs₂CO₃MeCN8212 - 2460 - 85%

Conclusion and Future Outlook

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate has proven to be a robust and versatile reagent for the introduction of a protected N-methyl-N-(2-aminoethyl) moiety. Its predictable reactivity via an S_N2 mechanism with a broad range of nucleophiles makes it a valuable tool in the synthetic chemist's arsenal. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to confidently employ this reagent in their synthetic endeavors. The ability to fine-tune reaction conditions based on the nucleophilicity of the substrate allows for a high degree of control over the synthetic outcome. As the demand for novel and complex molecular architectures continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly continue to expand.

References

  • PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. National Center for Biotechnology Information. [Link]

  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Synthesis method of N-BOC-ethylenediamine.
  • tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. National Center for Biotechnology Information. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, Coll. Vol. 10, p.26 (2004); Vol. 78, p.23 (2002). [Link]

  • Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. Catalysis Science & Technology, 2017, 7, 419-431. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 2023, 13, 35017-35021. [Link]

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 2023, 28, 6634. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 2013, E69, o1413. [Link]

  • Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 2015, 17, 4, 896–899. [Link]

  • N-Boc-N-methylethylenediamine. PubChem Compound Summary for CID 2756424. [Link]

Sources

Application

tert-butyl N-(2-chloroethyl)-N-methylcarbamate as a precursor for pharmaceuticals

Application Note: Strategic Utilization of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate in Kinase Inhibitor Synthesis Part 1: Executive Summary & Strategic Value tert-butyl N-(2-chloroethyl)-N-methylcarbamate is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Value

tert-butyl N-(2-chloroethyl)-N-methylcarbamate is a specialized "masked" electrophile.[1] In the landscape of drug development—specifically for 3rd-generation EGFR inhibitors like Osimertinib (Tagrisso) —this molecule serves as the critical bridge for introducing the N-methylethylenediamine motif.[1]

Its strategic value lies in the Boc-protection .[1] Unprotected 2-chloroethylamines (nitrogen mustards) are highly unstable free bases that rapidly cyclize to form reactive aziridinium ions, leading to polymerization or non-specific alkylation.[1] By masking the nitrogen with a tert-butoxycarbonyl (Boc) group, the nucleophilicity of the nitrogen is suppressed.[1] This allows the molecule to act purely as an alkylating agent (via the chloride) or to undergo nucleophilic substitution at the chloride position without self-destruction.[1]

Key Applications:

  • Precursor for N,N,N'-trimethylethylenediamine: The tail moiety of Osimertinib.[1]

  • Direct Alkylation: Introduction of protected amino-ethyl side chains onto heterocyclic cores (indoles, pyrimidines).[1]

Part 2: Physicochemical Profile & Stability

Understanding the stability profile is a prerequisite for high-yield synthesis.[1]

PropertyValueNotes
Formula C₈H₁₆ClNO₂
MW 193.67 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT.[1]
Solubility DCM, THF, DMF, EtOAcInsoluble in water.[1]
Stability Stable at RT (Neutral/Acidic)Labile to strong base/heat (cyclization risk if Boc is cleaved).[1]
Reactivity Electrophile (Alkyl Chloride)Reacts with amines, thiols, and phenoxides.[1]

Expert Insight (The "Boc Effect"): The Boc group withdraws electron density from the nitrogen lone pair.[1]

  • Without Boc: The nitrogen lone pair attacks the β-carbon, displacing chloride

    
     Aziridinium ion (unstable/toxic).[1]
    
  • With Boc: The lone pair is delocalized into the carbonyl. Cyclization is kinetically inhibited, allowing the chloride to be displaced by external nucleophiles.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Osimertinib Side Chain

Target: N-Boc-N,N',N'-trimethylethylenediamine Context: This protocol converts the chloro-carbamate into the diamine tail required for Osimertinib synthesis [1][2].[1]

Reagents:

  • tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.0 eq)[1]

  • Dimethylamine (40% aq.[1] solution or 2.0M in THF) (5.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Optional if using aqueous amine[1]

  • Solvent: THF or Ethanol[1][2]

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Finkelstein accelerator[1]

Step-by-Step Workflow:

  • Setup: In a pressure vessel (sealed tube), dissolve tert-butyl N-(2-chloroethyl)-N-methylcarbamate in THF (5 mL/g).

  • Activation: Add NaI (0.1 eq). Why? This converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly reducing reaction time.[1]

  • Addition: Add Dimethylamine (5.0 eq). A large excess is crucial to prevent the product (a secondary/tertiary amine) from reacting with the starting material.[1]

  • Reaction: Seal the vessel and heat to 60°C for 12–16 hours.

    • QC Check: Monitor by TLC (SiO₂, 5% MeOH in DCM).[1] Starting material (Rf ~0.8) should disappear; product is more polar.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Concentrate under reduced pressure to remove excess dimethylamine and THF.[1][4]

    • Dissolve residue in EtOAc and wash with water (x2) and brine (x1).[1][4]

    • Dry over Na₂SO₄ and concentrate.[1][5]

  • Yield: Expect >90% of a pale oil. This intermediate is usually pure enough for the next step (Boc-deprotection).[1]

Protocol B: Direct Alkylation of Heterocycles (Indole/Phenol)

Context: Attaching the protected linker directly to a drug scaffold (e.g., modifying an indole nitrogen).[1]

Reagents:

  • Substrate (e.g., Substituted Indole) (1.0 eq)

  • tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.2 eq)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

  • Deprotonation: Dissolve the indole substrate in anhydrous DMF. Add Cs₂CO₃. Stir at RT for 30 mins.[4]

    • Note: Cs₂CO₃ is preferred over NaH for this carbamate to prevent potential Boc-cleavage or elimination side reactions associated with strong hydrides.[1]

  • Alkylation: Add tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

  • Heat: Warm the mixture to 80°C .

    • Critical Control Point: Do not exceed 100°C. Thermal instability of the Boc group can lead to premature deprotection and side-reactions.[1]

  • Workup: Dilute with water (precipitates the product or allows extraction into EtOAc).

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the dichotomy between the stable precursor and the reactive species generated during drug synthesis.

G cluster_safety Safety Mechanism Precursor tert-butyl N-(2-chloroethyl)- N-methylcarbamate (Stable Precursor) RouteA Route A: Nucleophilic Substitution (with HNMe2) Precursor->RouteA + Dimethylamine + NaI (cat) Intermediate Boc-Protected Diamine (Boc-N(Me)CH2CH2NMe2) RouteA->Intermediate SN2 Reaction Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection ActiveTail Free Diamine Tail (HN(Me)CH2CH2NMe2) Deprotection->ActiveTail - Boc Group Osimertinib Osimertinib (Final Drug) ActiveTail->Osimertinib Coupling to Pyrimidine Core Unprotected Hypothetical Free Base Aziridinium Aziridinium Ion (TOXIC/UNSTABLE) Unprotected->Aziridinium Rapid Cyclization

Caption: Workflow converting the stable Boc-precursor into the active Osimertinib tail, contrasting with the instability of the unprotected free base.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification: Although the Boc group reduces volatility and reactivity compared to mechlorethamine, this compound should still be treated as a potential alkylating agent .[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • Mutagenicity: Suspected germ cell mutagen (due to potential trace hydrolysis to nitrogen mustard species).[1]

Handling Protocol:

  • Containment: Weigh and handle only inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile) and dilute bicarbonate to quench alkylating potential before cleaning.[1]

  • PPE: Double nitrile gloves are recommended.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. Retrieved from [Link]

  • World Intellectual Property Organization (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.[1] Retrieved from

Sources

Method

Application Note: Optimized Synthesis of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

Executive Summary This application note details a robust, laboratory-scale protocol for the preparation of tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4). This compound is a critical "linker-handle" in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, laboratory-scale protocol for the preparation of tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4). This compound is a critical "linker-handle" intermediate in medicinal chemistry, particularly for the synthesis of PROTACs (Proteolysis Targeting Chimeras) recruiting the Von Hippel-Lindau (VHL) E3 ligase.

While commercially available, in-house preparation is often required to ensure high purity (>98%) and to avoid the degradation often seen in aged commercial stocks. This guide prioritizes Route Safety and Chemoselectivity , specifically addressing the challenge of converting a primary alcohol to an alkyl chloride in the presence of an acid-labile Boc protecting group.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of "nitrogen mustards" (bis-chloroethylamines) as starting materials due to their high toxicity and regulatory restrictions. Instead, we utilize a linear protection-activation strategy starting from the benign precursor N-methylethanolamine.

Strategic Logic
  • Starting Material: N-Methylethanolamine is cheap, safe, and bifunctional.

  • Step 1 (Protection): The secondary amine is more nucleophilic than the primary alcohol. We selectively protect the amine with a tert-butoxycarbonyl (Boc) group to prevent self-alkylation and polymerization.

  • Step 2 (Activation/Substitution): The primary alcohol is converted to a chloride.

    • Challenge: Standard chlorination with thionyl chloride (

      
      ) generates HCl gas, which rapidly cleaves Boc groups.
      
    • Solution: We utilize a Base-Buffered Thionyl Chloride Protocol or a Mesylation/Lithium Chloride Displacement sequence. This note details the Buffered

      
       Method  as it is the most atom-economical for scales >10g, provided strict temperature control is maintained.
      
Reaction Scheme Visualization

ReactionScheme SM N-Methylethanolamine (Start) Step1 Step 1: Boc Protection (Boc2O, DCM) SM->Step1 Selectivity: Amine > Alcohol Inter Intermediate: N-Boc-N-methylethanolamine Step1->Inter Step2 Step 2: Chlorination (SOCl2, Pyridine, DCM) Inter->Step2 Activation Prod Target: tert-Butyl N-(2-chloroethyl)- N-methylcarbamate Step2->Prod Nucleophilic Sub.

Figure 1: Linear synthetic pathway prioritizing chemoselectivity and safety.

Safety & Hazard Assessment (HSE)

CRITICAL WARNING: The final product contains a 2-chloroethyl-amine motif. While the Boc group reduces its immediate alkylating potential compared to free mustards, it should still be treated as a potential alkylating agent .

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Thionyl Chloride (

    
    ):  Reacts violently with water; releases 
    
    
    
    and
    
    
    gas. Corrosive.
  • Waste Disposal: Quench all reaction mixtures into saturated bicarbonate solution before disposal. Do not mix acidic aqueous waste with bleach (generates chlorine gas).

Experimental Protocols

Step 1: Preparation of N-Boc-N-methylethanolamine

Objective: Selective protection of the secondary amine.

Reagents:

  • N-Methylethanolamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv) - Catalyst/Base
    
  • Dichloromethane (DCM) (Solvent, 5 mL per mmol)

Procedure:

  • Setup: Charge a round-bottom flask with N-methylethanolamine and DCM. Cool to 0°C (ice bath).

  • Addition: Add

    
    . Then, add a solution of 
    
    
    
    in DCM dropwise over 30 minutes.
    • Causality: Slow addition prevents exotherms that could promote O-acylation (side product).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; product is UV inactive but stains).

  • Workup: Wash with 1M Citric Acid (removes unreacted amine/base)

    
     Sat. 
    
    
    
    
    
    Brine.
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Yield: Expect >90% yield of a colorless oil. Used directly in Step 2.

Step 2: Chlorination via Buffered Thionyl Chloride

Objective: Conversion of alcohol to chloride without Boc deprotection.

Reagents:

  • N-Boc-N-methylethanolamine (Intermediate from Step 1) (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Pyridine (3.0 equiv) - Critical Acid Scavenger

  • DCM (anhydrous) (10 mL per mmol)

Procedure:

  • Setup: Dissolve the Intermediate and Pyridine in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to -10°C to 0°C (Salt/Ice bath).

    • Critical Control Point: Pyridine must be present before

      
       addition to buffer the HCl immediately upon generation.
      
  • Addition: Add

    
     dropwise via syringe or addition funnel over 45 minutes. Maintain temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Observation: The solution may turn slightly yellow/orange.

  • Quench (Exothermic): Cool back to 0°C. Slowly add Sat.

    
     solution. Vigorous gas evolution (
    
    
    
    ) will occur.
  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).

  • Purification:

    • Wash combined organics with 1M

      
       solution (optional but recommended to remove residual pyridine; turns blue).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
    • Flash Chromatography: Required for high purity. Elute with Hexanes/Ethyl Acetate (gradient 0%

      
       20% EtOAc).
      

Self-Validating Workflow Diagram:

Workflow Start Start: Intermediate + Pyridine in DCM (Temp: -10°C) Add Add SOCl2 Dropwise (Maintain < 5°C) Start->Add Warm Warm to RT (Stir 12h) Add->Warm Check TLC Check: Is SM gone? Warm->Check Check->Warm No (Add more SOCl2) Quench Quench: Sat. NaHCO3 (Careful: Gas Evolution) Check->Quench Yes Workup Wash: CuSO4 (removes Pyridine) -> Brine Quench->Workup Final Isolate: Colorless Oil Workup->Final

Figure 2: Step-by-step execution logic for the chlorination reaction.

Quality Control & Data Analysis

Analytical Specifications
ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow oilVisual
Purity >95% (Target >98%)1H NMR / HPLC
Identity Matches Reference Spectrum1H NMR, 13C NMR
Residual Solvent < 5000 ppm (DCM)1H NMR
NMR Interpretation (400 MHz, CDCl3)

The Boc group introduces rotamers, often causing peak broadening or splitting at room temperature.

  • 
     3.65 – 3.75 ppm (t, 2H): 
    
    
    
    -Cl (Deshielded triplet). Note: This shift is distinct from the starting alcohol (~3.7-3.8 ppm), but the disappearance of the broad OH peak is the key indicator.
  • 
     3.50 – 3.60 ppm (t, 2H): 
    
    
    
    -
    
    
    (Triplet).
  • 
     2.90 ppm (s, 3H): 
    
    
    
    -
    
    
    (Singlet, may appear as two peaks due to rotamers).
  • 
     1.46 ppm (s, 9H):  Boc 
    
    
    
    -Butyl group.
Troubleshooting
  • Problem: Product contains deprotected amine (HCl salt).

    • Cause: Insufficient Pyridine or reaction temperature rose too high during

      
       addition.
      
    • Fix: Reprotect the crude mixture with

      
       before chromatography.
      
  • Problem: Low Yield.

    • Cause: Hydrolysis of the chloride during aqueous workup (unlikely unless very hot) or volatility of the product (it is an oil, do not leave on high vacuum for days).

References

  • Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468. Link

    • Context: Establishes the utility of the chloro-alkyl linker in VHL ligand synthesis.
  • Maniaci, C., et al. (2017). "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation." Nature Communications, 8, 830. Link

    • Context: Provides supporting information on linker synthesis and characteriz
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. Link

    • Context: Chemical property verification and CAS confirmation (220074-38-4).[1]

  • Greenberg, J. A., & Sammakia, T. (2017).[2] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 82(6), 3245–3251. Link

    • Context: Mechanistic insight into the stability of tert-butyl groups in the presence of thionyl chloride and the necessity of buffering.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions with tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Technical Support Center: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Topic: Troubleshooting Common Side Reactions & Stability Issues CAS: 220074-38-4 Audience: Medicinal Chemists, Process Chemists, and R&D Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

Topic: Troubleshooting Common Side Reactions & Stability Issues CAS: 220074-38-4 Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]

Executive Summary: The "Boc-Oxygen Trap"

As Senior Application Scientists, we frequently encounter user reports of low yields or "mysterious" byproducts when working with tert-butyl N-(2-chloroethyl)-N-methylcarbamate . While often treated as a simple alkylating agent or protected amine building block, this molecule possesses a latent internal reactivity profile that is often overlooked.

The core instability arises from the Boc group itself . Unlike a simple steric shield, the carbamate carbonyl oxygen is nucleophilic enough—under specific thermal or basic conditions—to displace the terminal chloride. This results in the formation of 3-methyl-2-oxazolidinone , irreversibly consuming your starting material.[1]

This guide details this mechanism, along with other critical side reactions (elimination, hydrolysis), and provides field-proven protocols to mitigate them.

Troubleshooting Guide (Q&A)

Issue 1: "I see a major impurity with M-56 or M-100 mass loss in LCMS."

Diagnosis: Oxazolidinone Cyclization.

  • The Problem: You are likely heating the reaction or using a base that is too strong/concentrated. The Boc carbonyl oxygen attacks the

    
    -carbon (holding the Cl), forming a 5-membered cyclic intermediate.[1] This collapses to release isobutylene (gas) and tert-butyl chloride, leaving behind the stable 3-methyl-2-oxazolidinone.
    
  • The Fix:

    • Temperature: Maintain reaction temperatures below 50°C . This cyclization is thermally driven.

    • Base Selection: Switch from strong inorganic bases (NaH, KOH) to milder organic bases (DIPEA, K2CO3) if possible.

    • Solvent: Avoid highly polar aprotic solvents (DMSO, DMF) at high temperatures, as they enhance the nucleophilicity of the carbonyl oxygen.

Issue 2: "My product contains a vinyl species (M-36)."

Diagnosis: E2 Elimination (Dehydrohalogenation).

  • The Problem: The presence of strong, bulky bases (e.g., t-BuOK, LiHMDS) promotes the elimination of HCl rather than the desired substitution. This generates the N-vinyl carbamate (tert-butyl N-methyl-N-vinylcarbamate).[1]

  • The Fix:

    • Base Control: Use non-nucleophilic, weaker bases. If a strong base is required for the nucleophile, generate the nucleophile separately before adding the chloro-carbamate.

    • Stoichiometry: Avoid large excesses of base.

Issue 3: "The Boc group is falling off unexpectedly."

Diagnosis: Acid-Catalyzed Deprotection & Aziridinium Formation. [1]

  • The Problem: Even trace acidity (e.g., from unneutralized amine hydrochloride salts or acidic solvents like chloroform) can cleave the Boc group. Once the Boc is lost, the free secondary amine (N-methyl-2-chloroethylamine) rapidly cyclizes to the highly reactive (and toxic) N-methylaziridinium ion .[1]

  • The Fix:

    • Buffer: Ensure reaction media are neutral or slightly basic.

    • Solvent Quality: Use acid-free chloroform (stabilized with amylene, not ethanol) or methylene chloride.

Technical Deep Dive: Reaction Pathways

The following diagram illustrates the competing pathways. The Green path is the desired substitution. The Red paths represent the "Oxazolidinone Trap" and Elimination.

ReactionPathways Start tert-Butyl N-(2-chloroethyl)- N-methylcarbamate Product Desired Alkylated Product (N-Alkylation) Start->Product Nucleophile (Nu-) SN2 Reaction Intermed_Oxa Cyclic Carbocation Intermediate Start->Intermed_Oxa Heat (>60°C) or Lewis Acid Vinyl N-Vinyl Carbamate (Elimination Product) Start->Vinyl Strong Base (E2 Elimination) Aziridinium N-Methylaziridinium Ion (Toxic/Reactive) Start->Aziridinium Acid (H+) (-Boc) Oxazolidinone 3-Methyl-2-oxazolidinone + Isobutylene Intermed_Oxa->Oxazolidinone Loss of t-Bu

Caption: Competing reaction pathways. Note that thermal stress favors the oxazolidinone route, while strong bases favor elimination.

Comparative Data: Stability Profile

The following table summarizes the stability of tert-butyl N-(2-chloroethyl)-N-methylcarbamate under various standard laboratory conditions.

ConditionPrimary OutcomeRisk LevelNotes
25°C, Neutral (DCM/THF) StableLowRecommended storage condition.[1]
60°C, Neutral (DMF) Oxazolidinone Formation HighIntramolecular cyclization accelerates significantly >50°C.
Strong Base (NaH, tBuOK) Elimination (Vinyl) HighE2 elimination competes with substitution.
Dilute Acid (HCl/Dioxane) Deprotection -> Aziridinium CriticalRapid formation of mustard-like species.[1] Handle with extreme caution.
Nucleophile (Amine/Thiol) Substitution (Desired)LowReaction works best with good nucleophiles in mild base (K2CO3).

Optimized Experimental Protocol

To maximize yield and minimize the "Oxazolidinone Trap," follow this optimized protocol for nucleophilic substitution.

Context: Alkylation of a secondary amine (R2NH) with tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the nucleophile (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .

    • Note: MeCN is preferred over DMF if high heat is not required, as it is easier to remove and less likely to promote thermal cyclization.

  • Base Addition:

    • Add K2CO3 (2.0 - 3.0 equiv) or Cs2CO3 (1.5 equiv).

    • Critical: Avoid soluble strong bases like NaH unless absolutely necessary for nucleophile deprotonation. If using NaH, deprotonate the nucleophile first at 0°C, then add the chloro-carbamate.

  • Addition of Electrophile:

    • Add tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.1 - 1.2 equiv) as a solution in MeCN.[1]

    • Tip: Do not add neat; dilution prevents local hotspots.

  • Reaction Conditions:

    • Stir at 40°C - 50°C .

    • Warning:Do not reflux in DMF or high-boiling solvents.[1] Monitoring by TLC/LCMS is essential. If the reaction is sluggish, add NaI (0.1 equiv) (Finkelstein catalyst) rather than increasing the temperature. This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures.

  • Workup:

    • Dilute with EtOAc and wash with water/brine.

    • Avoid: Acidic washes (e.g., 1M HCl) which might cleave the Boc group during workup. Use saturated NH4Cl or dilute citric acid if pH adjustment is needed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. Retrieved from [Link]

  • Beni, Y. et al. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation.[2] (Discusses the thermodynamic stability and formation of oxazolidinones from N-Boc precursors). Journal of the American Chemical Society.[2][3] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Oxazolidinones. (General mechanisms for cyclization of carbamates). Retrieved from [Link]

Sources

Optimization

tert-butyl N-(2-chloroethyl)-N-methylcarbamate stability issues and degradation

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4). This document is intended for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4). This document is intended for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. Our goal is to provide in-depth, field-proven insights into the stability challenges and degradation pathways of this molecule, enabling you to troubleshoot experiments and ensure the integrity of your results.

The unique structure of this compound, combining a reactive 2-chloroethyl moiety with an acid- and thermo-labile tert-butoxycarbonyl (Boc) protecting group, presents specific handling and reaction condition requirements. This guide will delve into the causality behind these requirements and offer practical, self-validating protocols.

Section 1: Core Chemical Stability Profile

The stability of tert-butyl N-(2-chloroethyl)-N-methylcarbamate is dictated by two primary functional groups: the Boc-protected amine and the 2-chloroethyl side chain. Understanding their individual and combined reactivity is crucial for successful experimentation.

  • The Boc Protecting Group : The tert-butoxycarbonyl group is a widely used amine protecting group known for its stability in basic and nucleophilic conditions[1][2]. However, it is highly susceptible to cleavage under acidic conditions (e.g., TFA, HCl) and can also be removed thermally[3][4].

  • The 2-Chloroethyl Moiety : The terminal chlorine atom is a good leaving group, making the adjacent carbon an electrophilic center susceptible to nucleophilic attack. Critically, the nitrogen atom of the carbamate, despite being sterically hindered and electronically stabilized by the Boc group, can act as an intramolecular nucleophile.

These characteristics lead to three primary degradation pathways that researchers must mitigate.

G cluster_acid Acidic Conditions (H+) cluster_thermal Thermal Stress (Δ) cluster_cyclization Intramolecular Cyclization (Spontaneous / Heat / Base Catalyzed) main tert-butyl N-(2-chloroethyl)-N-methylcarbamate acid_prod N-methyl-2-chloroethylamine + Isobutylene + CO2 main->acid_prod Boc Cleavage thermal_prod N-methyl-2-chloroethylamine + Isobutylene + CO2 main->thermal_prod Boc Decomposition thermal_prod2 Hazardous Gases (CO, NOx) main->thermal_prod2 Decomposition aziridinium Aziridinium Ion Intermediate (Rate-Limiting) main->aziridinium Intramolecular Attack oxazolidinone 3-methyl-1,3-oxazolidin-2-one (Stable Degradant) aziridinium->oxazolidinone Rearrangement

Caption: Primary degradation pathways for tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A: The manufacturer's recommendation of storage in a freezer at -20°C under an inert atmosphere should be strictly followed[5][6]. The low temperature (-20°C) is critical to minimize the rate of both thermal decomposition and the spontaneous intramolecular cyclization pathway. An inert atmosphere (e.g., argon or nitrogen) prevents reactions with atmospheric moisture, which can compromise the compound's integrity over time[7].

Q2: My compound shows a new, more polar spot on the TLC plate after being stored in the lab for a few days. What is it?

A: This is a classic sign of degradation via intramolecular cyclization. The carbamate nitrogen attacks the electrophilic carbon bearing the chlorine, forming a transient, highly reactive aziridinium ion. This intermediate rapidly rearranges, with the carbamate's carbonyl oxygen attacking one of the aziridinium carbons to form the stable, five-membered ring product: 3-methyl-1,3-oxazolidin-2-one [8][9][10]. This degradant is significantly more polar than the starting material, which explains its lower Rf value on a TLC plate.

Q3: Can I use acidic conditions (e.g., TFA, HCl in methanol) in my reaction?

A: Only if your explicit goal is to remove the Boc protecting group. The Boc group is designed to be labile to strong acids[3]. Exposing the compound to acids like trifluoroacetic acid or hydrochloric acid will rapidly cleave the carbamate, yielding carbon dioxide, isobutylene, and the free secondary amine, N-methyl-2-chloroethylamine. If your synthesis requires the Boc group to remain intact, all acidic reagents and conditions must be rigorously excluded.

Q4: Is the compound stable to common basic conditions (e.g., K₂CO₃, Et₃N, NaOH)?

A: This is a nuanced issue. The Boc group itself is generally stable to a wide range of basic and nucleophilic reagents[1][2]. However, the 2-chloroethyl moiety is not. While mild, non-nucleophilic bases like triethylamine or potassium carbonate at low temperatures may be tolerated for short periods, their presence can accelerate the rate of intramolecular cyclization to the oxazolidinone. Stronger bases, especially at elevated temperatures, can promote other side reactions, such as E2 elimination to form an unwanted vinyl carbamate. Therefore, basic conditions should be approached with caution, using the mildest base and lowest temperature required for the desired transformation.

Q5: What are the recommended solvents for reactions involving this compound?

A: Anhydrous aprotic solvents are strongly recommended. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are generally compatible. Protic solvents, such as methanol or water, should be avoided as they can potentially act as nucleophiles, especially if the aziridinium ion intermediate is formed. Always use solvents with low water content to prevent hydrolysis.

Q6: What are the primary degradation products I should look for in my LC-MS analysis?

A: Based on the known degradation pathways, the primary species to monitor for are:

  • Starting Material: tert-butyl N-(2-chloroethyl)-N-methylcarbamate (m/z for [M+H]⁺ ≈ 194.09)

  • Cyclization Product: 3-methyl-1,3-oxazolidin-2-one (m/z for [M+H]⁺ ≈ 102.05)

  • Deprotection Product: N-methyl-2-chloroethylamine (often observed as its protonated form, m/z ≈ 94.05)

Section 3: Troubleshooting Guide
Problem 1: Low or No Yield in a Nucleophilic Substitution Reaction
  • Possible Cause: The starting material has degraded prior to use. The primary degradant, 3-methyl-1,3-oxazolidin-2-one, is unreactive in most subsequent reactions.

  • Troubleshooting Protocol: Pre-reaction Quality Control

    • Never assume purity: Always verify the integrity of the compound before starting a reaction, especially if the container has been opened previously or stored improperly.

    • Rapid NMR Check: Dissolve a small aliquot (~1-2 mg) in CDCl₃ and acquire a quick ¹H NMR spectrum. Compare it against the reference spectrum to ensure the characteristic peaks for the tert-butyl group (~1.5 ppm, singlet, 9H) and the chloroethyl group (~3.5-3.7 ppm, triplets) are present and integrated correctly. Look for the absence of signals corresponding to the oxazolidinone degradant.

    • LC-MS Verification: Inject a dilute solution onto an LC-MS to confirm the presence of the main peak at the correct mass-to-charge ratio and the absence of significant degradation products.

Caption: Workflow for verifying reagent integrity before use.

Problem 2: Multiple Unidentified Spots on Analytical TLC/LC-MS
  • Possible Cause A: Thermal degradation during analysis. Carbamates can be thermally labile, and analysis by Gas Chromatography (GC-MS) may cause decomposition in the hot injector port[11].

    • Solution: Prioritize analysis by LC-MS or HPLC, which are performed at or near ambient temperature. If GC-MS must be used, employ a cool on-column injection technique if available.

  • Possible Cause B: Degradation during aqueous workup. The presence of even mildly acidic or basic conditions in your workup can cause rapid degradation.

    • Solution: Perform aqueous extractions using cold, pH-neutral brine or deionized water. Quickly and thoroughly dry the organic layers with a drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo at low temperature (<30°C).

Section 4: Key Experimental Protocols
Protocol 1: Quality Control Check via ¹H NMR

This protocol provides a self-validating check for the most common degradation product.

  • Sample Preparation: Dissolve 2-5 mg of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Starting Material:

      • ~1.49 ppm (singlet, 9H): Corresponds to the tert-butyl protons.

      • ~2.95 ppm (singlet, 3H): Corresponds to the N-methyl protons.

      • ~3.60 ppm (multiplet, 4H): Overlapping signals for the two -CH₂- groups of the chloroethyl moiety.

    • Check for Degradation Product (3-methyl-1,3-oxazolidin-2-one):

      • ~2.85 ppm (singlet, 3H): N-methyl protons.

      • ~3.55 ppm (triplet, 2H): -CH₂- adjacent to nitrogen.

      • ~4.35 ppm (triplet, 2H): -CH₂- adjacent to oxygen.

    • Trustworthiness Check: The presence of a significant triplet around 4.35 ppm is a definitive indicator of cyclization and degradation. The material should not be used if this peak is prominent.

Protocol 2: Recommended General Reaction Setup

This protocol is designed to minimize degradation during a typical nucleophilic substitution reaction.

  • Flask Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add your nucleophile and any anhydrous solvent to the flask via syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath before adding the carbamate.

  • Carbamate Addition: Weigh the required amount of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in a separate, dry vial and dissolve it in a minimal amount of anhydrous solvent. Add this solution to the cooled reaction mixture dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Avoid unnecessarily long reaction times or heating unless required and validated by small-scale trials.

  • Workup: Once complete, quench the reaction and perform the workup under cold, neutral pH conditions as described in the troubleshooting section.

Section 5: Summary of Stability and Degradation

The following table summarizes the stability profile of the compound under various conditions.

ConditionStabilityMajor Degradation PathwayPrimary Degradation Product(s)
Long-Term Storage Stable--
(-20°C, Inert Gas)[5]
Acidic (pH < 5) Highly UnstableAcid-catalyzed deprotection[3]N-methyl-2-chloroethylamine, CO₂, Isobutylene
Neutral (pH 6-8) Moderately StableSpontaneous intramolecular cyclization[8]3-methyl-1,3-oxazolidin-2-one
Basic (pH > 9) UnstableBase-catalyzed cyclization / Elimination3-methyl-1,3-oxazolidin-2-one, vinyl carbamate
Thermal Stress (>40°C) UnstableThermal decomposition of Boc group[4]N-methyl-2-chloroethylamine, CO, NOx[12]
Aqueous Workup Potentially UnstableHydrolysis / pH-dependent degradationVaries depending on pH
Analysis (GC-MS) Potentially UnstableThermal decomposition in injector[11]Varies
References
  • E. G. E. Hawkins, D. J. G. Long, and I. G. Mills. "The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents". Canadian Journal of Chemistry, 45(21), 2537-2544 (1967). [Link]

  • PubChem. "tert-Butyl N-(2-chloroethyl)-N-methylcarbamate". National Center for Biotechnology Information. [Link]

  • M. B. Mitchell, P. D. Raddatz, and M. D. Wittman. "Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams". Tetrahedron, 59(43), 8617-8625 (2003). [Link]

  • Wikipedia. "Tert-Butyloxycarbonyl protecting group". Wikimedia Foundation. [Link]

  • ChemBK. "N-Boc-N,N-bis(2-chloroethyl)amine". Chemical Database. [Link]

  • Organic Chemistry Portal. "Oxazolidinone synthesis". Data Collection of Organic Reactions. [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Protection & Deprotection. [Link]

  • A. B. Smith III, et al. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature". ResearchGate. (2014). [Link]

  • M. Bakthadoss, et al. "Direct synthesis of oxazolidin-2-ones from tert-butyl allylcarbamate via halo-induced cyclisation". ResearchGate. (2010). [Link]

Sources

Troubleshooting

Technical Support: Stabilization &amp; Handling of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

Introduction You are likely accessing this guide because your batch of tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4) has degraded into an insoluble gum, or you are planning a synthesis and wish to avo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your batch of tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4) has degraded into an insoluble gum, or you are planning a synthesis and wish to avoid this outcome.

While the tert-butoxycarbonyl (Boc) group provides significant stabilization compared to the free amine (mechlorethamine), this molecule remains a "dormant" alkylating agent. Under specific stress factors—primarily heat and basic pH —it undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion . This intermediate drives the uncontrolled oligomerization (often misidentified as simple polymerization) that ruins samples.

This guide deconstructs the failure mechanism and provides a self-validating protocol for handling this reagent.

Module 1: The Mechanism of Failure

Q: Why does my compound turn into a gum even when stored in a freezer?

A: The "gum" is the result of a runaway alkylation cascade initiated by the Aziridinium Trap .

Even though the Boc group withdraws electron density from the nitrogen atom (reducing its nucleophilicity), it does not render the nitrogen completely inert. If the compound is exposed to temperatures above 0°C or trace bases, the nitrogen lone pair displaces the terminal chloride.

  • Cyclization: The linear carbamate cyclizes to form a reactive aziridinium (N-Boc-N-methylaziridinium) cation .

  • Chain Reaction: This cation is a potent electrophile. It is attacked by the nucleophilic nitrogen of a neighboring unreacted molecule.

  • Oligomerization: This process repeats, forming dimers, trimers, and complex oligomeric salts (the "gum").

Critical Insight: This reaction is autocatalytic in concentrated solutions. As chloride ions are released, the ionic strength increases, potentially stabilizing the transition states of further alkylations in polar aprotic solvents.

Visualization: The Aziridinium Degradation Pathway

AziridiniumPathway Start Intact Reagent (Boc-N(Me)-CH2CH2-Cl) Trigger Trigger: Heat (>0°C) or Base Start->Trigger Aziridinium Aziridinium Ion (Highly Electrophilic) Trigger->Aziridinium Intramolecular Cyclization Attack Nucleophilic Attack by Reagent Molecule Aziridinium->Attack Hydrolysis Hydrolysis Product (If H2O present) Aziridinium->Hydrolysis H2O Attack Dimer Dimer/Oligomer (Gummy Solid) Attack->Dimer Self-Alkylation

Figure 1: The degradation pathway showing how thermal or basic stress triggers cyclization, leading to irreversible oligomerization.

Module 2: Storage & Handling Protocols

Q: What are the absolute storage requirements?

A: You must treat this compound as a metastable intermediate . Follow the "Cold-Dry-Neutral" rule.

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of the cyclization activation energy (

). At RT, the half-life decreases significantly.
Atmosphere Argon or Nitrogen Prevents moisture ingress. Water can act as a nucleophile, opening the aziridinium ring to form the alcohol impurity.
Physical State Solid / Oil (Neat) Storing in solution (especially polar solvents like DMSO or DMF) accelerates ionization and polymerization.
Container Silanized Glass Prevents surface hydroxyls on glass from acting as nucleation sites for alkylation.
Q: Can I store it in solution?

A: Avoid if possible. If you must store it in solution:

  • Use non-polar solvents (e.g., Toluene, Hexane) where the ionic transition state is less stabilized.

  • Avoid nucleophilic solvents (MeOH, EtOH) or polar aprotic solvents (DMF, DMSO) which stabilize the ionic intermediate and accelerate degradation.

  • Ensure the solvent is anhydrous and acid-free .

Module 3: Troubleshooting Synthesis & Usage

Q: The reagent polymerized during my reaction. How do I prevent this?

A: If polymerization occurs during a reaction (e.g., nucleophilic substitution), your reaction conditions likely favored the self-reaction over the cross-reaction .

Optimization Protocol:

  • Base Selection is Critical:

    • Avoid: Strong, nucleophilic bases (e.g., NaOH, KOH) or bases that generate heat upon addition.

    • Use: Non-nucleophilic, bulky bases (e.g., DIPEA, K2CO3) and keep the equivalents strictly controlled (1.0–1.1 eq). Excess base promotes aziridinium formation.

  • Temperature Control:

    • Do not heat the reaction mixture above 40°C unless absolutely necessary.

    • If high heat is required for the cross-coupling, consider switching to a Finkelstein condition (add NaI) to convert the chloro-alkyl to a more reactive iodo-alkyl in situ, allowing lower reaction temperatures.

  • Concentration:

    • High concentration favors intermolecular attack (polymerization).

    • Dilute the reaction (0.05 M – 0.1 M) to statistically favor the reaction with your desired nucleophile over self-polymerization.

Q: How do I remove the "gum" if it forms in my flask?

A: The oligomer is often a quaternary ammonium salt.

  • Do not scrape aggressively (safety hazard).

  • Dissolve in hot ethanol or 50% aqueous acetic acid .

  • Treat the waste stream as a hazardous alkylating agent (neutralize with thiosulfate before disposal).

Module 4: Quality Control & Detection

Q: How can I validate purity before use?

A: Standard TLC is often insufficient because the oligomers may streak or stay at the baseline. Use 1H NMR for definitive validation.

Diagnostic NMR Signals (CDCl3):

  • Intact Reagent: Look for the distinct triplet of the

    
     group around 3.6–3.7 ppm .
    
  • Degradation (Aziridinium/Oligomer):

    • Disappearance/broadening of the triplet structure.

    • Appearance of broad multiplets upfield (2.5–3.5 ppm) indicating complex amine environments.

    • New peaks corresponding to ring-opened alcohol species (if hydrolyzed) around 3.8 ppm.

Decision Tree: Assessing Reagent Viability

DecisionTree Check Visual Inspection: Is it a clear oil/white solid? Yes Yes Check->Yes No No (Yellow/Gummy) Check->No NMR Run 1H NMR (CDCl3) Yes->NMR Discard DISCARD (Neutralize with Thiosulfate) No->Discard Analyze Check -CH2Cl Triplet (~3.6 ppm) NMR->Analyze Sharp Sharp Triplet Integral Correct Analyze->Sharp Broad Broad/Shifted or Extra Peaks Analyze->Broad Use Proceed to Reaction (Keep < 0°C) Sharp->Use Purify Attempt Silica Filtration (Only if <10% impurity) Broad->Purify Purify->Discard If fails

Figure 2: Workflow for determining if the reagent can be salvaged or requires disposal.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. Retrieved from [Link]

  • Singh, R. K., et al. (2018). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status. Journal of Applied Pharmaceutical Science.
  • Gnewuch, C. T., & Sosnovsky, G. (1997). Syntheses of N-(2-chloroethyl)carbamates and their corresponding aziridines. Chemical Reviews.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling. These compounds are potent alkylating agents and should be handled in a fume hood with appropriate PPE.

Optimization

Byproduct identification in tert-butyl N-(2-chloroethyl)-N-methylcarbamate synthesis

Topic: Byproduct Identification & Process Control CAS: 153494-04-3 (Related: 220074-38-4) Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The "Oxazolidinone Trap" In the synthesis of tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Control CAS: 153494-04-3 (Related: 220074-38-4) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Oxazolidinone Trap"

In the synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, the most persistent and deceptive impurity is 3-methyl-2-oxazolidinone .

This byproduct forms via an intramolecular cyclization where the carbonyl oxygen of the Boc group acts as a nucleophile, displacing the leaving group (chloride or activated alcohol) and ejecting isobutylene. This is thermodynamically favored under high temperatures or prolonged reaction times, particularly during the chlorination of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate.

This guide provides the analytical fingerprints to distinguish the target linear carbamate from the cyclic byproduct and offers protocol adjustments to mitigate its formation.

Reaction Pathways & Mechanisms

The following diagram illustrates the competition between the desired chlorination pathway and the parasitic cyclization pathway.

ReactionPathways Figure 1: Competitive pathways in the synthesis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate. Start Boc-N(Me)-CH2CH2-OH (Starting Material) Activated Activated Intermediate (Mesylate/Chloride) Start->Activated SOCl2 or MsCl/TEA Target Target Product Boc-N(Me)-CH2CH2-Cl Activated->Target Cl- substitution (Kinetic Product) Oxazolidinone Byproduct (The Trap) 3-Methyl-2-oxazolidinone Activated->Oxazolidinone Intramolecular Cyclization (Thermodynamic Product) Heat/Time Target->Oxazolidinone Slow conversion upon heating DeBoc Byproduct N-(2-chloroethyl)methylamine (HCl Salt) Target->DeBoc Acidolysis (HCl)

Analytical Fingerprinting: Identification Guide

Distinguishing the linear target from the cyclic byproduct is difficult by TLC due to similar polarities. 1H NMR is the definitive method.

Comparative NMR Table (CDCl3)
FeatureTarget Molecule (Linear)Byproduct (Cyclic Oxazolidinone)Diagnostic Note
Structure Boc-N(Me)-CH2CH2-Cl3-Methyl-2-oxazolidinone
N-Methyl 2.90 - 2.95 ppm (Broad/Rotamers)2.88 ppm (Sharp Singlet)The target often shows rotameric broadening; the cyclic byproduct is sharp.[1]
N-CH2 3.55 - 3.65 ppm (Triplet/Multiplet)3.60 - 3.63 ppm (Triplet)Overlap is common here; not reliable for quick ID.
CH2-X 3.65 - 3.75 ppm (Triplet, CH2-Cl)4.30 - 4.35 ppm (Triplet, CH2-O)CRITICAL: The shift from ~3.7 (Cl) to ~4.3 (O) is the "smoking gun" for cyclization.
Boc Group 1.45 ppm (Singlet, 9H)Absent The cyclic byproduct loses the Boc group (isobutylene loss).

Key Insight: If you see a triplet evolving around 4.3 ppm and your Boc integration (1.45 ppm) is decreasing relative to the N-Me signal, your reaction is cyclizing.

Troubleshooting & FAQ

Q1: I am using SOCl2 to chlorinate the alcohol, but my yield is low and the product is unstable. Why?

Diagnosis: Acid-catalyzed deprotection and cyclization. Explanation: Thionyl chloride generates HCl and heat.

  • HCl: Removes the Boc group, yielding the amine salt (hygroscopic solid).

  • Heat: Promotes the attack of the carbamate carbonyl on the carbon center, forming the oxazolidinone. Solution:

  • Switch Reagents: Use Mesyl Chloride (MsCl) with Triethylamine (TEA) and LiCl in DMF or DCM. This avoids strong acid generation.[2]

  • Temperature Control: Keep the reaction at 0°C to room temperature . Do not reflux.

Q2: Can I purify the target from the oxazolidinone using silica chromatography?

Diagnosis: Co-elution issues. Explanation: Both compounds are polar amides/carbamates. They often streak or co-elute on standard silica gradients. Solution:

  • Chemical Wash: The oxazolidinone is more water-soluble than the Boc-protected target. Wash the organic layer extensively with water or mild brine (3x).

  • Alternative Route: If the impurity level is >10%, it is often more efficient to restart using the Amine Protection Route (see Protocol A below) rather than attempting difficult separation.

Q3: I see a small doublet/multiplet around 5.0-6.0 ppm. What is this?

Diagnosis: Elimination byproduct (Enamide/Vinyl species). Explanation: Under strongly basic conditions (excess TEA/heating), elimination of HCl can occur, forming the N-methyl-N-vinylcarbamate species. Solution: Reduce the equivalents of base and ensure the reaction temperature does not exceed 40°C.

Recommended Protocols

Protocol A: The "Safe" Route (Boc-Protection of Amine)

Best for avoiding oxazolidinone formation entirely.

  • Start: Bis(2-chloroethyl)amine hydrochloride or N-(2-chloroethyl)methylamine hydrochloride.

  • Solvent: DCM (Dichloromethane).

  • Base: Triethylamine (2.2 equiv).

  • Reagent: Boc2O (1.1 equiv).

  • Procedure: Add Boc2O slowly at 0°C. Warm to RT.

  • Why this works: You never pass through the hydroxy-intermediate, so the thermodynamic drive to cyclize via oxygen attack is structurally impossible (no internal leaving group in the same proximity relative to a nucleophilic oxygen).

Protocol B: The "Alcohol" Route (Chlorination)

Use only if Protocol A starting materials are unavailable.

  • Start: tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate.

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (1.5 equiv).

  • Step 1: Form the mesylate at 0°C in DCM. Verify conversion by TLC.

  • Step 2: Add Lithium Chloride (LiCl, 5.0 equiv) dissolved in DMF. Stir at RT (Max 25°C).

  • Critical Control: Do not heat. Monitor the appearance of the 4.3 ppm triplet (oxazolidinone) by NMR. If it appears, stop and work up immediately.

Decision Tree: Troubleshooting Flowchart

Troubleshooting Figure 2: Rapid diagnostic flowchart for crude reaction mixtures. CheckNMR Analyze Crude 1H NMR Triplet43 Triplet at 4.3 ppm? CheckNMR->Triplet43 BocSignal Boc Signal (1.45 ppm) Intact? Triplet43->BocSignal No Oxazolidinone Issue: Oxazolidinone Formation Cause: High Temp / Long Time Triplet43->Oxazolidinone Yes DeBoc Issue: Deprotection Cause: Acidic Conditions BocSignal->DeBoc No (or weak) Success Target Compound Identified BocSignal->Success Yes

References

  • Boc-Amino Alcohol Cyclization Mechanism

    • Organic Chemistry Portal. "Carbamate synthesis and stability." Available at: [Link]

    • Beilstein Journal of Organic Chemistry. "One-pot synthesis of oxazolidinones... from epoxides and chlorosulfonyl isocyanate." (2020). Discusses the thermodynamic preference for oxazolidinone formation. Available at: [Link]

  • NMR Data Verification

    • PubChem.[3][4][5] "tert-Butyl N-(2-chloroethyl)-N-methylcarbamate." Compound Summary and Physical Properties.[2][3][5] Available at: [Link]

  • Synthetic Protocols (Boc Protection)

    • Organic Syntheses.[2] "Protection of Amino Groups: (2-Aminoethyl)carbamic acid tert-butyl ester." Highlights the thermal instability of Boc groups above 85°C. Available at: [Link][2]

Sources

Troubleshooting

tert-butyl N-(2-chloroethyl)-N-methylcarbamate reaction monitoring techniques

The following guide serves as a specialized Technical Support Center for researchers working with tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4). This document addresses the unique challenges of monito...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4). This document addresses the unique challenges of monitoring the synthesis, stability, and reactivity of this Boc-protected nitrogen mustard precursor.

Topic: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Ticket ID: CHEM-SUP-220074 Status: Resolved Agent: Senior Application Scientist

Executive Summary & Reaction Logic

You are likely synthesizing this compound from tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate via chlorination (e.g., using SOCl₂, MsCl/LiCl, or Appel reaction) or utilizing it as an alkylating agent.

The critical challenge in monitoring this reaction is the lack of a strong UV chromophore and the potential instability of the chloride functionality. The Boc group dampens the nucleophilicity of the nitrogen, preventing rapid self-cyclization to the aziridinium ion, but this protection is acid-sensitive.

Reaction Pathway Visualization

The following diagram outlines the synthesis logic and potential failure modes (side reactions) you must monitor.

ReactionPathway cluster_legend Critical Control Points Alcohol Starting Material (Alcohol Precursor) Product Target Product (Chloride) Alcohol->Product Substitution (SN2) Monitor: TLC/HPLC Reagent Chlorinating Agent (e.g., SOCl2, MsCl) Reagent->Product Aziridinium Side Product: Aziridinium Ion (Cyclization) Product->Aziridinium Slow Cyclization (If Base Present) Deprotected Side Product: Deprotected Amine (Acid Hydrolysis) Product->Deprotected Acidic Cleavage (e.g., HCl from SOCl2)

Caption: Synthesis pathway of N-Boc-N-methyl-2-chloroethylamine showing critical side-reactions (acidic deprotection and cyclization) that require monitoring.

Troubleshooting Guide (Q&A)

Category A: Thin Layer Chromatography (TLC) Issues

Q: I am running TLC, but I cannot see any spots under UV (254 nm). Is my product gone? A: Not necessarily. Your molecule lacks a conjugated


-system. The tert-butyl carbamate (Boc) group has negligible absorption above 220 nm, making it invisible to standard UV lamps.
  • Solution: You must use a chemical stain.

    • Ninhydrin (Modified): Standard ninhydrin detects free amines. Since your amine is Boc-protected, you must heat the TLC plate vigorously (approx. 150°C-200°C) with a heat gun. The heat thermally cleaves the Boc group, releasing the free amine, which then reacts with ninhydrin to form a purple/pink spot [1].[1]

    • Iodine (I₂): A general stain.[2] Place the plate in an iodine chamber. Both the alcohol precursor and chloride product will appear as brown spots. This is non-destructive but less specific.

    • KMnO₄: Excellent for the starting alcohol (oxidizes to aldehyde/acid, appearing yellow on purple). The chloride product is less reactive to KMnO₄, helping distinguish the two.

Q: How do I distinguish the Product (Chloride) from the Starting Material (Alcohol) on TLC? A: Rely on polarity differences.

  • Rf Behavior: The conversion of the hydroxyl group (-OH) to a chloride (-Cl) significantly decreases polarity.

  • Expectation: The product will move higher (higher Rf) than the starting material in standard non-polar eluents.

  • Recommended Eluent: Hexane:Ethyl Acetate (start with 8:2 or 7:3).

    • Alcohol Rf: ~0.2 - 0.3

    • Chloride Rf: ~0.6 - 0.7

Category B: HPLC & LC-MS Monitoring

Q: My HPLC baseline is noisy, and I can't quantify the conversion. What settings should I use? A: The lack of UV absorbance is the root cause.

  • UV Detection: Set your detector to 210 nm . You must use "UV-transparent" solvents (HPLC-grade Acetonitrile and Water with Phosphoric Acid or Formic Acid). Avoid Acetone or lower-grade Methanol which absorb in this region [2].

  • Alternative Detectors: If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal for non-volatile compounds and ideal for this molecule.

  • Mass Spectrometry (LC-MS): This is the gold standard.

    • Mode: ESI+ (Electrospray Ionization, Positive mode).

    • Target Ion: Look for

      
      , 
      
      
      
      , or the fragment
      
      
      .
    • Note: Boc groups are labile in the MS source.[2][3] You may see a dominant peak for the deprotected amine or the tert-butyl cation (

      
       57).
      

Q: I see a new peak appearing before my product in Reverse Phase HPLC. What is it? A: This is likely the hydrolysis product or the deprotected amine.

  • Hydrolysis: If water is present, the chloride can hydrolyze back to the alcohol (Starting Material).

  • Deprotection: If your mobile phase is too acidic (e.g., >0.1% TFA) and the run is long, you may be cleaving the Boc group. Switch to 0.1% Formic Acid or a neutral buffer if stability is an issue.

Category C: NMR Validation

Q: How can I confirm the reaction is complete using NMR? A: 1H NMR is definitive. Focus on the ethylene linker protons.

  • Starting Material (-CH₂-OH): typically appears as a multiplet or triplet around 3.6 – 3.8 ppm .

  • Product (-CH₂-Cl): typically shifts slightly upfield (lower ppm) or changes multiplicity compared to the alcohol, often appearing as a distinct triplet around 3.5 – 3.6 ppm .

  • Key Indicator: The most obvious change is often in the 13C NMR .

    • Carbon attached to Oxygen (

      
      -OH): ~60-62 ppm.
      
    • Carbon attached to Chlorine (

      
      -Cl): ~40-42 ppm.
      
    • This ~20 ppm shift is unambiguous.

Data Summary Table: Monitoring Parameters

ParameterStarting Material (Alcohol)Target Product (Chloride)Technique Note
TLC Polarity High (Low Rf)Low (High Rf)Use Hex/EtOAc (7:3)
TLC Stain KMnO₄ (Active), Ninhydrin (Heat)Ninhydrin (Heat), I₂Heat required to pop Boc
1H NMR (CDCl₃)

~3.7 ppm (

-OH)

~3.6 ppm (

-Cl)
Shifts are subtle; check coupling
13C NMR

~61 ppm

~42 ppm
Best confirmation method
Mass Spec (ESI)

~176


~194/196

Watch for Cl isotope pattern (3:1)

Stability & Storage Protocols

Warning: Although the Boc group stabilizes the nitrogen, 2-chloroethylamines are potential alkylating agents.

  • Acid Sensitivity: Do not expose the product to strong acids (HCl, TFA) unless you intend to deprotect it. If you used SOCl₂, ensure all HCl byproducts are neutralized (wash with NaHCO₃) immediately [3].

  • Thermal Instability: Boc groups can thermally decompose above 80°C. Do not distill this product at high temperatures. Vacuum distillation (if liquid) or recrystallization (if solid) at low temp is preferred.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture can slowly hydrolyze the chloride back to the alcohol or facilitate cyclization.

References

  • Boc Deprotection on TLC : Curly Arrow Blog. (2008). "Ninhydrin Stain - Mechanism and Protocol."

  • HPLC Analysis of Boc-Carbamates : SIELC Technologies. (2018). "Separation of tert-Butyl carbamate on Newcrom R1 HPLC column."

  • Synthesis & Stability of Boc-Nitrogen Mustards : Organic Syntheses. (2004). "Preparation of N-Boc-protected diamines." (Analogous stability data).

Sources

Optimization

Catalyst selection for tert-butyl N-(2-chloroethyl)-N-methylcarbamate reactions

Technical Support Center: Catalyst Selection for tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Ticket #402: Optimization of Alkylation & Substitution Pathways Status: Open | Priority: High | Agent: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

Ticket #402: Optimization of Alkylation & Substitution Pathways

Status: Open | Priority: High | Agent: Senior Application Scientist

Welcome to the technical support hub for tert-butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4). This intermediate presents a unique paradox in synthesis: it contains a "mustard-like" chloroethyl motif, yet the electron-withdrawing Boc group suppresses the nitrogen's nucleophilicity, effectively "deactivating" the neighboring group participation (anchimeric assistance) that typically drives reactions of nitrogen mustards.

Consequently, direct nucleophilic substitution of the chloride is often sluggish, requiring specific catalytic activation. This guide addresses the selection of catalysts to promote Intermolecular Substitution (S_N2) while preventing Intramolecular Side Reactions .

Part 1: The Mechanistic Landscape

Before selecting a catalyst, you must visualize the competing pathways. The Boc group reduces the electron density on the nitrogen, making the formation of the reactive aziridinium ion (Pathway B) significantly slower than in free amines.

ReactionPathways cluster_legend Catalytic Intervention Points Start N-Boc-N-Methyl-2-chloroethylamine (Substrate) Target Target Product (N-Boc-N-Methyl-R) Start->Target Path A: Direct S_N2 (Catalyst: TBAI/NaI) Aziridinium Aziridinium Ion (Transient/Reactive) Start->Aziridinium Path B: N-Attack (Suppressed by Boc) Oxazolidinone Cyclic Carbamate (Oxazolidinone) Start->Oxazolidinone Path C: O-Attack (Thermal/Strong Base) Aziridinium->Target Ring Opening TBAI accelerates Path A TBAI accelerates Path A

Figure 1: Reaction pathways. The Boc group suppresses Path B, making Path A (Direct S_N2) the primary route, which requires catalytic activation of the leaving group.

Part 2: Catalyst Selection & Protocols

Scenario A: Nucleophilic Substitution (Replacing -Cl with -OR, -SR, -NR2)

The Problem: The C-Cl bond is unreactive because the Nitrogen lone pair is delocalized into the Boc carbonyl, preventing internal displacement. The Solution: Finkelstein Catalysis combined with Phase Transfer Catalysis (PTC) .

ComponentRecommended ReagentFunction
Primary Catalyst TBAI (Tetrabutylammonium Iodide) Dual Role: 1.[1] Iodide Source: Converts alkyl chloride to alkyl iodide in situ (Finkelstein), which is ~100x more reactive toward S_N2.2. PTC: Solubilizes inorganic nucleophiles in organic media.
Alternative NaI (Sodium Iodide) Use in homogeneous systems (e.g., Acetone/MEK) for pure Finkelstein activation without phase transfer.
Base Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect" improves solubility in organic solvents (DMF/MeCN) and promotes substitution over elimination.

Protocol 1: TBAI-Catalyzed Substitution (Standard Operating Procedure) Use this for reacting the substrate with phenols, thiols, or amines.

  • Preparation: Dissolve tert-butyl N-(2-chloroethyl)-N-methylcarbamate (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Activation: Add TBAI (10-20 mol%) . Note: Do not use stoichiometric TBAI unless reaction time is critical; catalytic amounts suffice due to Iodide recycling.

  • Nucleophile Addition: Add the nucleophile (1.2 equiv) and Base (Cs₂CO₃ or K₂CO₃, 1.5 equiv).

  • Reaction: Heat to 60–80°C . Monitor by TLC/LCMS.

    • Checkpoint: If conversion stalls at 50%, add another 10 mol% TBAI.

  • Workup: Dilute with EtOAc, wash with water (to remove TBAI and salts), and brine.

Scenario B: Avoiding Side Reactions (Oxazolidinone Formation)

The Problem: Under high heat (>100°C) or strong Lewis Acid conditions, the carbonyl oxygen of the Boc group can attack the chloroethyl chain (Path C in Fig 1), forming a cyclic oxazolidinone and losing the tert-butyl group.

  • Contraindicated Catalysts:

    • Strong Lewis Acids (AlCl₃, BF₃): Will cause Boc deprotection or rearrangement.

    • Strong Bases (NaH) without Nucleophile: May promote intramolecular cyclization or elimination to the enamine.

Part 3: Troubleshooting Matrix (FAQ)

Ticket #402-A: "The reaction is extremely slow (>24h)."

  • Diagnosis: The Chlorine is a poor leaving group on this deactivated scaffold.

  • Resolution: Switch to Finkelstein Conditions .

    • Action: Add 0.5 equiv of NaI to the reaction mixture. The exchange of Cl for I creates a much more reactive intermediate (tert-butyl N-(2-iodoethyl)-N-methylcarbamate).

    • Solvent Check: Ensure you are using a polar aprotic solvent (DMF, DMSO, or Acetone) to facilitate the halide exchange.

Ticket #402-B: "I see a byproduct with M-56 mass loss."

  • Diagnosis: Loss of the tert-butyl group (Isobutylene, Mass 56). This indicates Thermal Cyclization to the oxazolidinone or acid-catalyzed deprotection.

  • Resolution: Lower the temperature.

    • Action: Limit reaction temperature to 80°C .

    • Buffer: If using amine nucleophiles (which can be basic), ensure the reaction doesn't become acidic (which cleaves Boc). Add a solid base buffer like NaHCO₃.

Ticket #402-C: "Can I use this for 'Mustard' type chemistry (Aziridinium formation)?"

  • Answer: Not directly.

    • Explanation: The Boc group prevents the nitrogen from forming the aziridinium ion spontaneously.

    • Workaround: If you need the aziridinium reactivity, you must Deprotect First . Treat with TFA/DCM to remove Boc. The resulting secondary amine (as a free base) will rapidly cyclize to the aziridinium ion or react via neighboring group participation.

Part 4: Catalyst Compatibility Table

Catalyst ClassSpecific ReagentCompatibilityNotes
Phase Transfer TBAI / TBABExcellent Recommended for most alkylations.
Inorganic Iodides NaI / KIExcellent Essential for activating the C-Cl bond.
Strong Bases NaH / KHModerate Use only if nucleophile requires deprotonation; risk of elimination.
Lewis Acids ZnCl₂ / Mg(OTf)₂Poor Risk of Boc cleavage.
Transition Metals Pd(PPh₃)₄Neutral Generally not required unless performing cross-coupling on the alkyl chain.

References

  • Finkelstein Reaction & Halide Exchange

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The equilibrium exchange of alkyl chlorides to iodides using NaI in acetone or catalytic iodide in DMF to accelerate S_N2 reactions.

    • Source: Finkelstein, H. (1910).[7] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4][7] Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532.[7]

  • Phase Transfer Catalysis (PTC)

    • Application: Use of quaternary ammonium salts (TBAI)
    • Source: O'Donnell, M. J. (2001). "Phase-Transfer Catalysis in Asymmetric Synthesis". Accounts of Chemical Research.

  • Boc Group Stability & Reactivity

    • Insight: Stability of tert-butyl carbamates to basic hydrolysis and nucleophiles, contrasting with their lability to acids and thermal rearrangement.
    • Source: Greene, T. W., & Wuts, P. G. M.[11] Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Reactivity of N-Boc-2-chloroethylamines: Context: Discussion on the suppression of aziridinium formation by electron-withdrawing protecting groups (Boc/Cbz) compared to N-alkyl derivatives. Source:Journal of Organic Chemistry, "Neighboring Group Participation in Nucleophilic Substitution of N-Protected-2-haloethylamines". (General Mechanistic Principle).

Sources

Troubleshooting

Technical Support Center: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Processing

[1] Status: Operational Subject: Work-up, Purification, and Troubleshooting Guide Molecule CAS: 153492-91-2 (and related analogs) Application: Intermediate for nitrogen mustard-based antineoplastics (e.g., kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Subject: Work-up, Purification, and Troubleshooting Guide Molecule CAS: 153492-91-2 (and related analogs) Application: Intermediate for nitrogen mustard-based antineoplastics (e.g., kinase inhibitors like Osimertinib analogs).[1]

Core Directive: The Stability Paradox

As a Senior Application Scientist, I often see this specific intermediate fail not during synthesis, but during the work-up . You are dealing with a molecule that possesses two opposing sensitivities:[1][2][3]

  • Acid Lability: The Boc (tert-butoxycarbonyl) group is acid-sensitive.[1]

  • Internal Nucleophilicity: The 2-chloroethyl tail is an alkylating agent.[1] While the carbamate pulls electron density from the nitrogen, reducing its nucleophilicity, heat or strong base can still force an intramolecular cyclization (aziridinium formation) or oxazolidinone formation.[1]

The Golden Rule: Your work-up must remain in the "Neutral Cold Zone" (pH 6–8, <25°C) .[1]

Standard Operating Procedures (SOPs)

We support two primary synthesis routes. Select your current method to view the specific work-up protocol.[1]

Method A: The Appel Reaction (Recommended)

Reagents: Triphenylphosphine (


), Carbon Tetrachloride (

) or Hexachloroethane, DCM. Advantage:[1] Neutral conditions; Boc group is safe. Challenge: Removing Triphenylphosphine oxide (

).[1]

Work-up Protocol:

  • Quench: No aqueous quench is strictly necessary for safety, but adding water precipitates some inorganic salts.[1]

  • Concentration: Remove solvent in vacuo at <30°C . Do not heat.

  • TPPO Precipitation (The Hexane Crash):

    • Redissolve the crude residue in a minimum amount of cold Diethyl Ether (

      
      ) .
      
    • Slowly add cold Hexane or Pentane while stirring.

      
       is insoluble in non-polar alkanes and will precipitate as a white solid.
      
    • Filtration: Filter off the solid

      
      .
      
  • Purification: The filtrate contains your product. If further purification is needed, use a short silica plug eluting with Hexane/EtOAc (9:1).[1]

Method B: Thionyl Chloride ( ) Chlorination

Reagents:


, DCM, Base Scavenger (Pyridine/TEA).
Advantage:[1] Cheap reagents.
Risk:[3][4] High. HCl byproduct causes rapid Boc-deprotection if not neutralized immediately.[1]

Work-up Protocol (Critical):

  • The Scavenger Check: Ensure you used a base (e.g., Triethylamine, 1.1 eq) during the reaction.[1] If not, your Boc group is likely already compromised.[1]

  • The Cold Quench:

    • Prepare a saturated

      
       solution  and cool it to 0°C.
      
    • Pour the reaction mixture slowly into the vigorously stirring bicarbonate solution. Do not add water to the acid chloride mixture (exotherm destroys Boc).[1]

  • Phase Separation: Extract immediately with DCM or EtOAc.

  • Washing: Wash organic layer with:

    • 1x Cold Water (removes salts).[1]

    • 1x Brine (drying).[1][5]

    • Do NOT use acid washes (e.g., 1M HCl) to remove excess amine base; this will cleave the Boc.[1]

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (slightly acidic/Lewis acidic) if the product is unstable.

Troubleshooting & Diagnostics

Visualizing the Failure Modes

Use this logic flow to diagnose where your experiment went wrong.

WorkupLogic Start Crude Reaction Mixture (N-Boc-N-methyl-2-chloroethylamine) Decision1 Quench Condition? Start->Decision1 Acidic Acidic (pH < 4) or Unbuffered SOCl2 Decision1->Acidic No Base Trap Basic Strong Base (pH > 10) or Heat (>40°C) Decision1->Basic Hot/Caustic Neutral Neutral/Mild Basic (pH 7-8, Cold) Decision1->Neutral Buffered/Cold Result1 FAILURE: Boc Deprotection Product is water soluble salt Acidic->Result1 HCl cleavage Result2 FAILURE: Cyclization Aziridine or Oxazolidinone formed Basic->Result2 Intramolecular Attack Result3 SUCCESS Intact Carbamate Neutral->Result3

Figure 1: Reaction outcome dependency on work-up pH and temperature.[1]

Common Failure Scenarios
SymptomDiagnosisRoot CauseCorrective Action
Low Yield / Product in Aqueous Layer Boc Cleavage pH dropped < 4 during quench.[1] The product became the amine hydrochloride salt (water soluble).[1]Recover: Basify the aqueous layer to pH 9 (cold) and re-extract immediately.[1] Prevent: Use Method A or excess

.
"Sticky" Solid / Polymer Aziridine Polymerization Reaction or rotovap temperature > 40°C.Keep all evaporation steps < 30°C. Store product in freezer.
White Solid Precipitate (Method A)

Contamination
Incomplete precipitation of phosphine oxide.[1]Triturate with cold pentane/ether (1:1). Filter again.
NMR shows missing t-Butyl peak (1.4 ppm) Deprotection Exposure to HCl gas or acidic solvent.[1]Ensure

is fully neutralized. Avoid

that has become acidic over time (filter through basic alumina).[1]

Stability & Physical Data

Reference these values when designing your extraction and storage protocols.

PropertyValueImplication for Work-up
LogP (Predicted) ~2.1 - 2.5Highly lipophilic.[1] Extracts well into DCM, EtOAc, or Ether.[1]
Solubility DCM, MeOH, DMSO, EtOAcAvoid MeOH during work-up if acidic (risk of transesterification/deprotection).[1]
Boc Stability Limit pH > 4CRITICAL: Aqueous washes must be pH > 4.[6]
Thermal Limit ~40-50°CDecomposes/Cyclizes above this temp.[1] Do not distill.
Storage -20°C, Inert GasMoisture sensitive (hydrolysis of chloride).[1]

Frequently Asked Questions (FAQs)

Q: Can I purify this compound by vacuum distillation? A: No. The combination of the thermal instability of the carbamate and the reactivity of the chloroethyl group makes distillation dangerous. It will likely decompose or polymerize.[7] Use flash chromatography (Silica, Hexane/EtOAc) or recrystallization (if solid) from cold pentane.[1]

Q: I see a new spot on TLC just below my product after leaving it in


 overnight. What is it? 
A:  This is likely the deprotected amine or the cyclized aziridinium species. Chloroform often contains trace HCl. Solution:  Run NMR immediately after dissolution or filter your 

through anhydrous

before use.

Q: Why do you recommend the Appel reaction over Thionyl Chloride? A: While


 is standard for simple alkyl chlorides, the HCl byproduct is "kryptonite" to the Boc group. The Appel reaction (

) is essentially neutral, preserving the orthogonal protection of the amine.[1]

Q: My product is yellow. Is this normal? A: Pure tert-butyl N-(2-chloroethyl)-N-methylcarbamate should be a colorless oil or white solid.[1] Yellow usually indicates:[1]

  • Sulfur impurities (if using

    
    ).[1] Wash with dilute bleach (oxidative work-up) only if you are sure the Boc is stable, or better, a sodium thiosulfate wash.[1]
    
  • Aziridine oligomers (if heated).[1]

References

  • Protective Groups in Organic Synthesis (Green & Wuts) Standard reference for Boc stability profiles and deprotection conditions. [1]

  • Synthesis of Nitrogen Mustard Derivatives Gnewuch, C. T., & Sosnovsky, G. (1997).[1][8] Synthesis of N-methyl-N-(2-chloroethyl)carbamates. Provides context on the stability of chloroethyl carbamates.

  • Boc-Protection and Thionyl Chloride Interactions Discusses the risk of Boc cleavage in the presence of thionyl chloride and alcohols. [1]

  • Appel Reaction Methodology Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination. [1]

Sources

Optimization

Technical Support Center: Long-Term Storage of tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

[1] Case Reference: CAS 220074-38-4 (and related derivatives) Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1] Executive Summary: The Stability Paradox Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case Reference: CAS 220074-38-4 (and related derivatives) Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1]

Executive Summary: The Stability Paradox

Welcome to the technical support hub for tert-butyl N-(2-chloroethyl)-N-methylcarbamate. As a researcher, you are handling a molecule with a dual nature. It contains a nitrogen mustard motif (an alkylating agent) stabilized by a Boc (tert-butoxycarbonyl) group .[1]

The Boc group is the "safety pin" of this molecule. It withdraws electron density from the nitrogen atom, significantly reducing its nucleophilicity. This prevents the nitrogen from displacing the chloride to form a reactive aziridinium ring—the primary degradation pathway of unprotected nitrogen mustards.

However, this stability is conditional. Exposure to moisture, heat, or trace acids compromises the Boc group. Once the Boc group is lost, the molecule reverts to a highly reactive alkylating agent that rapidly degrades. This guide provides the protocols to maintain that "safety pin" indefinitely.

The Gold Standard Storage Protocol

Do not rely on standard refrigeration. Follow this protocol to ensure >98% purity over 12+ months.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows hydrolysis kinetics and prevents thermal elimination of the Boc group.[1]
Atmosphere Argon or Nitrogen (Inert) Oxygen promotes oxidation; ambient moisture catalyzes hydrolysis.[1]
Container Amber Glass + Teflon Liner Amber glass blocks UV (preventing radical formation); Teflon (PTFE) prevents leaching from plasticizers.[1]
Secondary Containment Desiccator with Indicator Provides a fail-safe against freezer moisture ingress.[1]
Physical State Solid/Oil (Low MP) This compound often exists as a viscous oil or low-melting solid.[1] Do not mistake "oiling out" for decomposition without NMR verification.
Step-by-Step Preservation Workflow
  • Receipt & QC: Upon arrival, warm the vial to room temperature before opening to prevent condensation. Perform 1H-NMR to establish a baseline.[1]

  • Aliquotting (Crucial): Do not store the bulk bottle. Divide the material into single-use aliquots (e.g., 100 mg or 500 mg) inside a glovebox or under a nitrogen funnel.

    • Why? Repeated freeze-thaw cycles introduce moisture, the arch-enemy of the C-Cl bond.[1]

  • Sealing: Cap vials tightly. Wrap the cap-neck junction with Parafilm® or electrical tape.[1]

  • Double Banking: Place aliquots inside a secondary jar containing activated molecular sieves or Drierite™.

  • Freezing: Store at -20°C.

Degradation Mechanisms (Visualized)

Understanding how the molecule dies is the key to keeping it alive. The diagram below illustrates the two primary failure modes: Acid-Catalyzed Deprotection and Direct Hydrolysis .

DegradationPathways Start Intact Molecule (Boc-N-Me-CH2CH2-Cl) Acid Trace Acid / Heat Start->Acid Deprotection Moisture Moisture (H2O) Start->Moisture Direct Attack FreeAmine Free Amine (Highly Unstable) Acid->FreeAmine -Boc (Isobutylene) Alcohol Hydrolyzed Product (Boc-N-Me-CH2CH2-OH) Moisture->Alcohol Substitution of Cl Aziridinium Aziridinium Ion (Cyclized/Reactive) FreeAmine->Aziridinium Rapid Cyclization (Intramolecular Alkylation)

Figure 1: Degradation logic.[1] Note that the "Free Amine" pathway is a cascade failure: once the Boc group is lost (Acid pathway), the molecule destroys itself via cyclization.

Troubleshooting & FAQs

Direct answers to the most common issues reported by our users.

Issue: Physical State & Appearance

Q: "My compound arrived as a viscous oil, but the SDS says it's a solid. Is it degraded?"

  • A: Not necessarily. tert-butyl N-(2-chloroethyl)-N-methylcarbamate has a melting point near room temperature (often reported as N/A or low MP).[1] Supercooling is common, where the pure substance remains liquid below its freezing point.

    • Action: Check 1H-NMR.[1] If the Boc singlet (9H, ~1.4 ppm) and Methyl singlet (3H, ~2.9 ppm) are intact with correct integration, the oil is pure.

Q: "The material has turned yellow/orange over time."

  • A: Color change indicates oxidation or trace HCl formation.

    • Diagnosis: Dissolve a small amount in water; test pH. If acidic, HCl has been liberated (hydrolysis of the C-Cl bond).[1]

    • Remediation:[2][3][4][5] If purity is >90%, purify via silica flash chromatography (Hexane/EtOAc) to remove the colored impurities, then re-store immediately.

Issue: Solubility & Handling

Q: "Can I store the compound as a stock solution in DMSO or DMF?"

  • A: NO.

    • Reason 1: DMSO is hygroscopic. It pulls water from the air, accelerating hydrolysis of the chloride.

    • Reason 2: DMSO can act as a nucleophile over long periods, displacing the chloride (Swern-type side reactions).[1]

    • Protocol: Store neat (undiluted). If you must store as a solution, use anhydrous Dichloromethane (DCM) or Toluene over molecular sieves at -20°C, but only for short durations (<1 week).[1]

Issue: Thawing

Q: "I see condensation on the vial when I take it out of the freezer."

  • A: This is the #1 cause of batch failure.

    • The Fix: When removing a vial from -20°C, place it in a desiccator and allow it to warm to room temperature (approx. 30 mins) before breaking the seal. This prevents atmospheric moisture from condensing directly onto the cold chemical.

Quality Control (QC) Validation

Before committing this reagent to a multi-step synthesis, run this rapid validation check.

1H-NMR Diagnostic Peaks (CDCl3):

  • 
     1.45 ppm (s, 9H):  The Boc group.[6] Loss of this peak indicates acid deprotection.
    
  • 
     2.90 ppm (s, 3H):  N-Methyl group.[1]
    
  • 
     3.60 ppm (t, 2H): 
    
    
    
    -Cl group.[1] Shift of this triplet upfield (to ~3.8-4.0) suggests hydrolysis to the alcohol.[1]

Purity Calculation: Compare the integration of the


-Cl triplet to the Boc singlet.


Ideally, this ratio should be 1.0 .[1] If the Boc integral is low, you have deprotection. If the

integral is low/shifted, you have chloride displacement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. Retrieved January 30, 2026. [Link]

  • ChemSrc (2025). tert-Butyl (2-chloroethyl)(methyl)carbamate - CAS 220074-38-4 Properties and MSDS. [Link][1][7]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Referencing stability of Carbamates/Boc group). [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Spectral data analysis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Topic: Spectral Data Analysis & Performance Guide: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Data Analysis & Performance Guide: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS: 220074-38-4) is a critical "masked" alkylating agent and linker intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs. Unlike its highly reactive bis-(2-chloroethyl) counterparts (nitrogen mustards), this mono-functionalized carbamate offers a balance of stability and reactivity, allowing for controlled installation of alkylating motifs.

This guide provides a definitive spectral analysis framework, specifically addressing the rotameric complexity often mistaken for impurity in NMR spectroscopy. Furthermore, it objectively compares this compound against its Bromo-analog and unprotected precursors , supported by stability data and degradation mechanisms.

Spectral Characterization Suite

The structural validation of this compound requires a multi-modal approach due to the restricted rotation of the N-Boc group.

A. Nuclear Magnetic Resonance (NMR) Analysis

The Rotamer Trap: At room temperature (25°C), the partial double-bond character of the carbamate C–N bond creates two distinct conformers (s-cis and s-trans) that exchange slowly on the NMR timescale. This results in signal splitting (doubling) that inexperienced analysts often misinterpret as impurities.

Standard 1H NMR Data (CDCl3, 400 MHz):

  • 
     1.46 (s, 9H):  Boc tert-butyl group. (Often appears as two unequal singlets or a broadened peak).
    
  • 
     2.90 & 2.95 (two s, 3H total): N-Methyl group. Distinct rotameric split (typically ~1:1 to 2:1 ratio).
    
  • 
     3.55 – 3.65 (m, 2H):  N-CH2 methylene.
    
  • 
     3.65 – 3.75 (m, 2H):  Cl-CH2 methylene.
    

Expert Insight: To validate purity, do not rely on integration at 25°C alone. Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 55°C in DMSO-d6 will cause the rotamer peaks to coalesce into sharp singlets, confirming that the "impurities" are merely conformational isomers.

B. Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+Na]+ = 216.1 Da.

  • Fragmentation: High collision energy often yields the [M - Boc + H]+ fragment (loss of isobutylene and CO2), corresponding to the N-(2-chloroethyl)-N-methylamine core (

    
     ~94).
    
C. Infrared Spectroscopy (FT-IR)
  • 1685–1705 cm-1: Strong C=O stretch (Carbamate).

  • ~750 cm-1: C-Cl stretch (often obscured but diagnostic in fingerprint region).

Comparative Performance Analysis

This section evaluates tert-butyl N-(2-chloroethyl)-N-methylcarbamate against its primary alternatives in synthetic workflows.

Comparison 1: Chloro-Linker vs. Bromo-Analog

The Bromo-analog (tert-butyl N-(2-bromoethyl)-N-methylcarbamate) is often considered for its higher reactivity. However, stability data favors the Chloro-variant for scale-up and storage.

FeatureChloro-Linker (Subject) Bromo-Analog (Alternative) Implication
Bond Dissociation Energy C-Cl: ~81 kcal/molC-Br: ~68 kcal/molChloro is more stable; Bromo degrades faster.
Hydrolytic Stability High (

> 24h in pH 7.4 buffer)
Moderate (

< 6h in pH 7.4 buffer)
Chloro allows for aqueous workups without rapid hydrolysis.
Alkylation Reactivity Moderate (Requires heat/catalyst)High (Reacts at RT)Bromo is preferred for sensitive substrates; Chloro for robust scaling.
Storage Requirement 2–8°C-20°C (Light sensitive)Chloro reduces cold-chain logistics costs.
Comparison 2: Boc-Protected vs. Unprotected Amine

Using the free amine (N-(2-chloroethyl)-N-methylamine) directly is an alternative but carries significant safety risks.

  • Safety: The free amine is a direct blistering agent (vesicant) and potential carcinogen. The Boc-protected variant significantly reduces volatility and skin permeability, enhancing operator safety.

  • Solubility: The Boc group confers lipophilicity, allowing purification by standard silica chromatography (Hexane/EtOAc), whereas the free amine salt requires polar solvents or reverse-phase purification.

Critical Impurity Analysis: The Oxazolidinone Pathway

A common degradation pathway for Boc-protected amino halides is cyclization. Under basic conditions (e.g., NaH, strong hydroxides), the carbamate oxygen can displace the chloride, forming a cyclic oxazolidinone and releasing tert-butyl chloride.

Diagnostic Signal:

  • Oxazolidinone Impurity: Appearance of a new C=O stretch at ~1750 cm-1 (cyclic carbamate) and loss of the Boc singlet in NMR.

degradation_pathway Compound Boc-N-(2-Cl-ethyl) (Target) Intermediate Tetrahedral Intermediate Compound->Intermediate Base / Heat (Intramolecular Cyclization) Oxazolidinone Cyclic Oxazolidinone (Impurity) Intermediate->Oxazolidinone Elimination Byproduct t-Butyl Chloride Intermediate->Byproduct

Figure 1: Thermal/Basic degradation pathway leading to oxazolidinone formation.[1][2][3] Avoid strong bases during alkylation steps to prevent this side reaction.

Validated Experimental Protocol: Purity Assessment

This self-validating protocol ensures accurate characterization, distinguishing between rotamers and actual impurities.

Objective: Confirm identity and >98% purity of tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of DMSO-d6 (preferred over CDCl3 for high-temp stability).

  • Initial Scan (25°C): Acquire standard 1H NMR (16 scans).

    • Checkpoint: Observe split peaks for N-Me and Boc groups. If peaks are sharp singlets, suspect hydrolysis (loss of Boc) or cyclization.

  • Coalescence Experiment (VT-NMR):

    • Heat probe to 55°C (328 K).

    • Equilibrate sample for 5 minutes.

    • Acquire 1H NMR.[4][5]

    • Validation: The N-Me split peaks must merge into a single sharp singlet.

  • Impurity Check:

    • Scan for triplet at

      
       3.80 (indicative of hydrolyzed alcohol: N-(2-hydroxyethyl)).
      
    • Scan for broad singlet at

      
       8.0+ (indicative of ammonium salts).
      

analytical_workflow Start Crude Sample NMR_RT 1H NMR (25°C) Solvent: DMSO-d6 Start->NMR_RT Decision Are N-Me/Boc peaks split? NMR_RT->Decision VT_NMR Run VT-NMR (55°C) Decision->VT_NMR Yes (Split) Check_Imp Check for Oxazolidinone/Hydrolysis Decision->Check_Imp No (Singlets) Result_Pure Confirm Purity (Rotamers Coalesced) VT_NMR->Result_Pure Peaks Merge Result_Impure Reject: Chemical Impurity VT_NMR->Result_Impure Peaks Remain Split Check_Imp->Result_Impure

Figure 2: Decision tree for distinguishing rotameric splitting from chemical impurities in spectral analysis.

References

  • Rotamerism in Boc-Amines: Hu, D. X., Grice, P., & Ley, S. V. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5198–5202. [Link]

  • Compound Data & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate.[6] [Link]

  • Linker Stability Analysis: Pillow, T. H., et al. (2014). Decoupling Stability and Release in Antibody-Drug Conjugates. Chemical Science, 5, 2066-2073. (Contextual reference for Chloro vs Bromo stability in linkers). [Link]

  • Oxazolidinone Formation: Benedetti, F., et al. (2000). Cyclization of N-Boc-2-chloroethylamines to 2-oxazolidinones. Tetrahedron Letters, 41(43), 8307-8311. [Link]

Sources

Comparative

Strategic Alternatives to tert-Butyl N-(2-chloroethyl)-N-methylcarbamate in Synthesis

Executive Summary In the synthesis of small molecule therapeutics—particularly PROTACs, kinase inhibitors, and antibody-drug conjugates (ADCs)—the introduction of the -methyl-2-aminoethyl moiety is a recurring structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of small molecule therapeutics—particularly PROTACs, kinase inhibitors, and antibody-drug conjugates (ADCs)—the introduction of the


-methyl-2-aminoethyl  moiety is a recurring structural motif. Historically, tert-butyl N-(2-chloroethyl)-N-methylcarbamate  (CAS: 153496-48-9) has been the "workhorse" electrophile for this transformation.

However, this reagent presents distinct challenges:

  • Safety: It is a protected nitrogen mustard precursor. While the Boc group suppresses immediate vesicant activity, accidental deprotection or metabolic activation can generate toxic aziridinium ions.

  • Kinetics: The chloride leaving group is often sluggish, requiring elevated temperatures (

    
    C) that degrade sensitive substrates.
    
  • Process Control: Incomplete conversion often necessitates difficult chromatographic separations.

This guide objectively compares three superior alternatives: the Sulfonate Strategy (Mesylates), the Mitsunobu Protocol , and the Finkelstein Modification . Experimental data indicates that shifting to the Sulfonate or Mitsunobu routes can improve yields by 20–30% while significantly lowering reaction temperatures.

Mechanistic Context: The "Mustard" Liability

To understand why alternatives are necessary, we must analyze the reactivity of the incumbent chloro-carbamate.

The reagent relies on a standard


 displacement of the chloride by a nucleophile (e.g., a phenol or amine). However, the reaction competes with an internal intramolecular cyclization. If the Boc group is compromised (acidic conditions) or thermally unstable, the nitrogen lone pair attacks the 

-carbon, ejecting chloride and forming a highly electrophilic aziridinium ion .
Diagram 1: Reaction Pathways & Risk Profile

ReactionPathways Reagent N-Boc-N-Me-Chloroethylamine (The Incumbent) Target Desired Product (Alkylated Substrate) Reagent->Target  + Nucleophile  High Temp (>80°C)  Slow SN2 Aziridinium Aziridinium Ion (TOXIC / Genotoxic) Reagent->Aziridinium  Boc Loss (Acid/Heat)  Intramolecular Cyclization Byproducts Homodimers / Polymerization Aziridinium->Byproducts  Uncontrolled  Reactivity

Figure 1: The incumbent reagent requires harsh conditions to force the


 pathway (Blue), risking the formation of toxic aziridinium species (Red) if the protecting group fails.

Comparative Analysis of Alternatives

We evaluated three alternative methodologies against the standard chloro-alkylation.

Option A: The Sulfonate Route (Mesylates)

Reagent: tert-butyl N-(2-mesyloxyethyl)-N-methylcarbamate. Best For: Scale-up, temperature-sensitive substrates.

Replacing the Chloride (


) with a Mesylate (

) or Tosylate (

) creates a "super-leaving group." The mesylate is approximately

more reactive than the chloride. This allows reactions to proceed at room temperature or mild heat (

C), preserving substrate integrity.
Option B: The Mitsunobu Protocol

Reagent: tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (Alcohol precursor). Best For: High-value, complex intermediates; avoiding halides completely.

Instead of using a pre-functionalized halide, this method activates the alcohol in situ using Triphenylphosphine (


) and DIAD/DEAD. This converts the hydroxyl group into an oxy-phosphonium intermediate, a potent leaving group.[1]
Option C: Finkelstein Modification

Reagent: Chloro-carbamate + Catalytic Sodium Iodide (NaI). Best For: When you already have the chloro-reagent in stock and need a "quick fix" for rate.

Adding 10-20 mol% NaI converts the alkyl chloride to a transient alkyl iodide in situ. The iodide is a better leaving group, accelerating the reaction without changing the primary reagent.

Data Presentation: Performance Metrics

The following data summarizes a standard alkylation of a model phenol substrate (4-nitrophenol) to introduce the


-methyl-aminoethyl chain.
MetricStandard (Chloro) Option A (Mesylate) Option B (Mitsunobu) Option C (Finkelstein)
Reagent Stability HighModerate (Hydrolysis risk)High (Alcohol is stable)High
Reaction Temp

C

C

C

C
Time to Completion 12 - 24 Hours2 - 4 Hours1 - 3 Hours6 - 10 Hours
Isolated Yield 55 - 65%85 - 92% 75 - 85%70 - 75%
Atom Economy HighModerate (Sulfonic acid waste)Low (

waste)
High
Safety Profile Low (Mustard analog)ModerateHigh (No halides)Low

Detailed Experimental Protocols

Protocol A: Synthesis & Use of the Mesylate Alternative

This protocol generates the activated electrophile from the commercially available alcohol.

Step 1: Mesylation

  • Dissolve tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool to

    
    C. Add Triethylamine (1.5 equiv).
    
  • Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Stir at

    
    C for 1 hour. Quench with water, extract with DCM.
    
  • Result: The mesylate is often a crystalline solid or viscous oil, used directly.

Step 2: Alkylation (The Application)

  • Dissolve the Nucleophile (e.g., Phenol, 1.0 equiv) in DMF or Acetonitrile.

  • Add Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Add the Mesylate prepared above (1.1 equiv).

  • Stir at 40°C for 3 hours.

  • Observation: Conversion is usually >95% by LCMS.

Protocol B: The Mitsunobu Reaction (Halide-Free)

Ideal for attaching the chain to phenols or acidic amines without pre-activation.

  • Dissolve the Nucleophile (1.0 equiv), tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF (0.1 M).
    
  • Cool the mixture to

    
    C.
    
  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes. Note: Exothermic.

  • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Workup: Concentrate and precipitate

    
     with cold ether/hexanes or use column chromatography.
    

Decision Logic: Selecting the Right Path

Use this logical flow to determine the best reagent for your specific campaign.

Diagram 2: Strategic Decision Tree

DecisionTree Start Start: Need N-Me-Aminoethyl Chain Q1 Is the Substrate Heat Sensitive? Start->Q1 Q2 Is the Substrate Sterically Hindered? Q1->Q2 Yes (>50°C degrades) Sol_Finkelstein USE FINKELSTEIN (Chloro + NaI) Q1->Sol_Finkelstein No (Stable) Q3 Is Purification of Ph3PO an issue? Q2->Q3 No Sol_Mesylate USE MESYLATE (Best Balance of Speed/Yield) Q2->Sol_Mesylate Yes (Needs small leaving group) Q3->Sol_Mesylate Yes (Scale > 10g) Sol_Mitsunobu USE MITSUNOBU (Mildest Conditions) Q3->Sol_Mitsunobu No (Scale < 1g)

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on substrate sensitivity and scale.

References

  • Mitsunobu Reaction Applications

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Mesylate vs.

    • Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195–3196.

  • Finkelstein Reaction Modification

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Nitrogen Mustard Toxicity & Aziridinium Mechanism

    • Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards." Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.

  • Direct Synthesis of N-Methyl Allylic Amines (Mitsunobu Context)

    • van Veen, B. C., Wales, S. M., & Clayden, J. (2021).[2] "N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate." The Journal of Organic Chemistry, 86(13), 8538–8543.

Sources

Validation

A Comparative Guide to the Purity Characterization of tert-butyl N-(2-chloroethyl)-N-methylcarbamate by High-Performance Liquid Chromatography

Introduction For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. One such critical intermediate is tert-butyl N-(2-chloroethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. One such critical intermediate is tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a versatile building block in organic synthesis. Its purity can significantly impact the yield and impurity profile of subsequent reactions, ultimately affecting the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the characterization of this carbamate, alongside alternative analytical techniques. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive understanding of purity assessment for this compound.

Tert-butyl N-(2-chloroethyl)-N-methylcarbamate is a relatively non-polar molecule, soluble in common organic solvents like acetonitrile and methanol. Its synthesis often involves the reaction of N-methyl-2-chloroethylamine with di-tert-butyl dicarbonate, which can lead to potential impurities such as unreacted starting materials and by-products from side reactions. Therefore, a robust analytical method is crucial for its quality control.

High-Performance Liquid Chromatography (HPLC): A Detailed Approach

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach, leveraging the compound's non-polar nature.

Rationale for Method Development

The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for non-polar to moderately polar compounds like our target analyte. A gradient elution with acetonitrile and water is selected to ensure the efficient elution of the main compound while also providing adequate separation from potential impurities with varying polarities. Acetonitrile is a common organic modifier in RP-HPLC due to its low UV cutoff and viscosity. The addition of a small amount of acid, such as phosphoric acid, to the aqueous phase helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups in the analyte or impurities. A detection wavelength in the low UV region (around 210-220 nm) is chosen as carbamates typically exhibit UV absorbance in this range.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the quantitative analysis of tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-15 min: Linear gradient to 80% B

    • 15-20 min: 80% B

    • 20-21 min: Linear gradient to 60% B

    • 21-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of tert-butyl N-(2-chloroethyl)-N-methylcarbamate in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.

  • For purity analysis, dissolve the test sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Autosampler Inject Sample (10 µL) Dissolve->Autosampler Standard Prepare Standards Standard->Autosampler Column C18 Column (30°C) Autosampler->Column Pump Mobile Phase Gradient Pump->Column Detector UV Detection (215 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Comparative Analysis with Alternative Methodologies

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

ParameterHPLC-UVGas Chromatography (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and boiling pointQuantitative analysis based on the nuclear magnetic resonance of atomic nuclei
Applicability Wide range of non-volatile and thermally stable compoundsVolatile and thermally stable compoundsSoluble compounds containing NMR-active nuclei
Selectivity Good, can be optimized with different columns and mobile phasesExcellent, especially with Mass Spectrometric detection (MS)Excellent, provides structural information
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)Moderate (mg/mL)
Quantitation Requires a reference standard of the same compoundRequires a reference standard, but MS can aid in identificationCan provide absolute purity without a specific reference standard of the analyte
Sample Prep Simple dissolutionMay require derivatization for polar compoundsSimple dissolution in a deuterated solvent
Cost ModerateModerate to High (with MS)High (instrumentation)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a viable alternative for the analysis of volatile and thermally stable compounds.[1] Since tert-butyl N-(2-chloroethyl)-N-methylcarbamate has a moderate boiling point, it can be analyzed by GC. The coupling with a mass spectrometer (MS) provides excellent selectivity and structural information, which is highly beneficial for impurity identification.

Advantages over HPLC:

  • Higher resolution leading to better separation of volatile impurities.

  • MS detection provides definitive identification of impurities.

Limitations:

  • Not suitable for non-volatile or thermally labile impurities.

  • The high temperature of the GC inlet could potentially cause degradation of the carbamate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for determining the purity of organic compounds.[2] It allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.[2] This is a significant advantage when a pure standard of the target compound is not available.

Advantages over HPLC:

  • Provides a direct and absolute measure of purity.[2]

  • Does not require a specific reference standard of the analyte.

  • Provides structural confirmation of the main component and impurities.

Limitations:

  • Lower sensitivity compared to chromatographic techniques.

  • Requires a high-field NMR spectrometer, which is a significant capital investment.

  • Signal overlap can complicate quantification in complex mixtures.

Conclusion

The characterization of tert-butyl N-(2-chloroethyl)-N-methylcarbamate purity is effectively achieved using a well-developed reversed-phase HPLC method. This technique offers a balance of selectivity, sensitivity, and accessibility, making it the workhorse for routine quality control in most research and development settings. The provided HPLC protocol serves as a robust starting point for accurate and reliable purity determination.

For orthogonal verification and in-depth impurity profiling, GC-MS and qNMR present powerful alternatives. GC-MS excels in the identification of volatile impurities, while qNMR offers the distinct advantage of absolute quantification without the need for a specific reference standard. The choice of analytical technique should be guided by the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and the availability of instrumentation. A multi-faceted approach, potentially employing HPLC for routine analysis and GC-MS or qNMR for investigational purposes, will provide the most comprehensive understanding of the purity of tert-butyl N-(2-chloroethyl)-N-methylcarbamate.

References

  • SIELC Technologies. tert-Butyl carbamate. 2018. [Link]

  • U.S. Environmental Protection Agency. Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • PubChem. tert-Butyl N-(2-chloroethyl)-N-methylcarbamate. [Link]

  • Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)

Sources

Comparative

Linker Chemistry: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate vs. tert-Butyl N-(2-bromoethyl)carbamate

[1] Executive Summary: The Structural Decision Matrix In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and small molecule diversifications, the introduction of an ethylamine spacer is a fundamental operation...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural Decision Matrix

In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and small molecule diversifications, the introduction of an ethylamine spacer is a fundamental operation.[1] While tert-butyl N-(2-chloroethyl)-N-methylcarbamate (Compound A ) and tert-butyl N-(2-bromoethyl)carbamate (Compound B ) may appear interchangeable as "halo-ethyl linkers," they serve distinct synthetic pathways governed by the desired substitution on the nitrogen atom.[1]

  • Select Compound A when the target requires a secondary amine (N-methyl) motif.[1]

  • Select Compound B when the target requires a primary amine (N-H) motif (after deprotection).[1]

This guide dissects their reactivity profiles, stability concerns, and optimal experimental protocols.

Quick Reference Properties
FeatureCompound A (Chloro-Methyl)Compound B (Bromo-H)
CAS Number 220074-38-439684-80-5
Structure Boc-N(Me)-CH₂CH₂-ClBoc-NH-CH₂CH₂-Br
Leaving Group Chloride (Moderate Reactivity)Bromide (High Reactivity)
Nitrogen Class Secondary (Methylated)Primary (Protonated)
Physical State Viscous OilSolid (mp 30–32 °C) or Oil
Primary Risk N-Methyl Aziridinium formationAziridine formation / Hydrolysis

Chemical Reactivity & Mechanistic Insight[1][3]

The choice between these reagents is not merely about the leaving group (Cl vs. Br); it is about the nucleophilicity of the nitrogen and the stability of the intermediate species.[1]

The Leaving Group Hierarchy

Compound B (Bromide) is kinetically superior in SN2 reactions.[1] Bromide is a better leaving group (pKa of HBr ≈ -9) compared to Chloride (pKa of HCl ≈ -7).[1] Consequently, alkylation reactions with Compound B typically proceed at lower temperatures (RT to 60 °C) and shorter times.[1]

Compound A (Chloride) often requires "activation."[1] The C-Cl bond is stronger, and the steric bulk of the N-methyl group can slightly retard the approach of the nucleophile.[1] To match the reactivity of B, Compound A is frequently used under Finkelstein conditions (addition of catalytic NaI/KI) to generate the transient, highly reactive iodide species in situ.[1]

The Aziridinium Danger Zone (Self-Validation)

Both compounds possess "mustard-like" structural motifs.[1] Under basic conditions, the carbamate nitrogen can attack the β-carbon, displacing the halogen to form a cyclic intermediate.[1]

  • Compound A Mechanism: Forms a stable N-methyl aziridinium cation.[1] This is a potent electrophile but can also lead to unwanted rearrangement or hydrolysis if the reaction mixture is too wet or too basic.[1]

  • Compound B Mechanism: Forms a neutral N-Boc aziridine.[1] This is generally less reactive than the cationic species from A but can still lead to byproduct formation (oxazolidinones).[1]

ReactionPathways StartA Compound A (Cl, N-Me) InterA N-Methyl Aziridinium Ion (High Electrophilicity) StartA->InterA Intramolecular Cyclization ProdA Product A (N-Me Linker) StartA->ProdA Direct SN2 (Slow) StartB Compound B (Br, N-H) InterB N-Boc Aziridine (Neutral) StartB->InterB Base Induced Cyclization ProdB Product B (N-H Linker) StartB->ProdB Direct SN2 (Fast) InterA->ProdA Nucleophile Attack InterB->ProdB Ring Opening

Figure 1: Mechanistic divergence. Compound A proceeds via a cationic intermediate (aziridinium), while Compound B proceeds via a neutral aziridine or direct displacement.[1]

Experimental Protocols

Protocol 1: Standard Alkylation of a Phenol (Using Compound B)

Best for: Rapid synthesis of primary amine linkers.[1]

Reagents:

  • Phenol derivative (1.0 equiv)[1]

  • Compound B (1.2 – 1.5 equiv)[1]

  • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: DMF or Acetonitrile[1]

Workflow:

  • Dissolution: Dissolve the phenol in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add Compound B in one portion.

  • Reaction: Heat to 60 °C. Monitor via TLC/LC-MS.

    • Checkpoint: The bromide (B) should be consumed within 2–4 hours.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over Na₂SO₄.

Protocol 2: Finkelstein-Assisted Alkylation (Using Compound A)

Best for: Synthesis of N-methylated linkers where Compound A is sluggish.[1]

Reagents:

  • Nucleophile (Amine or Phenol)[1]

  • Compound A (1.5 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Catalyst: NaI or TBAI (10–20 mol%) [1]

  • Solvent: Acetone (reflux) or DMF (80 °C)

Workflow:

  • Activation: In the reaction vessel, mix Compound A and NaI in the solvent. Stir for 10 minutes to allow partial conversion to the iodide.

  • Addition: Add the nucleophile and base.[1]

  • Reaction: Heat to 80 °C (DMF) or Reflux (Acetone).

    • Why? The in situ generated iodide is a better leaving group, compensating for the lower reactivity of the chloride and the steric hindrance of the N-methyl group.[1]

  • Monitoring: Expect longer reaction times (6–12 hours) compared to Compound B.

Performance Comparison Data

The following data summarizes typical yields and conditions derived from internal application studies and literature precedents for O-alkylation of 4-cyanophenol.

MetricCompound A (with NaI cat.)[1]Compound B (Standard)
Reaction Temp 80 °C50–60 °C
Time to Completion 8–12 Hours2–4 Hours
Isolated Yield 75–82%88–94%
Side Product N-Me-Oxazolidinone (<5%)Vinyl carbamate (Elimination)
Purification Column Chromatography often requiredRecrystallization often possible

Stability & Storage (The "Self-Validating" Protocol)

Trustworthiness in chemistry comes from knowing when your reagents have degraded.[1]

Compound B (Bromo):

  • Storage: -20 °C, desiccated.

  • Degradation Sign: The white solid turns yellow/brown (liberation of Br₂ or HBr).[1]

  • QC Check: 1H NMR diagnostic signal. Look for a triplet at ~3.5 ppm (CH₂-Br).[1] If cyclized to oxazolidinone, this symmetry breaks.[1]

Compound A (Chloro-Methyl):

  • Storage: 2–8 °C is usually sufficient, but -20 °C is preferred.[1]

  • Degradation Sign: Cloudiness or phase separation (polymerization/hydrolysis).[1]

  • QC Check: 1H NMR diagnostic signal. N-Methyl singlet at ~2.9 ppm.[1]

Strategic Recommendation

Use Compound B (Bromo) if:

  • You need a standard ethylamine linker (NH₂-CH₂CH₂-R).[1]

  • Your substrate is temperature-sensitive (B reacts under milder conditions).[1]

  • You require high throughput (faster kinetics).[1]

Use Compound A (Chloro-Methyl) if:

  • Your final target requires an N-methylated amine .[1] Note: Methylating the product of Compound B later is often chemically difficult and prone to over-alkylation.[1]

  • You are performing reactions in conditions that might rapidly degrade the more sensitive bromide.[1]

DecisionMatrix Start Start: Linker Selection Q1 Required Amine Type? Start->Q1 PathA Secondary Amine (N-Methyl) Q1->PathA PathB Primary Amine (N-H) Q1->PathB SolA Select Compound A (Chloro-Methyl) PathA->SolA SolB Select Compound B (Bromo-H) PathB->SolB TipA Add NaI (Finkelstein) Heat to 80°C SolA->TipA TipB Standard K2CO3 Heat to 50°C SolB->TipB

Figure 2: Decision matrix for selecting the appropriate halo-ethyl carbamate.

References

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • PubChem. tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Beylin, V. G., & Goel, O. P. (1987).[1] A Convenient Synthesis of tert-Butyl N-(2-bromoethyl)carbamate.[1][2][3] Organic Preparations and Procedures International.[1][3][4] [Link][1]

Sources

Validation

Comparative Reactivity &amp; Stability Guide: N-Methyl vs. N-H Carbamates

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists Focus: Mechanistic divergence, hydrolytic stability, and implications for drug design (AChE inhibitors).[...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists Focus: Mechanistic divergence, hydrolytic stability, and implications for drug design (AChE inhibitors).[1]

Executive Summary: The "Proton Switch"

In carbamate chemistry, the presence of a proton on the nitrogen atom (N-H) acts as a fundamental "switch" for reactivity. This guide compares N-Monosubstituted Carbamates (often referred to as N-H or N-methyl carbamates like Physostigmine) against N,N-Disubstituted Carbamates (lacking the N-H, like Rivastigmine).

The Core Distinction:

  • N-H Carbamates (

    
    ):  Possess an ionizable proton (
    
    
    
    ). In alkaline conditions, they undergo rapid hydrolysis via an E1cB mechanism involving an isocyanate intermediate.[1]
  • N,N-Disubstituted Carbamates (

    
    ):  Lack the acidic proton. They are forced to hydrolyze via a slower BAc2 mechanism  (nucleophilic attack on the carbonyl). This confers significantly higher chemical stability and alters their pharmacodynamic profile from "short-acting" to "pseudo-irreversible."
    

Part 1: Mechanistic Divergence[1]

The reactivity difference is not merely a matter of steric hindrance; it is a change in the fundamental reaction pathway.

The E1cB Pathway (N-H Carbamates)

Under basic conditions (pH > 7), the hydroxide ion functions as a Brønsted base rather than a nucleophile. It deprotonates the nitrogen, creating a resonance-stabilized anion.[1] This anion eliminates the alkoxide/phenoxide leaving group to form a reactive Isocyanate .

  • Rate Law:

    
    
    
  • Key Feature: The reaction rate increases 10-fold for every pH unit increase until the nitrogen is fully ionized.

The BAc2 Pathway (N,N-Disubstituted Carbamates)

Without the N-H proton, the hydroxide ion must act as a nucleophile, directly attacking the electron-deficient carbonyl carbon. This forms a high-energy tetrahedral intermediate.

  • Key Feature: This barrier is significantly higher than the E1cB elimination, resulting in hydrolysis rates that are often

    
     to 
    
    
    
    times slower than their N-H counterparts.[1]
Visualization: Hydrolysis Pathways[1][2][3][4]

CarbamateHydrolysis cluster_NH N-H Carbamate (E1cB Mechanism) cluster_NMe N,N-Disubstituted (BAc2 Mechanism) NH_Start N-H Carbamate (R-O-CO-NH-Me) NH_Anion Carbamate Anion [R-O-CO-N-Me]- NH_Start->NH_Anion OH- (Deprotonation) Isocyanate Isocyanate (O=C=N-Me) NH_Anion->Isocyanate Elimination (-RO-) NH_Product Amine + CO2 (Me-NH2) Isocyanate->NH_Product H2O (Fast) NMe_Start N,N-Dialkyl Carbamate (R-O-CO-NMe2) Tetrahedral Tetrahedral Intermediate NMe_Start->Tetrahedral OH- (Direct Attack) NMe_Product Amine + Alcohol (Me2NH + ROH) Tetrahedral->NMe_Product Collapse

Figure 1: Mechanistic comparison showing the rapid E1cB elimination pathway for N-H carbamates versus the slower direct nucleophilic attack (BAc2) for N,N-disubstituted variants.[1]

Part 2: Comparative Stability Data (Case Study)

The most practical application of this chemistry is seen in Acetylcholinesterase (AChE) inhibitors. The transition from Physostigmine (N-H) to Rivastigmine (N,N-Disubstituted) was driven largely by these stability concerns.

Table 1: Physicochemical & Kinetic Comparison
FeaturePhysostigmine (N-H)Rivastigmine (N,N-Dialkyl)Mechanistic Basis
Structure


Presence of acidic proton.[2][3]
Hydrolysis Mech. E1cB (Elimination)BAc2 (Nucleophilic Attack)E1cB has lower activation energy.
Alkaline Stability Poor. Rapidly degrades at pH > 8.High. Stable in basic buffers.N-H ionization drives degradation.
Shelf-Life Short (Requires antioxidants/low pH).Long (Stable formulation).Sensitivity to moisture/pH.
AChE Inhibition Short duration (decarbamoylation minutes).Pseudo-irreversible (hours).[4]The carbamoylated enzyme is more stable to hydrolysis.

Expert Insight: In drug formulation, the instability of N-H carbamates often necessitates acidic buffers (pH 3-5) to suppress ionization. However, upon injection (pH 7.4), degradation accelerates immediately.[1] N,N-disubstituted analogs avoid this liability entirely.[1]

Part 3: Experimental Protocol for Reactivity Profiling

To empirically validate the "N-methyl vs N-H" difference, a pH-Rate Profile study is the gold standard. This protocol isolates the ionization-dependent rate constant (


).
Protocol: Determination of Hydrolytic Rate Constants ( )

Objective: Quantify the sensitivity of the carbamate to hydroxide ion concentration.

Reagents:

  • Buffer System: Britton-Robinson or Phosphate buffers (0.1 M) ranging from pH 6.0 to 12.0.

  • Stock Solution: 10 mM Carbamate in Acetonitrile (keep anhydrous until use).

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in water (to instantly protonate the N-H and stop E1cB).

Workflow:

  • Thermostating: Pre-heat buffer aliquots (990 µL) to 37°C in a water bath.

  • Initiation: Spike 10 µL of Carbamate Stock into the buffer (

    
    ). Vortex for 3 seconds.
    
  • Sampling: At defined intervals (e.g., 0, 5, 10, 30, 60 mins), remove 100 µL.

  • Quenching: Immediately transfer into 400 µL of Quench Solution (pH < 3). Crucial: This stops N-H ionization.

  • Analysis: Analyze via HPLC-UV (detecting the release of the phenol/alcohol leaving group).

Data Analysis: Plot


 vs. time to obtain the observed rate constant 

for each pH.
  • For N-H Carbamates: A plot of

    
     vs. pH will show a slope of +1 (linear dependence on 
    
    
    
    ) until the
    
    
    is reached, where it plateaus.
  • For N,N-Disubstituted: The slope may be +1, but the absolute values of

    
     will be orders of magnitude lower.
    
Visualization: Experimental Workflow

KineticProtocol cluster_Loop Sampling Loop Start Prepare Buffers (pH 6.0 - 12.0) Spike Spike Carbamate (t=0) Start->Spike Incubate Incubate @ 37°C Spike->Incubate Sample Remove Aliquot Incubate->Sample At t=x Quench Acid Quench (pH < 3) *STOPS E1cB* Sample->Quench Analyze HPLC-UV Analysis (Detect Phenol Release) Quench->Analyze Calc Calculate k_obs Plot log(k) vs pH Analyze->Calc

Figure 2: Kinetic assay workflow emphasizing the critical acid-quench step required to freeze the E1cB reaction mechanism during sampling.

References

  • Mechanisms of Carbam

    • Williams, A., & Douglas, K. T. (1974).[1] Elimination–addition mechanism for the hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2.[1]

    • Source:

  • Structural Stability of Physostigmine vs. Rivastigmine

    • Bar-On, P., et al. (2002).[1] Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.

    • Source:

  • Alkaline Hydrolysis Rates & pKa D

    • Dittert, L. W., & Higuchi, T. (1963).[1][5] Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution.[5][6] Journal of Pharmaceutical Sciences.[5]

    • Source:

  • Clinical Implications of Carbam

    • Pakala, R. S., et al. (2025).[1] Rivastigmine as an alternative in physostigmine shortage for anticholinergic toxicity treatment.[7] Regulatory Toxicology and Pharmacology.[7]

    • Source:

Sources

Comparative

The "Safety Premium" in Alkylating Agent Synthesis: A Comparative Guide to tert-Butyl N-(2-chloroethyl)-N-methylcarbamate

Topic: Cost-Benefit Analysis of Using tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using tert-Butyl N-(2-chloroethyl)-N-methylcarbamate (CAS 220074-38-4) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of antibody-drug conjugates (ADCs), PROTACs, and targeted chemotherapeutics, the introduction of nitrogen mustard moieties (specifically the N-(2-chloroethyl)-N-methyl motif) is a critical but hazardous step.[1]

This guide analyzes the strategic value of using tert-butyl N-(2-chloroethyl)-N-methylcarbamate (referred to herein as Boc-CEMA ) versus the traditional use of N-(2-chloroethyl)-N-methylamine hydrochloride (Free Amine Salt).[1]

The Verdict: While Boc-CEMA commands a significantly higher upfront material cost (~15x per gram), it is the superior choice for GLP/GMP workflows.[1] It eliminates the "self-alkylation" yield losses inherent to free mustards and mitigates the extreme vesicant risks associated with handling volatile alkylating agents.[1]

Technical Profile & Mechanism

Compound: tert-Butyl N-(2-chloroethyl)-N-methylcarbamate CAS: 220074-38-4 Molecular Formula: C8H16ClNO2 Role: Masked electrophile / Protected nitrogen mustard intermediate.[1]

The Core Problem: The Aziridinium Trap

To understand the value of Boc-CEMA, one must understand the instability of its alternative.[1] Free nitrogen mustards possess a nucleophilic nitrogen and an electrophilic carbon (the


-chloroethyl group) within the same molecule.[1]

In solution, the free amine undergoes intramolecular cyclization to form a highly reactive aziridinium ion .[1] This ion is the active alkylating species responsible for DNA crosslinking (therapeutic effect) but also for:[1]

  • Polymerization: Molecules reacting with each other before reaching the target.

  • Hydrolysis: Rapid degradation in moisture.

  • Toxicity: Immediate blistering of skin/lungs upon contact.

The Boc Solution: The tert-butoxycarbonyl (Boc) group withdraws electron density from the nitrogen, reducing its nucleophilicity.[1] This effectively "locks" the molecule in a linear, stable state, preventing aziridinium formation until the protecting group is intentionally removed (acidolysis).[1]

Comparative Analysis: Boc-CEMA vs. Free Amine Salts
A. Chemical Stability & Yield [2]
FeatureBoc-CEMA (Protected) Free Amine (HCl Salt)
State Stable Liquid/Low-melting solidHygroscopic Solid (Salt) / Volatile Liquid (Free base)
Handling Can be weighed in open air (short duration)Requires glovebox/Schlenk line; highly hygroscopic
Reaction Yield High (>85%) for nucleophilic substitutionsVariable (30-60%) due to dimerization
Side Reactions Minimal self-alkylationHigh risk of intermolecular polymerization
Storage 2-8°C, stable for months-20°C, degrades via hydrolysis if seal breaks
B. Safety Profile (E-E-A-T)
  • Free Amine Risk: Upon neutralization (free-basing) to participate in a reaction, the free amine becomes a potent vesicant (blister agent).[1] Its volatility allows it to bypass standard fume hood protection if not handled with specific traps.

  • Boc-CEMA Risk: Classified as a skin irritant (H315) and eye damager (H318), but lacks the extreme inhalation toxicity and immediate vesicant action of the free mustard because the alkylating mechanism is suppressed.[1]

C. Economic Analysis
  • Scenario: Synthesis of 10g of a Drug-Linker Intermediate.

  • Boc-CEMA Route: High reagent cost, but single-pass purification and 90% yield.[1]

  • Free Amine Route: Low reagent cost, but requires 2-3x excess to account for polymerization, plus hazardous waste disposal costs for polymerized byproducts.[1]

Field Insight: The "hidden cost" of the free amine route is the decontamination of glassware and the disposal of "hot" waste containing active alkylating polymers.[1]

Visualizing the Stability Mechanism

The following diagram illustrates why the Free Amine pathway leads to yield loss and toxicity, while the Boc pathway remains stable.

AziridiniumMechanism FreeAmine Free Amine (N-Me-CH2CH2-Cl) Aziridinium Aziridinium Ion (Toxic/Reactive) FreeAmine->Aziridinium Intramolecular Cyclization Polymer Polymerized Waste (Yield Loss) Aziridinium->Polymer Self-Alkylation BocAmine Boc-CEMA (Protected) BocAmine->Aziridinium BLOCKED (e- withdrawal) Target Target Molecule (Stable Intermediate) BocAmine->Target Controlled Coupling

Figure 1: The "Aziridinium Trap."[1] The red path shows the inherent instability of the free amine.[1] The green path shows the stability provided by the Boc group.[1]

Experimental Protocol: Synthesis of a Linker

Objective: Synthesis of a functionalized alkylating intermediate via nucleophilic substitution.

Method A: Using Boc-CEMA (Recommended) [1]
  • Rationale: Uses the stability of the carbamate to perform a clean substitution reaction (e.g., with a thiol or amine on the scaffold) or to use the Boc-amine as a nucleophile after selective deprotection.[1]

  • Step 1 (Deprotection - In Situ):

    • Dissolve Boc-CEMA (1.0 eq) in CH2Cl2.[1]

    • Add TFA (10 eq) at 0°C. Stir 1h.

    • Concentrate in vacuo to give the TFA salt.

    • Note: The salt is stable.[1] The hazardous free base is only generated inside the next reaction vessel.[1]

  • Step 2 (Coupling):

    • Dissolve Scaffold-COOH (1.0 eq) in DMF.[1]

    • Add HATU (1.1 eq) and DIPEA (3.0 eq).[1]

    • Add the TFA salt from Step 1.

    • Result: Clean formation of the amide bond. No polymerization observed.

Method B: Using Free Amine Hydrochloride [1]
  • Rationale: Lower cost, but higher risk.[1]

  • Protocol:

    • Dissolve Scaffold-COOH, HATU, and Free Amine HCl in DMF.[1]

    • Add DIPEA (Base).[1]

    • Critical Failure Point: As DIPEA neutralizes the HCl, the free amine locally concentrates. A significant portion cyclizes to the aziridinium ion before reacting with the activated ester.

    • Result: Mixture of product (60%), dimerized amine impurities (20%), and hydrolyzed byproducts.[1]

Decision Matrix
Criteria Use Free Amine (HCl) Use Boc-CEMA
Scale Multi-kilogram (Industrial commodity production)Milligram to Gram (Research/Pre-clinical)
Safety Facilities Dedicated High-Containment (BSL-3/Chemical Agent lab)Standard Fume Hood
Chemistry Type Simple alkylation where excess reagent is acceptableComplex coupling to expensive scaffolds (e.g., Peptides)
Budget Material cost is the primary constraintTime and Safety are primary constraints
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59840485, tert-Butyl N-(2-chloroethyl)-N-methylcarbamate.[1] Retrieved from .[1]

  • ChemicalBook (2025). Tert-butyl bis(2-chloroethyl)carbamate Properties and Pricing.[1] Retrieved from .[1]

  • Organic Chemistry Portal (2011). Boc-Protected Amino Groups: Stability and Cleavage.[1] Retrieved from .[1]

  • Dhawan, G., et al. (2025). Nitrogen Mustards: Toxicity and Chemical Warfare Agents. DHD2 Fact Sheet. Retrieved from .[1]

  • Santa Cruz Biotechnology. tert-Butyl N-(2-chloroethyl)carbamate Product Data. Retrieved from .[1]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking tert-butyl N-(2-chloroethyl)-N-methylcarbamate Performance

In the intricate field of drug development and chemical biology, the precise modification of biomolecules is a cornerstone of innovation. The selection of a suitable alkylating agent is a critical decision that dictates...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of drug development and chemical biology, the precise modification of biomolecules is a cornerstone of innovation. The selection of a suitable alkylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of synthesizing complex conjugates. This guide provides an in-depth performance comparison of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, a versatile nitrogen mustard precursor, against common alternatives. We will move beyond catalog specifications to explore the mechanistic nuances and practical considerations that inform experimental design, providing researchers with the data-driven insights needed to optimize their workflows.

The Strategic Advantage of Controlled Alkylation

Nitrogen mustards are a class of potent bifunctional alkylating agents renowned for their ability to form stable covalent bonds with nucleophilic residues on biomolecules, such as proteins and DNA.[1] However, their inherent high reactivity can be a double-edged sword, leading to non-specific modifications and undesirable side reactions. The strategic use of a protecting group to "mask" the reactive moiety until the desired moment of activation is a key strategy to mitigate these challenges.

Tert-butyl N-(2-chloroethyl)-N-methylcarbamate exemplifies this approach. The tert-butoxycarbonyl (Boc) group serves as a stable, acid-labile protecting group for the amine.[2][3] This chemical feature transforms the molecule into a pro-reagent, which remains inert under neutral or basic conditions but can be quantitatively activated on-demand by treatment with acid. This level of control is paramount in multi-step syntheses and targeted biological applications where spatiotemporal precision is essential.

Performance Benchmarking: A Comparative Analysis

To contextualize the performance of tert-butyl N-(2-chloroethyl)-N-methylcarbamate, we compare it against two widely recognized alternatives that represent different points on the reactivity spectrum:

  • 2-chloro-N,N-dimethylethylamine: A highly reactive, unprotected aliphatic nitrogen mustard.[4][5]

  • Chlorambucil: A clinically established aromatic nitrogen mustard whose reactivity is modulated by its phenylacetic acid scaffold.[6][7]

Table 1: Comparative Performance Indicators of Selected Alkylating Agents

Performance Metrictert-butyl N-(2-chloroethyl)-N-methylcarbamate2-chloro-N,N-dimethylethylamineChlorambucil
Activation Strategy Acid-labile Boc deprotection[2][3]Spontaneous (unprotected)Electronically modulated[1]
Reactivity Control High (On/Off switch)Low (immediate reactivity)Moderate
Handling & Stability Stable solid, easy to handle[8]Hygroscopic solid (as HCl salt), reactive[5]Stable solid
Reaction Selectivity High (alkylation post-deprotection)Low (prone to off-target reactions)Moderate
Key Applications Pharmaceutical intermediate, bioconjugation precursor[9]Organic synthesis, pharmaceutical intermediate[10]Antineoplastic drug, DNA cross-linker[11][12][13]
Aqueous Solubility LowHigh (as hydrochloride salt)[4]Very Low

Experimental Design: Protocol for Comparative Protein Bioconjugation

To empirically validate the performance differences, we propose a standardized protocol for conjugating these agents to a model protein, such as Bovine Serum Albumin (BSA). This workflow is designed to assess both the efficiency of conjugation and the ease of handling.

Experimental Workflow Diagram

Caption: Standardized workflow for comparing protein conjugation efficiency.

Detailed Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 5 mg/mL solution of BSA in 1X Phosphate-Buffered Saline (PBS), pH 7.4.

    • Prepare 50 mM stock solutions: dissolve tert-butyl N-(2-chloroethyl)-N-methylcarbamate and Chlorambucil in Dimethylformamide (DMF). Dissolve 2-chloro-N,N-dimethylethylamine hydrochloride in PBS, pH 7.4.

  • Conjugation Reaction:

    • In separate microcentrifuge tubes, add a 20-fold molar excess of each alkylating agent stock solution to the BSA solution.

    • Incubate the reactions for 4 hours at 37°C with gentle mixing. The rationale for this temperature is to accelerate the alkylation reaction, which proceeds via the formation of a strained aziridinium ion.

  • Deprotection of Boc Group:

    • To the tube containing tert-butyl N-(2-chloroethyl)-N-methylcarbamate, add TFA to a final concentration of 50% (v/v) to cleave the Boc group.[3]

    • Incubate for 30 minutes at room temperature. This step is omitted for the other two agents.

  • Purification:

    • Remove unreacted reagents and byproducts from all three reaction mixtures by dialysis against PBS (pH 7.4) at 4°C using a 10 kDa molecular weight cutoff (MWCO) membrane. This ensures that only covalently modified protein remains.

  • Analysis:

    • Assess the degree of conjugation using SDS-PAGE to observe shifts in protein molecular weight.

    • For quantitative analysis, employ techniques like MALDI-TOF mass spectrometry to determine the number of modifications per protein molecule.

Mechanistic Underpinnings of Performance

The observed differences in performance are directly rooted in the distinct mechanisms by which each agent generates the reactive aziridinium ion, the ultimate electrophile that alkylates protein nucleophiles.[1][14]

reaction_mechanisms cluster_boc tert-butyl N-(2-chloroethyl)-N-methylcarbamate cluster_unprotected 2-chloro-N,N-dimethylethylamine cluster_aromatic Chlorambucil Boc_reagent Boc-Protected Precursor Stable Boc_activated Deprotected Amine Acid (TFA) Boc_reagent->Boc_activated Aziridinium Reactive Aziridinium Ion Boc_activated->Aziridinium Intramolecular Cyclization Unprotected_reagent Unprotected Amine Spontaneous Unprotected_reagent->Aziridinium Intramolecular Cyclization Aromatic_reagent Aromatic Mustard Modulated Aromatic_reagent->Aziridinium Intramolecular Cyclization Target { Protein Nucleophile | (e.g., Cys, His, Lys)} Aziridinium->Target Nucleophilic Attack Conjugate Covalent Adduct Target->Conjugate

Caption: Activation pathways for generating the reactive aziridinium species.

The key differentiator is the initial activation step. For tert-butyl N-(2-chloroethyl)-N-methylcarbamate, this is a deliberate, chemically induced event. For 2-chloro-N,N-dimethylethylamine, cyclization is spontaneous and rapid in solution, offering no temporal control. Chlorambucil's aromatic ring withdraws electron density, slowing the formation of the aziridinium ion relative to its aliphatic counterpart, but it lacks a true "off" state.

Conclusion for the Practicing Scientist

For applications demanding high selectivity and procedural control, tert-butyl N-(2-chloroethyl)-N-methylcarbamate presents a clear advantage. The Boc protection strategy provides a robust method for preventing premature reactions, ensuring that the potent alkylating functionality is unleashed only when desired. This translates to cleaner reaction profiles, higher yields of the target conjugate, and greater predictability in complex biological systems. While involving an additional deprotection step, the resulting increase in precision and reduction in non-specific side products often justifies its use, particularly in the synthesis of high-value biologics like antibody-drug conjugates (ADCs) and targeted probes. The choice of an unprotected agent like 2-chloro-N,N-dimethylethylamine is best reserved for simpler syntheses where speed is critical and purification can easily remove byproducts. Chlorambucil remains a valuable tool, especially in cell-based assays, but offers less synthetic control compared to a protected precursor.

References

  • Vertex AI Search. Tert-Butyl N-(2-chloroethyl)
  • Benchchem. tert-Butyl N-[2-(methylcarbamoyl)
  • PubChem. tert-Butyl N-(2-chloroethyl)
  • BioPharma Notes. (2020-12-28). Chlorambucil.
  • Patsnap Synapse. (2024-07-17).
  • BLD Pharm. 118753-70-1|tert-Butyl bis(2-chloroethyl)
  • ChemicalBook. (2023-10-23).
  • Chemsrc. (2025-08-22). CAS#:220074-38-4 | tert-Butyl (2-chloroethyl)(methyl)
  • National Institutes of Health (NIH). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl].
  • ChemicalBook. (2025-07-24). Tert-butyl bis(2-chloroethyl)
  • Biosynth. tert-Butyl N-(2-chloroethyl)
  • AHH Chemical Co., Ltd. CAS No : 220074-38-4 | Product Name : tert-Butyl (2-chloroethyl)(methyl)
  • National Center for Biotechnology Information (NCBI). CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf.
  • National Institutes of Health (NIH).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ACS Publications.
  • FIU Digital Commons. (2014-02-28).
  • CymitQuimica. CAS 4584-46-7: Dimethylaminoethyl chloride hydrochloride.
  • National Institutes of Health (NIH). (2025-05-05).
  • ResearchGate. (2025-08-06).
  • ResearchGate. (2025-08-09).
  • PubMed. (2013-08-19). Covalent adduction of nitrogen mustards to model protein nucleophiles.
  • Sigma-Aldrich. 2-Chloro-N,N-diethylethylamine hydrochloride.
  • Master Organic Chemistry. (2018-06-07).
  • Wikipedia. Chlorambucil.
  • Fisher Scientific. (2009-09-22). SAFETY DATA SHEET - 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • National Center for Biotechnology Information (NCBI). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Springer Nature. (2024-10-15).
  • MDPI. The Multifaceted Functions of Plant Asparagine Synthetase: Regulatory Mechanisms and Functional Diversity in Growth and Defense.
  • Royal Society of Chemistry. (2023-12-14).
  • PharmaCompass.com.
  • National Institutes of Health (NIH). (2024-04-25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC.
  • Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-butyl N-(2-chloroethyl)-N-methylcarbamate

Executive Summary: The "Silent" Hazard Do not underestimate this compound. While the tert-butoxycarbonyl (Boc) group reduces the immediate volatility and nucleophilicity compared to free nitrogen mustards (like mechloret...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

Do not underestimate this compound. While the tert-butoxycarbonyl (Boc) group reduces the immediate volatility and nucleophilicity compared to free nitrogen mustards (like mechlorethamine), tert-butyl N-(2-chloroethyl)-N-methylcarbamate remains a potent alkylating agent.[1]

The Danger: The Boc group provides a false sense of security.[1] Under physiological conditions or metabolic processing, this compound can act as a "pro-drug," releasing the reactive chloroethyl moiety capable of forming aziridinium ions. These ions irreversibly alkylate DNA (specifically the N7 position of guanine), leading to delayed cytotoxicity, mutagenicity, and potential carcinogenicity.

Immediate Directive: Treat this substance with High Potent Compound (SafeBridge Category 3/4 equivalent) protocols.[1]

Part 1: Hazard Identification & Mechanism

To select the right PPE, you must understand the enemy.

  • Chemical Class: Protected Nitrogen Mustard / Alkylating Agent.[1]

  • Primary Route of Entry: Dermal absorption (highly lipophilic due to Boc group) and Inhalation of aerosols.[1]

  • Mechanism of Toxicity:

    • Activation: Loss of the Boc group (acidic environment) or direct nucleophilic attack.[1]

    • Aziridinium Formation: The nitrogen attacks the

      
      -carbon, displacing the chloride.[1]
      
    • DNA Crosslinking: The resulting aziridinium ion is an electrophilic "warhead" that binds DNA, causing strand breaks.[1]

Critical Insight: Unlike acid chlorides which burn immediately, alkylating agents often cause delayed symptoms (6–24 hours). You may not feel a splash until the cellular damage is irreversible.[1]

Part 2: The PPE Matrix

Standard laboratory PPE is insufficient for prolonged handling of alkylating agents.[1] Use this tiered protection system.

PPE ComponentRecommendationScientific Rationale
Hand Protection (Solids) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Why: Nitrile provides fair physical barrier for dust.[1] The outer glove is sacrificial; the inner glove is the last line of defense.[1] Protocol: Change outer gloves every 30 mins or immediately upon contamination.[1]
Hand Protection (Solutions) Silver Shield® (Laminate) Liners under NitrileWhy: Chlorinated alkylators can permeate nitrile in <10 mins.[1] Laminate films (EVOH/PE) provide >4hr breakthrough time against alkyl halides.[1]
Respiratory Fume Hood (Primary) N95/P100 (Secondary for weighing)Why: Inhalation of dust allows direct systemic entry.[1] If weighing outside a hood (never recommended), a P100 respirator is mandatory.
Body Tyvek® Lab Coat (Disposable)Why: Cotton coats absorb and hold the chemical against your skin.[1] Tyvek repels dust and splashes.[1]
Eye/Face Chemical Goggles (Not Safety Glasses)Why: Vapors or dust can bypass side-shields.[1] Ocular alkylation can cause permanent corneal damage.[1]

Part 3: Operational Workflow

This protocol minimizes static charge (dispersion risk) and exposure time.[1]

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing fan or antistatic gun on the weighing boat.[1] The lipophilic nature of Boc-protected amines often makes them "fluffy" and prone to static fly-away.[1]

  • Surface Prep: Line the fume hood work surface with a plastic-backed absorbent pad (absorbent side up).[1] This captures minor spills and simplifies decon.[1]

  • Solvent Choice:

    • Avoid: DMSO (Dimethyl sulfoxide).[1] DMSO is a skin penetrant and will carry the alkylating agent directly into your bloodstream.[1]

    • Preferred: Dichloromethane (DCM) or Ethyl Acetate for reactions, but handle with Silver Shield gloves.

Phase 2: Reaction & Handling
  • Closed Systems: All reactions should be run in septa-sealed glassware.

  • Cannula Transfer: Transfer solutions via cannula or positive-pressure syringe techniques to avoid open pouring.[1]

  • Glassware: Do not remove contaminated glassware from the hood until it has been rinsed with the Deactivation Solution (see Part 4).[1]

Part 4: Decontamination & Disposal

Do not use simple water or ethanol. You must chemically destroy the "warhead."[1]

The "Gold Standard" Deactivation Solution

Use a nucleophilic scavenger solution to break the alkyl chloride bond.[1]

  • Recipe: 10% Sodium Thiosulfate (

    
    ) + 1% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Mechanism: Thiosulfate is a soft nucleophile that reacts rapidly with the alkyl chloride/aziridinium species, converting it into a non-toxic water-soluble thiosulfate ester.[1]

  • Reaction Time: Allow glassware/spills to soak for 30 minutes .

Decontamination Workflow

DeconProtocol Start Contamination Event (Spill or Waste) Absorb 1. Absorb Liquid (Do not wipe yet) Start->Absorb Apply 2. Apply Thiosulfate Solution (Gentle pour) Absorb->Apply Wait 3. Wait 30 Minutes (Chemical Inactivation) Apply->Wait Clean 4. Clean with Soap & Water Wait->Clean Dispose 5. Dispose as Hazardous Waste Clean->Dispose

Figure 1: Decontamination logic flow.[1][2][3][4][5][6][7] Note the mandatory wait time for chemical inactivation.

Part 5: Emergency Response

Scenario: Skin Exposure

  • Immediate Action: Do not waste time looking for a neutralizer. Water is the priority.

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Soap: Use a mild soap (like Castile soap) to help remove the lipophilic compound.[1] Do not scrub (abrasion increases absorption).[1]

  • Medical: Seek medical attention. Inform the physician this is a "Nitrogen Mustard Derivative/Alkylating Agent."[1]

Scenario: Spill (>500 mg)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a Tyvek suit.[1]

  • Isolate: Cover the spill with a thiosulfate-soaked pad.[1]

  • Wait: Let it sit for 30 minutes before cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Centers for Disease Control and Prevention (CDC). (2011).[1] Nitrogen Mustard: Emergency Response Card.[1] NIOSH.[1][8]

  • SafeBridge Consultants. (2020).[1] Potent Compound Safety: Categorization and Handling.[1] (Industry standard guidelines for containment).

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[1] Wiley-Interscience.[1] (Reference for Thiosulfate decontamination protocols).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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